molecular formula C11H22O2 B010554 2-Butyl-4,4,6-trimethyl-1,3-dioxane CAS No. 54546-26-8

2-Butyl-4,4,6-trimethyl-1,3-dioxane

Cat. No.: B010554
CAS No.: 54546-26-8
M. Wt: 186.29 g/mol
InChI Key: QUBNQDBPPTZYJL-UHFFFAOYSA-N
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Description

2-Butyl-4,4,6-trimethyl-1,3-dioxane, also known as this compound, is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-4,4,6-trimethyl-1,3-dioxane
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InChI

InChI=1S/C11H22O2/c1-5-6-7-10-12-9(2)8-11(3,4)13-10/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QUBNQDBPPTZYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1OC(CC(O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052205
Record name 2-Butyl-4,4,6-trimethyl-1,3-dioxane
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Molecular Weight

186.29 g/mol
Source PubChem
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CAS No.

54546-26-8
Record name 2-Butyl-4,4,6-trimethyl-1,3-dioxane
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Record name 1,3-Dioxane, 2-butyl-4,4,6-trimethyl-
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Record name 1,3-Dioxane, 2-butyl-4,4,6-trimethyl-
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Record name 2-Butyl-4,4,6-trimethyl-1,3-dioxane
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Record name 2-butyl-4,4,6-trimethyl-1,3-dioxane
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Foundational & Exploratory

2-Butyl-4,4,6-trimethyl-1,3-dioxane chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Butyl-4,4,6-trimethyl-1,3-dioxane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in both industrial and research settings. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, analytical characterization, reactivity, and safety considerations of this molecule. The narrative emphasizes the causality behind chemical principles and experimental protocols, ensuring a deep and practical understanding of the subject matter.

Introduction and Molecular Overview

This compound (CAS No. 54546-26-8) is a cyclic acetal derived from the condensation of n-pentanal and 2-methyl-2,4-pentanediol.[1] While its primary commercial application lies within the fragrance industry, where it is valued for its fresh, green, and herbaceous aroma, its chemical structure serves as an excellent model for understanding the behavior of 1,3-dioxane systems.[2][3][4] For professionals in pharmaceutical development, the 1,3-dioxane scaffold is significant as a common protecting group for carbonyls and 1,3-diols, which is a foundational strategy in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[5] This guide will, therefore, explore its properties from a perspective that is valuable to both synthetic and analytical chemists.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These constants are critical for its handling, purification, and application in various experimental setups.

PropertyValueReference
CAS Number 54546-26-8[2]
Molecular Formula C₁₁H₂₂O₂[3]
Molar Mass 186.29 g/mol [3]
Appearance Colorless liquid[2][3]
Odor Spicy, herbaceous, green[2][4]
Density 0.856 g/cm³[3]
Boiling Point 207.1 °C at 760 mmHg[3]
Flash Point 74.9 °C[3]
Refractive Index (n²⁰/D) 1.4295[1]

Synthesis: Acid-Catalyzed Acetalization

The synthesis of this compound is a classic example of acid-catalyzed acetal formation. The reaction proceeds by combining an aldehyde (n-pentanal) with a 1,3-diol (2-methyl-2,4-pentanediol).

Expertise & Causality:

The choice of an acid catalyst (e.g., p-toluenesulfonic acid) is crucial. The catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the hydroxyl groups of the diol. The reaction is reversible, and the formation of water as a byproduct means that its removal is necessary to drive the equilibrium toward the product, in accordance with Le Châtelier's principle. Azeotropic distillation with a solvent like methylene chloride or cyclohexane is the field-proven method for achieving this, as it effectively removes water from the reaction mixture as it forms.[1][6]

Experimental Protocol: Synthesis
  • Apparatus Setup: Equip a 1-liter round-bottom flask with a magnetic stirrer, a Dean-Stark trap or a Vigreux column with a tray trap, a condenser, and a thermometer.

  • Charging Reagents: To the flask, add 2-methyl-2,4-pentanediol (118 g, 1.0 mol), n-pentanal (86 g, 1.0 mol), and a suitable solvent for azeotropic distillation such as methylene chloride (250 g).[1]

  • Catalyst Addition: Under stirring, add a catalytic amount of p-toluenesulfonic acid (approx. 0.05 g) at approximately 20°C.[1]

  • Azeotropic Distillation: Heat the mixture. The water-solvent azeotrope will begin to distill. Continue heating over approximately 3 hours, collecting the water in the trap, until the theoretical amount of water (18 g) is removed. The flask temperature should be maintained around 57°C if using methylene chloride.[1]

  • Workup: Cool the reaction mixture. Neutralize the acid catalyst by washing the solution with a mild base (e.g., a saturated sodium bicarbonate solution), followed by a water wash to remove any remaining salts.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure 2-n-butyl-4,4,6-trimethyl-1,3-dioxane (boiling point 81-82°C at 1 mm Hg).[1]

Visualization: Synthesis Mechanism

G cluster_reactants Reactants cluster_products Products R1 n-Pentanal Protonation 1. Protonation of Aldehyde Carbonyl R1->Protonation + H+ R2 2-Methyl-2,4-pentanediol Cat H+ (Catalyst) P1 This compound P2 H₂O Attack 2. Nucleophilic Attack by Diol Protonation->Attack + Diol Hemiacetal 3. Hemiacetal Formation Attack->Hemiacetal Protonation2 4. Protonation of Hydroxyl Group Hemiacetal->Protonation2 + H+ WaterLoss 5. Loss of Water (Rate-Limiting) Protonation2->WaterLoss - H₂O Cyclization 6. Intramolecular Cyclization WaterLoss->Cyclization Deprotonation 7. Deprotonation Cyclization->Deprotonation Deprotonation->P1 - H+

Caption: Acid-catalyzed formation of this compound.

Structural Elucidation and Analytical Workflow

Confirming the structure and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. A combination of spectroscopic methods is employed for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this exact compound are not publicly available, we can predict the key features based on its structure and established NMR principles.[7][8]

  • ¹H NMR: The spectrum would be complex due to the number of methyl and methylene groups. Key expected signals include:

    • A triplet for the terminal methyl group of the butyl chain (~0.9 ppm).

    • Multiplets for the three methylene groups of the butyl chain (approx. 1.2-1.6 ppm).

    • A triplet for the proton at the C2 position, coupled to the adjacent methylene group of the butyl chain (~4.5 ppm).

    • Distinct singlets for the two geminal methyl groups at the C4 position.

    • A doublet for the methyl group at the C6 position.

    • Multiplets for the methylene (C5) and methine (C6) protons on the dioxane ring.

  • ¹³C NMR: The spectrum should show 11 distinct signals corresponding to each unique carbon atom in the molecule. The carbon at the C2 position (the acetal carbon) would be the most downfield signal in the aliphatic region (approx. 95-105 ppm).

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is invaluable for determining the molecular weight and fragmentation pattern.[9]

  • Molecular Ion: The Electron Ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺•) peak at m/z = 186.

  • Fragmentation Pattern: The fragmentation of 1,3-dioxanes is well-characterized.[9] Key fragmentation pathways would likely involve:

    • Loss of the butyl group at C2 (M-57), leading to a stable oxonium ion.

    • Loss of a methyl group from the C4 or C6 positions (M-15).

    • Ring-opening reactions followed by further fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of alkane C-H bonds.

  • C-O Stretching: The most diagnostic peaks for the acetal group are strong C-O stretching vibrations, typically found in the 1000-1200 cm⁻¹ region.[10][11] The absence of a strong, broad O-H peak (~3300 cm⁻¹) and a strong C=O peak (~1715 cm⁻¹) would confirm the consumption of the starting diol and aldehyde, respectively.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the stability of the acetal functional group.

  • Stability: The 1,3-dioxane ring is highly stable under neutral, basic, and many oxidative and reductive conditions. This robustness is why it is frequently employed as a protecting group in organic synthesis.[5]

  • Acid-Catalyzed Hydrolysis: The compound is labile to aqueous acid. In the presence of a Brønsted or Lewis acid, the acetal will hydrolyze, reverting to its constituent aldehyde (n-pentanal) and diol (2-methyl-2,4-pentanediol). This reaction is the reverse of its synthesis. The ability to be easily removed under specific conditions is a key requirement for any protecting group.

Visualization: Acetal Hydrolysis Mechanism

G cluster_reactants Reactants cluster_products Products R1 This compound Protonation 1. Protonation of Ring Oxygen R1->Protonation + H+ Cat H+ / H₂O P1 n-Pentanal P2 2-Methyl-2,4-pentanediol RingOpening 2. Ring Opening Protonation->RingOpening WaterAttack 3. Nucleophilic Attack by Water RingOpening->WaterAttack + H₂O Deprotonation 4. Deprotonation WaterAttack->Deprotonation - H+ Protonation2 5. Protonation of Hydroxyl Group Deprotonation->Protonation2 + H+ Cleavage 6. C-O Bond Cleavage Protonation2->Cleavage Cleavage->P1 Cleavage->P2

Caption: Mechanism of acid-catalyzed hydrolysis of the 1,3-dioxane ring.

Safety, Handling, and Toxicology

As a fragrance ingredient, the safety of this compound has been assessed for consumer applications. The Research Institute for Fragrance Materials (RIFM) has published a safety assessment, which is the authoritative source for toxicological data.[12][13] For laboratory use, standard precautions for handling organic liquids should be followed.

Protocol: Safe Laboratory Handling
  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

  • Fire Safety: The compound is a combustible liquid with a flash point of 74.9 °C.[3] Keep it away from open flames, sparks, and other sources of ignition.[15][16] Use non-sparking tools for transfers.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong acids and oxidizing agents.[14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[17]

Applications in Research and Drug Development

While its primary role is in perfumery, the chemical nature of this compound provides several points of relevance for the pharmaceutical scientist.

  • Protecting Group Chemistry: The synthesis and hydrolysis of this compound are textbook examples of the use of 1,3-diols to protect aldehydes. In complex molecule synthesis, such as in the development of new drug candidates, protecting sensitive functional groups is a fundamental requirement to prevent unwanted side reactions.[5]

  • Scaffold for Library Synthesis: The substituted 1,3-dioxane ring can be viewed as a rigid, lipophilic scaffold. In drug discovery, such scaffolds are often used as starting points for creating libraries of related compounds to probe interactions with biological targets.[][19]

  • Analytical Standard: For laboratories studying environmental contaminants or industrial process byproducts, a well-characterized sample of this compound could serve as an analytical standard for developing GC-MS or other detection methods.

Conclusion

This compound is more than a simple fragrance ingredient; it is a valuable case study in the chemistry of cyclic acetals. Its synthesis illustrates key principles of equilibrium and catalysis, its structural analysis requires a multi-technique spectroscopic approach, and its reactivity profile highlights its utility as a stable yet readily cleavable chemical moiety. For scientists in research and drug development, a thorough understanding of such structures provides essential knowledge applicable to the broader field of complex organic synthesis and molecular design.

References

  • Google Patents. (1975). US3884841A - 2-n-butyl 4,4,6-trimethyl-1,3 dioxane perfume.
  • MilliporeSigma. (2021). Safety Data Sheet. Available at: [Link]

  • The Fragrance Conservatory. (n.d.). This compound. Available at: [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 54546-26-8 Name: this compound. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]

  • Sullivan, G., et al. (2024). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 54546-26-8. Food and Chemical Toxicology, 194, 115072.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,4,6-trimethyl-4-phenyl-1,3-dioxane, CAS Registry Number 5182-36-5. Food and Chemical Toxicology, 161, 112852.
  • Google Patents. (1999). US5888961A - 1,3-dioxane and its use in perfumery.
  • PubChem. (n.d.). 2,2,4-Trimethyl-1,3-dioxolane. Available at: [Link]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • NIST. (n.d.). 1,3-Dioxane, 2,4,6-trimethyl-, (2α,4α,6α)-. Available at: [Link]

  • Suffet, I. H., et al. (1995). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Water Science and Technology, 31(11), 63-69.
  • Kocienski, P. J. (2002). Protecting Groups. Georg Thieme Verlag.
  • Doc Brown's Chemistry. (2026). Infrared Spectroscopy. Available at: [Link]

  • NIST. (n.d.). 1,3-Dioxane, 2,4,6-trimethyl-, (2α,4α,6α)-. Available at: [Link]

  • Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Available at: [Link]

  • Zheng, Y., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B, 12(9), 3435-3453.
  • Human Metabolome Database. (2022). Showing metabocard for 2,2,4-Trimethyl-1,3-dioxolane (HMDB0037266). Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of dioxane and dioxane-water mixture (1 : 28). Available at: [Link]

  • Chemistry 12. (n.d.). Sample Chemistry Problems. Available at: [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • PubMed. (2024). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 54546-26-8. Available at: [Link]

  • Leffingwell, J. C. (n.d.). The 2,4,6-trimethyl-4-[(E)-2-phenylvinyl]-1,3-dioxanes. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Butyl-4,4,6-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the synthesis of 2-Butyl-4,4,6-trimethyl-1,3-dioxane, a cyclic acetal with applications in the fragrance industry.[1][2][3] It delves into the underlying chemical principles, offers a detailed experimental protocol, and outlines methods for purification and characterization. This document is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development, providing the technical accuracy and field-proven insights necessary for successful synthesis.

Introduction and Strategic Overview

1,3-Dioxanes are a class of cyclic acetals formed from the reaction of a carbonyl compound (an aldehyde or ketone) with a 1,3-diol.[4][5] These structures are of significant interest in organic chemistry, often employed as protecting groups for carbonyls due to their stability in neutral, basic, and reductive conditions.[6] The target molecule, this compound, is the cyclic acetal derived from the condensation of n-pentanal (valeraldehyde) and 2-methyl-2,4-pentanediol (also known as hexylene glycol).[1] This specific compound is noted for its use as a fragrance ingredient, imparting fresh, green, and herbal notes to perfume compositions.[1][2][3]

The synthesis relies on the principle of acid-catalyzed acetal formation, a reversible reaction. To ensure a high yield of the desired product, the equilibrium must be shifted towards the acetal. This is strategically achieved by the continuous removal of water, a byproduct of the reaction, typically through azeotropic distillation using a Dean-Stark apparatus.[4][7][8]

Reaction Mechanism: Acid-Catalyzed Acetal Formation

The formation of this compound proceeds via a well-established acid-catalyzed mechanism. The process can be dissected into several key steps:

  • Protonation of the Carbonyl: The acid catalyst, commonly p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of valeraldehyde.[6][9] This initial step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

  • Nucleophilic Attack and Hemiacetal Formation: One of the hydroxyl groups of 2-methyl-2,4-pentanediol, acting as a nucleophile, attacks the activated carbonyl carbon.[9] Following deprotonation, a hemiacetal intermediate is formed.[7][9]

  • Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

  • Ring Closure and Water Elimination: The second hydroxyl group of the diol performs an intramolecular nucleophilic attack, displacing the water molecule and closing the six-membered ring. This step forms a protonated 1,3-dioxane.

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the final proton, regenerating the acid catalyst and yielding the neutral this compound product.[9]

The entire process is a series of equilibria. The removal of water is the driving force that pushes the reaction to completion, in accordance with Le Châtelier's principle.[7][10]

Experimental Protocol

This protocol is based on established procedures for the synthesis of 1,3-dioxanes.[1][3]

Materials and Equipment
Reagents Properties Equipment
2-Methyl-2,4-pentanediol (Hexylene Glycol), C₆H₁₄O₂MW: 118.17 g/mol , Density: 0.92 g/mL[11][12]1 L Round-bottom flask
n-Pentanal (Valeraldehyde), C₅H₁₀OMW: 86.13 g/mol , Density: 0.81 g/mL[13][14]Dean-Stark apparatus[8]
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)CatalystReflux condenser
Toluene or Methylene ChlorideSolventMagnetic stirrer and stir bar
Saturated Sodium Bicarbonate (NaHCO₃) solutionFor neutralizationHeating mantle
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying agentSeparatory funnel
Rotary evaporator
Distillation apparatus
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 1 L round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add 118 g (1.0 mol) of 2-methyl-2,4-pentanediol, 86 g (1.0 mol) of n-pentanal, and 250 mL of a suitable solvent like toluene or methylene chloride.[1]

    • Insight: Toluene is often preferred as it forms an azeotrope with water, facilitating its removal in the Dean-Stark trap. The boiling point of the toluene-water azeotrope is lower than that of toluene itself, allowing for efficient separation at a controlled temperature.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.1 g).[1]

  • Azeotropic Distillation: Heat the mixture to reflux with vigorous stirring. The solvent will begin to boil, and its vapor will condense in the condenser and collect in the Dean-Stark trap.[7] As the reaction proceeds, water will be formed and will co-distill with the solvent.[7] In the trap, the denser water will separate and collect at the bottom, while the less dense solvent will overflow back into the reaction flask.

  • Monitoring the Reaction: Continue the reflux for approximately 3-4 hours, or until the theoretical amount of water (18 mL, from 1.0 mol of reaction) has been collected in the trap.[1] The cessation of water collection is a reliable indicator that the reaction is complete.

  • Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the p-TsOH catalyst. Follow this with a wash using brine (saturated NaCl solution) to aid in phase separation.

    • Insight: Neutralization is critical to prevent the reverse reaction (hydrolysis of the acetal back to the aldehyde and diol) during the subsequent purification steps.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

Purification

The crude product obtained after solvent removal is an evaporation residue.[1] This residue should be purified by fractional distillation under reduced pressure (vacuum distillation).

  • Expected Boiling Point: 81-82°C at 1 mm Hg.[1]

Collect the fraction that distills at the correct temperature and pressure. A small forerun may be collected first, containing any residual solvent or low-boiling impurities.[1]

Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the presence of characteristic peaks for the dioxane ring and its substituents.

  • Infrared (IR) Spectroscopy: Will show the absence of a broad O-H stretch (from the diol) and a strong C=O stretch (from the aldehyde), and the presence of C-O-C stretches characteristic of an acetal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the distilled product and confirm its molecular weight.

Visualizing the Process

Reaction Scheme

ReactionScheme Figure 1: Synthesis of this compound Valeraldehyde Valeraldehyde Diol 2-Methyl-2,4-pentanediol Dioxane This compound Valeraldehyde->Dioxane Valeraldehyde->Dioxane p-TsOH, Toluene Reflux, -H₂O Water Water (removed) Valeraldehyde->Water p-TsOH, Toluene Reflux, -H₂O Diol->Dioxane Diol->Dioxane p-TsOH, Toluene Reflux, -H₂O Diol->Water p-TsOH, Toluene Reflux, -H₂O

Caption: Synthesis of this compound

Experimental Workflow

Workflow A 1. Charge Reactants (Diol, Aldehyde, Solvent) B 2. Add Catalyst (p-TsOH) A->B C 3. Azeotropic Reflux (Dean-Stark Trap) B->C D 4. Reaction Cooldown C->D E 5. Neutralization Wash (aq. NaHCO₃) D->E F 6. Drying & Solvent Removal (Anhydrous MgSO₄, Rotovap) E->F G 7. Vacuum Distillation F->G H 8. Characterization (NMR, IR, GC-MS) G->H

Caption: Experimental workflow for the synthesis and purification.

Safety and Handling

  • Valeraldehyde: Is a flammable liquid with a pungent odor.[15][16] It should be handled in a well-ventilated fume hood. It is incompatible with strong oxidizing agents, acids, and bases.[13]

  • 2-Methyl-2,4-pentanediol: Is an irritant at high concentrations.[11] It is incompatible with strong oxidizing agents and strong acids.[17]

  • Toluene/Methylene Chloride: Are flammable and volatile organic solvents. All heating should be performed using a heating mantle, not an open flame.

  • p-Toluenesulfonic acid: Is a corrosive solid. Avoid contact with skin and eyes.

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

References

  • Reactions of Aldehydes and Ketones 2. (n.d.).
  • 2-Methyl-2,4-pentanediol - Wikipedia. (n.d.).
  • 2-METHYL-2,4-PENTANEDIOL - Ataman Kimya. (n.d.).
  • 2-Methyl-2,4-pentanediol | 107-41-5 - ChemicalBook. (2025).
  • Application Notes and Protocols: Acid-Catalyzed Dioxolane Formation - Benchchem. (2025).
  • Pentanal | C5H10O | CID 8063 - PubChem - NIH. (n.d.).
  • Valeraldehyde - Saiper Chemicals. (2019).
  • Valeraldehyde | CAS#:110-62-3 | Chemsrc. (2025).
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An In-depth Technical Guide to 2-Butyl-4,4,6-trimethyl-1,3-dioxane (CAS 54546-26-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Butyl-4,4,6-trimethyl-1,3-dioxane (CAS 54546-26-8), a substituted cyclic acetal. While primarily utilized in the fragrance industry for its unique sensory properties, the 1,3-dioxane scaffold is of growing interest in medicinal chemistry due to its presence in various bioactive molecules and its utility as a stable, yet cleavable, protecting group in complex syntheses. This document consolidates available physicochemical data, details its synthesis, explores its chemical stability and reactivity, outlines analytical methodologies for its characterization, and discusses its current applications and potential relevance in a broader research and development context. Given the limited publicly available data specific to this molecule, this guide supplements known information with established principles and data from analogous 1,3-dioxane structures to provide a holistic and scientifically grounded perspective.

Chemical Identity and Physicochemical Properties

This compound is a colorless liquid known commercially by trade names such as Herboxane.[1][2] It is characterized by a fresh, green, and spicy herbaceous aroma, with notes reminiscent of chamomile, basil, and juniper.[1][2] Its primary application is as a fragrance ingredient in a wide array of consumer products, particularly in fabric care.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 54546-26-8[2]
Molecular Formula C₁₁H₂₂O₂[4]
Molecular Weight 186.29 g/mol [4]
Appearance Colorless liquid[3]
Boiling Point 81-82 °C at 1 mmHg[1]
Refractive Index (n²⁰/D) 1.4295[1]
Predicted XlogP 3.1[4]
SMILES CCCCC1OC(CC(O1)(C)C)C[4]
InChIKey QUBNQDBPPTZYJL-UHFFFAOYSA-N[4]

Synthesis and Manufacturing

The synthesis of this compound is achieved through the acid-catalyzed acetalization of n-pentanal (valeraldehyde) with 2-methyl-2,4-pentanediol (hexylene glycol).[1] This reaction is a standard method for the formation of 1,3-dioxanes, which serve as protecting groups for carbonyls and 1,3-diols in organic synthesis.

Reaction Principle

The formation of the 1,3-dioxane ring proceeds via a reversible acid-catalyzed reaction. A proton source, such as p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of n-pentanal, activating it for nucleophilic attack by the hydroxyl groups of 2-methyl-2,4-pentanediol. Subsequent dehydration drives the reaction to completion, yielding the cyclic acetal.[1] To favor product formation, water is typically removed from the reaction mixture as it is formed, often by azeotropic distillation.[1]

Stability_Diagram Dioxane This compound C₁₁H₂₂O₂ Stable Stable Dioxane->Stable Labile Labile (Hydrolysis) Dioxane->Labile Acid Acidic Conditions (e.g., aq. HCl) Acid->Labile Base Basic Conditions (e.g., NaOH) Base->Stable Reduction Reductive Conditions (e.g., NaBH₄) Reduction->Stable

Caption: Stability profile of the 1,3-dioxane ring under different chemical conditions.

Analytical and Spectroscopic Characterization

While specific, experimentally-derived spectra for this compound are not readily available in public databases, its structure can be unambiguously confirmed using a combination of standard analytical techniques. The following outlines the expected results based on the analysis of analogous 1,3-dioxane structures. [5][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile compounds like this compound.

  • Chromatography: Due to its volatility and thermal stability, this compound is well-suited for GC analysis. A non-polar or mid-polarity capillary column (e.g., DB-5ms) would be appropriate for its separation.

  • Mass Spectrometry: Under electron ionization (EI), 1,3-dioxanes typically exhibit fragmentation patterns involving the cleavage of bonds alpha to the oxygen atoms and the loss of alkyl radicals. [5]For this compound, characteristic fragments would be expected from the loss of the butyl group at the C2 position, as well as cleavage of the dioxane ring. The molecular ion (M⁺) peak at m/z 186 may be observed, though it could be of low intensity. [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of the molecule.

  • ¹H NMR: The proton NMR spectrum would be complex due to the number of methyl and methylene groups. Key expected signals would include:

    • A triplet corresponding to the terminal methyl group of the butyl chain.

    • Multiplets for the methylene groups of the butyl chain.

    • A characteristic signal for the acetal proton at the C2 position, likely a triplet.

    • Singlets for the gem-dimethyl groups at the C4 position.

    • A doublet for the methyl group at the C6 position.

    • Multiplets for the methylene and methine protons of the dioxane ring.

  • ¹³C NMR: The carbon NMR spectrum would show 11 distinct signals corresponding to each carbon atom in its unique chemical environment. The most downfield signal would be the acetal carbon (C2), typically appearing in the range of 90-110 ppm. [8]Carbons adjacent to oxygen atoms (C4 and C6) would also be deshielded. The remaining signals would correspond to the carbons of the butyl chain and the methyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by C-H and C-O stretching vibrations.

  • C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the alkyl groups.

  • C-O Stretching: A series of strong, characteristic bands in the 1000-1200 cm⁻¹ region, typical for the C-O-C stretching of the acetal group. [7]* The absence of a strong absorption band in the 1700-1750 cm⁻¹ region would confirm the absence of a carbonyl group from the starting aldehyde.

Applications and Relevance in Drug Development

Current Applications

As established, the primary and well-documented use of this compound is in the fragrance industry. [1][2]Its stability in various product matrices, including those with alkaline pH (e.g., soaps and detergents), makes it a versatile ingredient.

Potential Relevance for Researchers and Drug Development

While there is no direct evidence of this compound being investigated as a therapeutic agent, the 1,3-dioxane scaffold is of significant interest in medicinal chemistry.

  • Bioactive Scaffolds: Substituted 1,3-dioxanes and related 1,3-dioxolanes are present in a variety of biologically active compounds, exhibiting antibacterial, antifungal, and anticancer activities. [9]Some derivatives have been investigated as modulators of multidrug resistance (MDR) in cancer cells. [10][11]* Pharmacophore Component: The rigid, chair-like conformation of the 1,3-dioxane ring can be used to hold substituents in well-defined spatial orientations, making it a useful component in the design of ligands for specific biological targets. * Metabolic Considerations: The in vivo metabolism of some 1,3-dioxane derivatives has been shown to involve enzymatic ring cleavage through oxidation of the acetal carbon, converting the acetal into an ester. This metabolic pathway could be a consideration in drug design, potentially leading to prodrug strategies or influencing the pharmacokinetic profile of a drug candidate.

  • Toxicology: A safety assessment by the Research Institute for Fragrance Materials (RIFM) has been conducted, though detailed public data is limited. [12][13]As with any chemical, a thorough toxicological evaluation would be necessary for any potential pharmaceutical application.

Safety and Handling

Based on available safety data sheets, this compound is classified as harmful to aquatic life with long-lasting effects. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area. It is a combustible liquid with a flash point of 74.9 °C.

Conclusion

This compound is a well-characterized fragrance ingredient with a clear and established synthesis pathway. For researchers and drug development professionals, its primary significance lies not in its known biological activity, which is currently undocumented, but in its representation of the 1,3-dioxane chemical class. The stability of this scaffold under many synthetic conditions, coupled with its predictable acid-lability and potential for metabolic cleavage, makes it a relevant structure for consideration in synthetic and medicinal chemistry. Further investigation into the biological properties of this and related substituted 1,3-dioxanes could reveal novel applications beyond the fragrance industry.

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physical properties of 2-Butyl-4,4,6-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Butyl-4,4,6-trimethyl-1,3-dioxane

Introduction: Unveiling Herboxane

This compound, widely recognized in the fragrance industry by its trade name Herboxane, is a synthetic cyclic acetal prized for its unique olfactory profile.[1][2] This colorless to pale yellow liquid imparts a fresh, green, and spicy-herbaceous aroma, with nuances of chamomile, basil, and nutmeg, making it a valuable component in fragrance compositions for personal care and fabric care products.[1][2][3][4] Chemically, it is the acetal formed from the reaction of n-pentanal and 2-methylpentane-2,4-diol.[5] This guide provides a comprehensive overview of its core physical properties, the methodologies for their determination, and the scientific principles that underpin these characterization techniques, tailored for researchers and professionals in chemical and drug development fields.

Chemical Identity and Synthesis

The foundational step in characterizing any chemical entity is confirming its structure and developing a reliable synthetic pathway.

Molecular Structure

The structure of this compound is defined by a six-membered dioxane ring with specific alkyl substitutions. Understanding this structure is key to predicting its chemical behavior and physical properties.

Caption: Chemical structure of this compound.

Synthetic Protocol: Acid-Catalyzed Acetalization

The synthesis of this dioxane is a classic example of acetal formation, driven by the acid-catalyzed reaction between an aldehyde and a diol. The following workflow is adapted from established patent literature.[5]

Synthesis_Workflow start Start: Charge Reactor reactants 1. 2-Methylpentane-2,4-diol (1 mol) 2. n-Pentanal (1 mol) 3. Dichloromethane (solvent) start->reactants catalyst Add p-Toluene- sulfonic acid (0.05g) at ~20°C with stirring reactants->catalyst distillation Azeotropic Distillation (~3 hours, flask temp ~57°C) Remove water byproduct (18g) catalyst->distillation workup Aqueous Workup 1. Add 5% NaHCO₃ solution 2. Separate organic layer 3. Wash with water distillation->workup drying Dry organic layer (e.g., over anhydrous Na₂SO₄) workup->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation fractionation Fractional Distillation (Vigreux column, under vacuum) evaporation->fractionation product Product: this compound (b.p. 81-82°C / 1 mmHg) fractionation->product

Caption: Experimental workflow for the synthesis of Herboxane.

Expertise & Experience: Rationale Behind the Protocol

  • Causality of Choices : The selection of p-toluenesulfonic acid is deliberate; it is a strong, non-nucleophilic acid catalyst that effectively protonates the aldehyde carbonyl, activating it for attack by the diol's hydroxyl groups. Dichloromethane is used as the solvent because it is inert to the reaction conditions and forms a low-boiling azeotrope with water, facilitating its removal.

  • Trustworthiness through Self-Validation : The reaction is driven to completion by the removal of water via azeotropic distillation, an application of Le Châtelier's principle. The success of the reaction is monitored by the amount of water collected in the Dean-Stark trap or equivalent apparatus; collecting the theoretical amount (18 g per mole) indicates the reaction is complete. The final purification by vacuum fractional distillation ensures the removal of unreacted starting materials and byproducts, yielding a high-purity product, which can be validated by the techniques described below.

Core Physical Properties: A Quantitative Analysis

The physical properties of a compound are critical for its application, handling, and quality control. The key properties for this compound are summarized below.

Physical PropertyValueSource(s)
CAS Number 54546-26-8[1],[2]
Molecular Formula C₁₁H₂₂O₂[1]
Molecular Weight 186.295 g/mol [1]
Density 0.856 g/cm³ (at 20°C, assumed)[1]
Boiling Point 207.1 °C (at 760 mmHg) 81-82 °C (at 1 mmHg)[1] [5]
Flash Point 74.9 °C[1]
Refractive Index (n_D) 1.4295 (at 20°C, assumed)[5]
Water Solubility 656 µg/L (at 20°C)[6]

Experimental Determination of Physical Properties

Accurate determination of physical properties relies on standardized, calibrated methodologies. The following sections provide step-by-step protocols for key parameters.

Density Determination (Pycnometer Method)

Principle: Density is the ratio of mass to volume. A pycnometer is a glass flask with a precisely calibrated volume, allowing for highly accurate density measurements of liquids.[7]

Protocol:

  • Calibration: Thoroughly clean and dry a pycnometer of known volume (e.g., 25 mL). Weigh the empty, dry pycnometer on a calibrated analytical balance (m₁).

  • Reference Measurement: Fill the pycnometer with deionized water of a known temperature (e.g., 20°C). Insert the stopper, ensuring excess water exits through the capillary. Dry the exterior and weigh the filled pycnometer (m₂). The volume (V) can be confirmed by (m₂ - m₁) / ρ_water, where ρ_water is the density of water at the measured temperature.

  • Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature. Weigh the filled pycnometer (m₃).

  • Calculation: The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V

Expertise & Experience: Ensuring Accuracy This method is superior to using a simple graduated cylinder because the pycnometer's volume is defined with much higher precision.[7] Temperature control is critical, as density is temperature-dependent. Ensure the sample and reference liquid are thermally equilibrated. The system is self-validating through the initial calibration with a standard of known density (water).

Boiling Point Determination (Thiele Tube Method)

Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8][9] This micro-method is ideal for small sample volumes.[4]

Protocol:

  • Preparation: Add approximately 0.5 mL of the sample liquid into a small test tube (fusion tube).

  • Capillary Inversion: Take a capillary tube sealed at one end and place it into the test tube with the open end down.

  • Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Place the assembly in a Thiele tube containing mineral oil, ensuring the heating arm is properly positioned.[8]

  • Observation: Gently heat the arm of the Thiele tube. A stream of bubbles will emerge from the capillary tube as trapped air and then sample vapor escape.

  • Measurement: Stop heating when a rapid, continuous stream of bubbles is observed. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[9] Record the atmospheric pressure.

Expertise & Experience: Method Rationale This technique precisely identifies the boiling point because the moment the liquid re-enters the capillary, the vapor pressure inside the capillary has just become equal to the external atmospheric pressure.[4] The Thiele tube's design promotes uniform heating via convection, eliminating the need for stirring.[8]

Refractive Index Measurement (Abbe Refractometer)

Principle: The refractive index is a dimensionless number describing how light propagates through a medium. It is a characteristic property dependent on temperature and the wavelength of light.[1][10] The Abbe refractometer measures this property based on the critical angle of total internal reflection.[11]

Protocol:

  • Calibration: Turn on the refractometer's light source. Open the prism assembly and clean the surfaces with ethanol and a soft lens tissue. Place a few drops of a standard with a known refractive index (e.g., distilled water, n_D = 1.3330 at 20°C) onto the measuring prism.

  • Initial Reading: Close the prisms. Looking through the eyepiece, turn the coarse adjustment knob until the light and dark fields are visible. Adjust the compensator knob to sharpen the borderline and eliminate any color fringes.

  • Calibration Adjustment: Use the fine adjustment knob to center the borderline exactly on the crosshairs. If the reading on the scale does not match the known value for the standard, adjust the calibration screw as per the instrument's manual.

  • Sample Measurement: Clean the prisms and apply 1-2 drops of this compound.

  • Final Reading: Repeat steps 2 and 3. Read the refractive index directly from the calibrated scale. Record the temperature, as the index is temperature-sensitive.[12]

Expertise & Experience: Trustworthy Measurements Calibration is the cornerstone of a trustworthy measurement. Calibrating with a known standard before and after sample measurement validates the instrument's performance. The chromatic dispersion compensator (Amici prisms) is crucial for using a white light source, as it corrects for dispersion and effectively measures the refractive index at the standard sodium D-line wavelength (589 nm).[6][11]

Spectroscopic Characterization Profile

Infrared (IR) Spectroscopy

Expected Features: The IR spectrum is used to identify functional groups. For this compound, the most characteristic feature would be strong C-O stretching vibrations typical of cyclic acetals/ethers, expected in the 1140-1070 cm⁻¹ region.[13] The spectrum would also show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1480-1365 cm⁻¹.[13] Critically, the absence of a strong, broad peak around 3300 cm⁻¹ (O-H stretch) and a strong peak around 1715 cm⁻¹ (C=O stretch) would confirm the consumption of the starting diol and aldehyde, respectively.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Features:

  • ¹H NMR: The proton NMR would be complex. Key signals would include a triplet around 4.5-5.0 ppm for the acetal proton at the C2 position, coupled to the adjacent methylene group of the butyl chain. The various methyl groups (at C4 and C6) would appear as singlets and doublets in the upfield region (approx. 0.9-1.3 ppm). The butyl chain protons would appear as a series of multiplets between ~0.9 and 1.6 ppm.

  • ¹³C NMR: The carbon NMR would show 11 distinct signals. The acetal carbon (C2) would be the most downfield, likely in the 95-105 ppm range. The carbons bonded to oxygen (C4, C6) would appear around 60-80 ppm. The remaining aliphatic carbons would be found in the 10-40 ppm range.

Mass Spectrometry (MS)

Expected Fragmentation: Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z = 186 would be expected. The fragmentation of 1,3-dioxanes is often initiated by cleavage alpha to the oxygen atoms.[15] Common fragmentation pathways would likely involve the loss of the butyl group (M-57) or cleavage of the dioxane ring, leading to characteristic fragment ions.[15][16] Predicted mass spectrometry data suggests prominent adducts at m/z 187.17 ([M+H]⁺) and 209.15 ([M+Na]⁺).[17]

Safety and Handling

According to available safety data, this compound is classified as harmful to aquatic life with long-lasting effects (H412). Standard safe handling procedures for laboratory chemicals should be followed:

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition as it is a combustible liquid.[9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.

References

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Conformational Analysis of Substituted 1,3-Dioxanes: A Guide for Drug Discovery and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Conformational Control in 1,3-Dioxane Systems

The 1,3-dioxane scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of numerous pharmacologically active molecules.[1][2] The precise three-dimensional arrangement of substituents on the 1,3-dioxane ring dictates the molecule's overall shape, polarity, and steric profile. These characteristics, in turn, govern its ability to interact with biological targets such as enzymes and receptors, profoundly influencing its efficacy and selectivity.[3][4] For researchers in drug development, a nuanced understanding of the conformational preferences within this heterocyclic system is not merely academic; it is a critical prerequisite for rational molecular design and the optimization of lead compounds.

This guide provides a comprehensive exploration of the principles governing the conformational analysis of substituted 1,3-dioxanes. We will delve into the intricate balance of steric, electronic, and stereoelectronic forces that control ring geometry, moving beyond simplistic steric arguments to explain the often counterintuitive conformational behaviors observed in these systems. We will present detailed, field-proven protocols for both experimental determination and computational modeling of conformational equilibria, grounding our discussion in the foundational work of pioneers like Ernest L. Eliel, whose research transformed our understanding of stereochemistry in heterocyclic systems.[5][6][7]

Fundamental Principles of 1,3-Dioxane Conformation

The Chair Conformation: A Modified Cyclohexane

Similar to cyclohexane, the 1,3-dioxane ring overwhelmingly adopts a chair conformation to alleviate angle and torsional strain.[1][2] However, the introduction of two oxygen atoms at the 1- and 3-positions induces significant geometric and electronic perturbations compared to its carbocyclic counterpart. The C-O bond length is shorter than a C-C bond (approx. 1.43 Å vs. 1.54 Å), leading to a more "puckered" ring structure. This geometric distinction has profound consequences, most notably the intensification of 1,3-diaxial interactions between substituents.[2] For instance, an axial substituent at the C2 position experiences more severe steric repulsion from the axial hydrogens at C4 and C6 than a similar substituent would in cyclohexane.[2]

The chair conformation is not static but exists in a dynamic equilibrium, interconverting between two chair forms through higher-energy twist-boat and boat intermediates.[1][8] For a substituted 1,3-dioxane, these two chair conformers are rarely of equal energy. The system will preferentially populate the lower-energy conformation that minimizes destabilizing interactions, and the primary goal of conformational analysis is to quantify this preference.

G C1 Chair 1 TB1 Twist-Boat C1->TB1 TB1->C1 B Boat TB1->B B->TB1 TB2 Twist-Boat B->TB2 TB2->B C2 Chair 2 TB2->C2 C2->TB2

Caption: Conformational interconversion pathway for the 1,3-dioxane ring.

Governing Factors in Conformational Preference

The conformational equilibrium of a substituted 1,3-dioxane is dictated by a subtle interplay of competing effects. A clear understanding of each is essential for predicting molecular geometry.

Steric Effects: The A-Value

The most intuitive factor is steric hindrance. To avoid destabilizing 1,3-diaxial interactions, non-polar alkyl and aryl substituents strongly prefer the less crowded equatorial position.[2] The energetic cost of forcing a substituent into the axial position is quantified by its conformational free energy, or "A-value" (ΔG° = G_axial - G_equatorial).[9] A larger, positive A-value signifies a stronger equatorial preference. Due to the shorter C-O bonds and more puckered nature of the 1,3-dioxane ring, A-values for substituents are generally larger than in cyclohexane.[10]

Substituent (R) at C5A-Value (kcal/mol)Substituent (R) at C2A-Value (kcal/mol)
Methyl (Me)0.8 - 0.9Methyl (Me)~3.9
Ethyl (Et)1.1Phenyl (Ph)~3.1
Isopropyl (i-Pr)1.3 - 1.4tert-Butyl (t-Bu)> 4.5
tert-Butyl (t-Bu)1.4 - 1.8Methoxy (OMe)-0.55 (Anomeric)
Phenyl (Ph)1.0Chlorine (Cl)-1.5 (Anomeric)
Note: Values are approximate and can vary with solvent and substitution pattern. Negative values indicate an axial preference.
Stereoelectronic Effects: Beyond Simple Sterics

The presence of oxygen lone pairs introduces powerful stereoelectronic effects that can override steric considerations, leading to conformations that are initially counterintuitive.

This is arguably the most critical stereoelectronic interaction in 1,3-dioxane chemistry. When an electronegative substituent (e.g., -OR, -Cl, -SR) is located at the C2 position, it often shows a marked preference for the axial orientation, despite the potential for steric clash.[2][11] This stabilization arises from a hyperconjugative interaction where a lone pair (n) on one of the ring oxygen atoms donates electron density into the adjacent antibonding sigma orbital (σ) of the axial C-X bond.[12][13] This n → σ interaction is stereoelectronically favored when the lone pair orbital and the C-X bond are anti-periplanar, a condition perfectly met in the axial conformation. This effect is a dominant factor in carbohydrate chemistry and is critical for understanding the behavior of acetals and related functional groups.[11][14]

G cluster_axial Axial Conformer (Stabilized) cluster_equatorial Equatorial Conformer (No Overlap) O1 O C2 C C2->O1 O3 O C2->O3 C_X C-X (σ*) n_O n (O lone pair) n_O->C_X n → σ* donation O1_e O C2_e C C2_e->O1_e O3_e O C2_e->O3_e C_X_e C-X n_O_e n

Caption: The anomeric effect stabilizes an axial electronegative substituent at C2.

The gauche effect describes the tendency of a molecule to adopt a conformation that has more gauche interactions between adjacent electron pairs and/or polar bonds than would be predicted by sterics alone.[15] In 1,3-dioxanes, this is particularly relevant for substituents at the C5 position. For example, in 5-fluoro-1,3-dioxane, the axial conformer can be favored due to stabilizing hyperconjugative interactions between the C-F bond and the C-O bonds of the ring.[16]

These are weaker, long-range orbital interactions that can further influence conformational preferences. An example is the interaction between an oxygen lone pair and the σ* orbital of a C-H bond at the C5 position (an n → σ*C-H interaction).[17][18] While individually small, these effects can collectively contribute to the overall conformational energy balance.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is required for a robust conformational analysis.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for studying solution-state conformations.[2][5]

Step-by-Step Protocol for NMR-Based Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified substituted 1,3-dioxane in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Toluene-d₈) to a final concentration of 10-20 mM. The choice of solvent is critical, as polarity can influence conformational equilibria.[15]

    • Filter the solution into a high-precision NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and obtain initial chemical shift and coupling constant information.[19]

    • Acquire a ¹³C NMR spectrum. The chemical shifts of ring carbons are sensitive to their steric environment; for example, an axial substituent will typically cause an upfield (lower ppm) shift of the γ-carbons (C2/C6 for a C4 substituent) due to the γ-gauche effect.[16][20]

    • Acquire two-dimensional spectra as needed:

      • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in signal assignment.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining spatial relationships. A cross-peak between two protons indicates they are close in space (< 5 Å). The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, providing powerful evidence for axial vs. equatorial assignments (e.g., strong NOEs between an axial proton at C2 and axial protons at C4/C6).[2]

  • Data Analysis:

    • Chemical Shifts (δ): Axial protons are typically shielded (found at a lower ppm) compared to their equatorial counterparts.

    • Vicinal Coupling Constants (³J_HH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle (φ) between them, as described by the Karplus equation. Large couplings (³J_ax-ax ≈ 10-13 Hz) are indicative of a 180° relationship, while smaller couplings (³J_ax-eq ≈ 2-5 Hz, ³J_eq-eq ≈ 2-5 Hz) indicate a ~60° relationship.[21] This is often the most definitive piece of data for assigning chair conformations.

    • Integration: For conformationally mobile systems at room temperature where both chair conformers are populated, the observed coupling constants and chemical shifts will be a population-weighted average. The ratio of conformers can be determined by acquiring spectra at low temperatures to "freeze out" the individual conformers or by using the measured average coupling constants to solve for the mole fractions of each conformer.

G cluster_workflow NMR Analysis Workflow A Prepare Sample (5-10 mg in deuterated solvent) B Acquire 1D Spectra (¹H, ¹³C) A->B C Acquire 2D Spectra (COSY, NOESY) B->C D Analyze Data: - Chemical Shifts (δ) - Coupling Constants (³J_HH) - NOE Correlations C->D E Assign Conformation (Axial vs. Equatorial) D->E F Quantify Equilibrium (ΔG°) (Low-Temp NMR or Averaged J-values) E->F

Caption: Experimental workflow for NMR-based conformational analysis.

Computational Protocol: Quantum Chemical Calculations

Computational chemistry provides invaluable insight into the energies of different conformers and the transition states that separate them.[22][23]

Step-by-Step Protocol for Computational Analysis:

  • Structure Building:

    • Construct the initial 3D structures for all plausible conformers (e.g., equatorial chair, axial chair, twist-boat) in a molecular modeling program.

  • Geometry Optimization:

    • Perform a full geometry optimization for each conformer. The goal is to find the lowest energy structure for each.

    • Methodology: Density Functional Theory (DFT) is a robust and widely used method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[22] For higher accuracy, especially when non-covalent interactions are critical, methods like M06-2X or MP2 with larger basis sets may be employed.[23]

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on each optimized structure at the same level of theory.

    • Purpose: This step serves two critical functions. First, it confirms that the optimized structure is a true energy minimum (no imaginary frequencies). Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).[23]

  • Energy Analysis:

    • Compare the calculated Gibbs free energies (G) of the conformers. The difference in free energy (ΔG) allows for the calculation of the theoretical equilibrium constant (K_eq = e^(-ΔG/RT)) and the relative populations of each conformer at a given temperature.

    • The results can be directly compared with experimental data from NMR or chemical equilibration studies.

  • (Optional) Transition State Search:

    • To understand the energy barrier to ring inversion, a transition state search can be performed (e.g., using methods like QST2/QST3 or Berny optimization) to locate the saddle point on the potential energy surface connecting the two chair forms. A subsequent frequency calculation must confirm the presence of a single imaginary frequency corresponding to the ring flip motion.

G cluster_workflow Computational Analysis Workflow A Build Initial 3D Structures (Chair-eq, Chair-ax, etc.) B Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm minima, get ZPVE) B->C D Calculate Gibbs Free Energies (G) C->D E Determine Relative Stabilities (ΔG) and Conformer Populations D->E F Compare with Experimental Data E->F

Caption: Workflow for computational conformational analysis of 1,3-dioxanes.

Conclusion and Outlook

The conformational analysis of substituted 1,3-dioxanes is a field where simple steric models are insufficient. A successful analysis hinges on a deep appreciation for the interplay between classic steric repulsion and powerful stereoelectronic forces like the anomeric and gauche effects. For the medicinal chemist or the synthetic strategist, mastering these principles is essential for predicting and controlling molecular shape.

By combining high-field NMR spectroscopy with modern computational methods, researchers can develop a highly accurate and predictive model of the conformational landscape of any substituted 1,3-dioxane. This dual approach, where experiment validates theory and theory explains experiment, provides the robust, self-validating system required for modern chemical research. The insights gained from such studies are directly applicable to the design of more potent, selective, and effective therapeutic agents and the development of stereochemically complex synthetic routes.

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A Technical Guide to the Formation Mechanism of 2-Butyl-4,4,6-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical principles and practical methodologies underlying the formation of 2-Butyl-4,4,6-trimethyl-1,3-dioxane, a substituted cyclic acetal with applications in the fragrance industry.[1] We will dissect the core reaction mechanism, examine the stereochemical nuances, and present a validated experimental protocol for its synthesis. This document is intended for an audience of researchers, chemists, and professionals in drug development who require a detailed understanding of acetalization chemistry.

Chapter 1: Foundational Principles of Acetalization

The synthesis of this compound is a classic example of cyclic acetal formation. Acetalization is a reversible reaction between a carbonyl compound (an aldehyde or ketone) and an alcohol. When a diol is used, a cyclic acetal is formed.[2] The formation of 1,3-dioxanes, which are six-membered cyclic acetals, is typically achieved by reacting an aldehyde or ketone with a 1,3-diol.[3][4]

Two critical factors govern the successful synthesis of acetals:

  • Acid Catalysis : Alcohols are weak nucleophiles and do not readily attack the carbonyl carbon. An acid catalyst is required to protonate the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[5][6]

  • Equilibrium Control : The reaction is in equilibrium. To drive the reaction toward the formation of the acetal product, the water formed as a byproduct must be removed from the reaction mixture.[6][7] This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus.[3][8]

Chapter 2: The Core Mechanism of Formation

The formation of this compound proceeds via the acid-catalyzed condensation of n-pentanal (also known as valeraldehyde) and 2-methyl-2,4-pentanediol (also known as hexylene glycol).[8][9] The reaction mechanism unfolds in a sequence of discrete, reversible steps.

The Step-by-Step Mechanism:

  • Protonation of the Carbonyl: The acid catalyst (commonly p-toluenesulfonic acid, TsOH) protonates the carbonyl oxygen of n-pentanal, creating a resonance-stabilized oxonium ion. This activation step renders the carbonyl carbon significantly more electrophilic.[6][10]

  • First Nucleophilic Attack: A hydroxyl group from 2-methyl-2,4-pentanediol acts as a nucleophile, attacking the activated carbonyl carbon.[4][5]

  • Deprotonation to Hemiacetal: A base (such as the conjugate base of the acid catalyst or another alcohol molecule) removes a proton from the newly added hydroxyl group, yielding a neutral hemiacetal intermediate.[4][6]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[5][6]

  • Elimination of Water: The lone pair of electrons on the remaining oxygen atom assists in the departure of the water molecule, leading to the formation of a new, resonance-stabilized oxonium ion.[5]

  • Intramolecular Ring Closure: The second hydroxyl group of the diol backbone performs an intramolecular nucleophilic attack on the electrophilic carbon of the oxonium ion, closing the six-membered ring.[2]

  • Final Deprotonation: A base removes the final proton from the ring's oxygen atom, yielding the neutral this compound product and regenerating the acid catalyst to continue the cycle.[6]

Acetal Formation Mechanism cluster_activation Step 1-2: Activation & Nucleophilic Attack cluster_cyclization Step 3-5: Water Elimination & Ring Closure cluster_final Step 6: Final Product Formation A n-Pentanal + H⁺ B Protonated n-Pentanal (Oxonium Ion) A->B Protonation C Hemiacetal Intermediate (after attack by Diol) B->C + 2-Methyl-2,4-pentanediol D Protonated Hemiacetal C->D + H⁺ E Oxonium Ion (after H₂O loss) D->E - H₂O F Protonated Dioxane Ring E->F Intramolecular Attack G 2-Butyl-4,4,6-trimethyl- 1,3-dioxane F->G Deprotonation H H⁺ (Catalyst Regenerated)

Caption: The acid-catalyzed mechanism for 1,3-dioxane formation.

Chapter 3: Stereochemical Considerations

The structure of the 1,3-dioxane ring is not planar; like cyclohexane, it preferentially adopts a chair-like conformation to minimize steric strain.[3] The presence of two shorter C-O bonds compared to C-C bonds results in more significant diaxial interactions between substituents at the C2, C4, and C6 positions. Consequently, substituents, particularly larger ones, thermodynamically favor an equatorial position.[3]

The starting material, 2-methyl-2,4-pentanediol, is a chiral molecule.[9] The reaction of a chiral diol with an aldehyde can lead to the formation of diastereomers (cis/trans isomers), depending on the relative orientation of the substituents on the newly formed dioxane ring.[7] For this compound, the butyl group at the C2 position and the methyl group at the C6 position can be either on the same side (cis) or opposite sides (trans) of the ring.

Chapter 4: A Validated Experimental Protocol

The following protocol is adapted from the patent literature, providing a self-validating system for the synthesis of this compound.[8]

Experimental Workflow

Experimental Workflow reagents 1. Combine Reactants - 2-Methyl-2,4-pentanediol - n-Pentanal - Methylene Chloride catalyst 2. Add Catalyst - p-Toluene Sulfonic Acid - Stir at ~20°C reagents->catalyst distill 3. Azeotropic Distillation - Heat to 57°C - Remove water via Dean-Stark trap - ~3 hours catalyst->distill workup 4. Workup - Cool reaction mixture - Wash with aqueous base - Dry organic layer distill->workup purify 5. Purification - Evaporate solvent - Fractionally distill residue - Collect product at 81-82°C / 1 mmHg workup->purify

Caption: A typical experimental workflow for dioxane synthesis.

Reagents and Reaction Parameters
ParameterValueSource
2-Methyl-2,4-pentanediol118 g (1.0 mol)[8]
n-Pentanal86 g (1.0 mol)[8]
SolventMethylene Chloride (250 g)[8]
Catalystp-Toluene Sulfonic Acid (0.05 g)[8]
Reaction Temperature57 °C (flask temperature)[8]
Reaction Time~3 hours[8]
Water Removed~18 g (1.0 mol)[8]
Product Boiling Point81-82 °C @ 1 mmHg[8]
Step-by-Step Methodology
  • Charging the Reactor : In a 1-liter reaction vessel equipped with a mechanical stirrer, thermometer, and a Vigreux column fitted with a Dean-Stark trap, combine 118 g (1.0 mol) of 2-methyl-2,4-pentanediol, 86 g (1.0 mol) of n-pentanal, and 250 g of methylene chloride.[8]

  • Catalyst Addition : While stirring at approximately 20°C, add 0.05 g of p-toluenesulfonic acid to the mixture.[8]

  • Azeotropic Distillation : Heat the mixture. Over approximately 3 hours, azeotropically remove the water byproduct at a flask temperature of 57°C. The theoretical amount of water to be collected is 18 g.[8]

  • Workup : After the reaction is complete (as indicated by the cessation of water collection), cool the mixture. Wash the organic solution with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by a water wash. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Purification : Filter off the drying agent and remove the methylene chloride solvent by rotary evaporation. Fractionally distill the resulting crude residue under reduced pressure. Collect the pure this compound fraction at a boiling point of 81-82°C under a pressure of 1 mmHg.[8]

Chapter 5: The Prins Reaction: An Alternative Mechanistic Pathway

While direct acetalization is the most straightforward route to this specific molecule, it is important for researchers to be aware of related syntheses. The Prins Reaction is an acid-catalyzed reaction between an aldehyde (like formaldehyde) and an alkene.[10][11] Under specific conditions, such as an excess of the aldehyde and low temperatures, the reaction proceeds through a carbocationic intermediate that can be trapped by a second aldehyde molecule, ultimately leading to the formation of a 1,3-dioxane.[10][12] This pathway represents a powerful carbon-carbon and carbon-oxygen bond-forming strategy and provides a broader context for the synthesis of substituted dioxane rings.[13]

Conclusion

The formation of this compound is a well-understood process rooted in the fundamental principles of acid-catalyzed acetalization. The mechanism proceeds through a series of reversible steps, including carbonyl activation, hemiacetal formation, and intramolecular cyclization. Successful synthesis hinges on the effective removal of water to drive the reaction equilibrium towards the desired product. By understanding the detailed mechanism, stereochemical factors, and validated experimental protocols, researchers can reliably synthesize and further investigate this and related 1,3-dioxane structures.

References

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An In-depth Technical Guide to the Safety and Toxicology of 2-Butyl-4,4,6-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Application Context

2-Butyl-4,4,6-trimethyl-1,3-dioxane (CAS: 54546-26-8), a substituted 1,3-dioxane, is a synthetic fragrance ingredient valued for the fresh, green, and spicy-herbal notes it imparts to consumer products.[1][2][3] Known by trade names such as Herboxane, it is primarily used to create freshness in fragrance compositions for a wide array of applications, with a notable presence in fabric care products.[2][4] As with any chemical intended for widespread use, a thorough understanding of its safety and toxicological profile is paramount for formulators, researchers, and regulatory professionals.

This guide provides a comprehensive analysis of the available safety and toxicology data for this compound. The structure of this document is designed to logically flow from fundamental properties to a detailed toxicological assessment, providing not just data, but also the scientific rationale behind the testing strategies. This approach ensures a self-validating system of information, grounded in authoritative sources and established testing protocols.

Section 1: Chemical Identity and Physicochemical Properties

A foundational element of any toxicological assessment is the precise identification and characterization of the substance. These properties influence the substance's environmental fate, potential routes of exposure, and biological interactions.

Chemical Identification
  • Chemical Name: this compound

  • CAS Number: 54546-26-8[2]

  • Molecular Formula: C₁₁H₂₂O₂[5]

  • Molecular Weight: 186.30 g/mol

  • Synonyms: Herboxane, Herbal Acetal, Herbacetal, Valeraldehyde hexylene glycol acetal[2]

Physicochemical Data Summary

The physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior. For instance, its low volatility (indicated by a relatively high boiling point) suggests that inhalation exposure from consumer products at ambient temperature is likely to be low. The predicted octanol-water partition coefficient (XlogP) of 3.1 indicates moderate lipophilicity, suggesting some potential for bioaccumulation and dermal absorption.[5]

PropertyValueSource
Physical State Colorless Liquid[4]
Odor Spicy, herbaceous, green, fresh[1][4]
Boiling Point 207.1 °C at 760 mmHg[1]
Flash Point 74.44 °C (166 °F) TCC[1]
Density 0.856 g/cm³[1]
Predicted XlogP 3.1[5]
Chemical Structure

The structure of a molecule is the ultimate determinant of its reactivity and biological activity. Understanding the functional groups and stereochemistry is key to predicting potential metabolic pathways and interactions with biological systems.

Figure 1: Chemical Structure of this compound

Section 2: Human Health Toxicology

The assessment of human health risk follows a structured, endpoint-specific approach. Data is gathered from a combination of in vivo (animal), in vitro (cellular), and in silico (computational) models, as well as human data where available. The most recent and comprehensive evaluation of this substance was conducted by the Research Institute for Fragrance Materials (RIFM), with the findings published in a peer-reviewed safety assessment.[1][6]

Toxicological Assessment Workflow

The decision-making process for evaluating the safety of a chemical like this compound follows a hierarchical approach. This workflow prioritizes existing data and non-animal methods before progressing to animal testing, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement).

cluster_0 Data Gathering & In Silico cluster_1 In Vitro Testing cluster_2 In Vivo Testing (Endpoint-Specific) cluster_3 Risk Assessment A Physicochemical Characterization B Literature Review & Existing Data Analysis A->B C (Q)SAR & Read-Across Analysis (e.g., DEREK Nexus) B->C D Genotoxicity Screening (e.g., Ames Test) C->D E Cytotoxicity, Skin Corrosion/ Irritation Models D->E F Acute Toxicity (Oral, Dermal, Inhalation) E->F G Skin & Eye Irritation F->G H Skin Sensitization (e.g., LLNA) G->H I Repeated Dose Toxicity (Sub-acute/Sub-chronic) H->I J Reproductive/Developmental Toxicity Screening I->J K Identify NOAELs/NOECs J->K L Exposure Assessment (Creme RIFM Model) K->L M Margin of Exposure (MOE) Calculation L->M N Safety Conclusion M->N

Figure 2: Conceptual Workflow for Toxicological Safety Assessment
Acute Toxicity

Acute toxicity studies evaluate the potential for adverse effects from a single, short-term exposure. These studies are fundamental for establishing initial hazard classifications and for dose-setting in longer-term studies. For this compound, the data indicate a very low potential for acute toxicity via oral and dermal routes.

EndpointSpeciesGuidelineResultClassificationSource
Oral LD₅₀ RatEquivalent to OECD 401> 5000 mg/kg bwNot Classified
Dermal LD₅₀ RabbitEquivalent to OECD 402> 5000 mg/kg bwNot Classified
Inhalation LC₅₀ N/AN/ANo data availableN/A

Causality and Interpretation: The high LD₅₀ values (>5000 mg/kg) are indicative of a substance with low acute toxicity. This is the highest dose typically tested in limit tests for acute toxicity. The lack of mortality at this dose means the substance does not meet the criteria for classification as acutely toxic under the Globally Harmonised System (GHS). This low systemic toxicity is a crucial first indicator of the substance's overall safety profile.

Skin Irritation and Sensitization

As a fragrance ingredient, the potential for skin effects is a critical safety endpoint. The assessment includes both irritation (a direct, non-immunological inflammatory reaction) and sensitization (an immune-mediated allergic reaction).

  • Skin Irritation: In an animal study, the undiluted material produced only slight to moderate edema and erythema on rabbits after a 24-hour occluded application. In a human study (48-hour closed patch test), a 20% concentration in petrolatum produced no irritation in 29 volunteers.

  • Skin Sensitization: A human maximization test, an exaggerated exposure model designed to detect sensitization potential, was conducted with 20% in petrolatum on 29 volunteers. No allergic reactions were observed.[7]

  • Photoirritation/Photoallergenicity: The RIFM safety assessment evaluated this endpoint and found no concerns.[6] This is typically assessed by examining the UV/Visible light absorption spectrum of the molecule. Substances that do not significantly absorb light in the UVA/UVB range are unlikely to cause photosensitization.

Eye Irritation

No specific in vivo eye irritation studies (e.g., OECD 405) are publicly available for this compound.

Scientific Rationale and Weight of Evidence: In a tiered testing strategy, an in vivo eye irritation test is often waived if a substance is a known skin corrosive or severe skin irritant. Conversely, substances that are not skin irritants, like this compound, are generally less likely to be severe eye irritants. Safety Data Sheets for this substance do not list an eye irritation hazard.[1] Based on the available data (non-irritating to skin), it is reasonable to infer that the substance is, at most, a mild eye irritant and does not meet the GHS criteria for classification.[8][9]

Genotoxicity

Genotoxicity assays are designed to detect if a substance can damage genetic material (DNA), which can potentially lead to cancer or heritable defects. A battery of tests is typically employed to assess different mechanisms of genetic damage.

  • Bacterial Reverse Mutation Test (Ames Test): An Ames test using five strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537, and TA1538) was negative for mutagenicity, both with and without metabolic activation (S9).[7]

  • Overall RIFM Assessment: The comprehensive 2024 RIFM safety assessment concluded that data show this compound is not genotoxic.[6]

Causality and Interpretation: The negative result in the Ames test, a widely accepted and validated screening assay, indicates the substance does not cause gene mutations in bacteria. The broader conclusion from RIFM, likely based on a weight of evidence from multiple assays (which may include in vitro mammalian cell tests for chromosomal damage), provides strong confidence that this substance does not pose a genotoxic hazard.

Repeated Dose Systemic Toxicity

This endpoint assesses the potential for adverse effects from repeated, long-term exposure. The goal is to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are seen.

Due to a lack of specific repeated-dose toxicity data for this compound, the RIFM expert panel employed a scientifically justified read-across approach.

  • Read-Across Analogue: 6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-7-(1-methylethyl)- (CAS 62406-73-9) was selected as a suitable analogue.[6][10] This choice is based on structural similarities and the expectation of a similar metabolic profile.

  • Established NOAEL: The NOAEL for the read-across analogue was determined to be 5 mg/kg/day .[6]

  • Margin of Exposure (MOE): Using this NOAEL and conservative estimates of human exposure from fragrance use, the calculated Margin of Exposure (MOE) was greater than 100.[6]

Causality and Interpretation: The read-across methodology is a scientifically accepted approach to fill data gaps and reduce animal testing. It relies on the principle that structurally similar chemicals will have similar toxicological properties. A Margin of Exposure (MOE) of 100 or greater (which accounts for a 10-fold factor for interspecies variation and a 10-fold factor for human variability) is generally considered protective of human health. The calculated MOE of >100 for this substance indicates that systemic toxicity is not expected at current levels of exposure.

Reproductive and Developmental Toxicity

This area investigates the potential for a substance to interfere with reproductive function or cause harm to a developing fetus.

The RIFM safety assessment leveraged the repeated dose toxicity data from the read-across analogue to evaluate this endpoint. The rationale is that a comprehensive repeated dose study includes examination of reproductive organs, and the NOAEL derived from such a study is often protective against reproductive effects.

  • Assessment Approach: The NOAEL of 5 mg/kg/day from the read-across analogue was used to assess the risk for reproductive toxicity.[6]

  • Margin of Exposure (MOE): The calculated MOE for this endpoint was 1220 .[6]

Causality and Interpretation: An MOE of 1220 is significantly greater than the standard safety threshold of 100, providing a high degree of confidence that this compound does not pose a risk for reproductive or developmental toxicity at current consumer exposure levels.

Section 3: Environmental Toxicology and Fate

Understanding a substance's environmental impact is a critical component of a modern safety assessment. This involves evaluating its potential for persistence, bioaccumulation, and toxicity to aquatic organisms.

Environmental Fate
  • Biodegradability: While specific biodegradability studies (e.g., OECD 301F) for this substance are not publicly available, its chemical structure as a cyclic acetal does not suggest it would be inherently persistent.

  • Bioaccumulation Potential: The predicted octanol-water partition coefficient (XlogP) is 3.1.[5] This value suggests a moderate potential for bioaccumulation. According to REACH guidance, substances with a BCF > 2,000 are considered bioaccumulative.[11] A log Kow (often approximated by XlogP) of 3.1 would typically correlate to a Bioconcentration Factor (BCF) well below this threshold, suggesting a low bioaccumulation potential.

Ecotoxicity
  • Aquatic Toxicity: A Safety Data Sheet provides the GHS classification H412: Harmful to aquatic life with long lasting effects .[1] This classification indicates that while the substance may cause harm to aquatic organisms, it is also considered to have long-lasting effects, likely due to either its persistence or chronic toxicity, which warrants caution in its environmental release.

Section 4: Experimental Protocols

To ensure transparency and reproducibility, the methodologies used to generate toxicological data must be robust and follow internationally recognized standards. The following sections describe the principles of the standard OECD guidelines relevant to the key endpoints for this substance.

Protocol: Acute Oral Toxicity (Based on OECD 401)
  • Objective: To determine the short-term toxicity of a substance following a single oral dose.

  • Principle: The test substance is administered in graduated doses to groups of experimental animals (typically rats), with one dose per group.

  • Methodology:

    • Animal Selection: Healthy, young adult rodents of a standard laboratory strain are used. At least 5 animals of the same sex are used per dose level.[12]

    • Dose Formulation: The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

    • Administration: The substance is administered by gavage in a single dose. The volume administered should not normally exceed 1 mL/100g of body weight for aqueous solutions.[13]

    • Limit Test: For substances expected to have low toxicity, a limit test is performed at a single dose level of 2000 mg/kg or 5000 mg/kg.

    • Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[12]

    • Pathology: All animals (those that die during the test and survivors at the end) undergo a gross necropsy.

  • Endpoint: The LD₅₀ (the statistically derived dose expected to cause death in 50% of the animals) is calculated if multiple dose groups are used. In a limit test, the result is reported as LD₅₀ > [limit dose].

Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD 429)
  • Objective: To determine the potential of a substance to induce skin sensitization.

  • Principle: Sensitizers induce the proliferation of lymphocytes in the lymph nodes draining the site of application. This proliferation is measured and is proportional to the potency of the sensitizer.[11]

  • Methodology:

    • Animal Selection: Groups of female mice (e.g., CBA/Ca or CBA/J strain) are used, with a minimum of 4 animals per group.

    • Dose Formulation: The test substance is dissolved in a suitable vehicle. At least three concentrations are tested, plus a vehicle control group and a positive control group.

    • Administration: A defined volume (e.g., 25 µL) of the test substance is applied to the dorsal surface of each ear for three consecutive days.[14]

    • Cell Proliferation Measurement: On day 6, animals are injected intravenously with ³H-methyl thymidine (a radiolabeled DNA precursor).

    • Sample Collection: Five hours after injection, the animals are euthanized, and the draining auricular lymph nodes are excised.[14]

    • Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by scintillation counting.

  • Endpoint: The results are expressed as a Stimulation Index (SI), which is the ratio of proliferation in the treated group to the proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 at any concentration.[11]

Protocol: Acute Eye Irritation/Corrosion (Based on OECD 405)
  • Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control. A sequential testing strategy is strongly recommended to minimize animal use.[6][15]

  • Methodology:

    • Weight-of-Evidence Analysis: Before any in vivo testing, all existing data (including skin irritation results and pH) are evaluated.[15]

    • Animal Selection: Healthy, adult albino rabbits are used. The test is initially performed on a single animal.

    • Administration: A single dose of the substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye.[16] The use of topical anesthetics and systemic analgesics is recommended to avoid pain and distress.[6]

    • Observation: The eye is examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application. The observation period can extend up to 21 days to assess reversibility.[16]

    • Scoring: Lesions are scored according to a standardized system (e.g., Draize scale).

    • Confirmatory Test: If a corrosive or severe irritant effect is not observed, the response is confirmed using up to two additional animals.[16]

  • Endpoint: The substance is classified based on the severity and reversibility of the observed lesions according to GHS criteria (Category 1 for irreversible effects/serious damage; Category 2A/2B for reversible irritation).[9]

Section 5: Conclusion and Synthesis

Based on a comprehensive review of the available data, anchored by the recent RIFM safety assessment, this compound demonstrates a favorable safety profile for its intended use as a fragrance ingredient.

  • The substance exhibits low acute toxicity via oral and dermal routes.

  • It is not a skin irritant or a skin sensitizer based on both animal and human data.

  • It is not genotoxic .

  • The potential for systemic toxicity, reproductive toxicity, and developmental toxicity is low, with calculated Margins of Exposure well above the threshold of concern.

  • Environmentally, it is classified as harmful to aquatic life with long-lasting effects , indicating that releases to the aquatic environment should be minimized. Its bioaccumulation potential is predicted to be low.

This technical guide synthesizes the available evidence to provide a robust and scientifically-grounded toxicological profile. The consistent findings across different endpoints, supported by data from standardized testing protocols and expert panel reviews, provide a high degree of confidence in the safe use of this compound in consumer products under current exposure scenarios.

References

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 54546-26-8. Food and Chemical Toxicology, 194, 115072. [Link]

  • GHS Classification Criteria for Eye Irritation and Serious Eye Damage. (2018). Little Pro. [Link]

  • OECD. (2002). Test No. 405: Acute Eye Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Nucro-Technics. (2024). OECD 405: Acute Eye Irritation/Corrosion. [Link]

  • OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Bioaccumulative (B) or very Bioaccumulative (vB) criteria. Information on this can be found in guidance documents on the ECHA website.
  • OECD. (2009). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • XiXisys. (n.d.). GHS SDS for CAS 54546-26-8. [Link]

  • OECD. (2010). Test No. 429: Skin Sensitisation: Local Lymph Node Assay. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. [Link]

  • Concawe. (2022). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Concawe Review, 31(2). [Link]

  • European Chemicals Agency (ECHA). (n.d.). Reproductive Toxicity Screening Test Guidance. Information on this can be found in guidance documents on the ECHA website.
  • PubChem. (n.d.). This compound. [Link]

  • The Fragrance Conservatory. (n.d.). This compound. [Link]

  • EPA. (n.d.). Consumer Peer ML (n=239). [Link]

  • PDF - OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). [Link]

  • Google Patents. (n.d.). US3884841A - 2-n-butyl 4,4,6-trimethyl-1,3 dioxane perfume.
  • EPA. (n.d.). Guidelines for Developmental Toxicity Risk Assessment. [Link]

  • EPA. (n.d.). Health Effects Test Guidelines OPPTS 870.3550 Reproduction/Developmental Toxicity Screening Test. [Link]

  • U.S. National Library of Medicine. (n.d.). PubMed Central.
  • ResearchGate. (n.d.). Guidelines for reproductive and developmental toxicity testing and risk assessment of chemicals. [Link]

  • EPA. (n.d.). Expansion of LLNA to end use products and Pilot for Limit Dose. [Link]

  • OECD Existing Chemicals Database. (n.d.). SIDS Initial Assessment Profile. General search for SIDS dossiers.
  • The Good Scents Company. (n.d.). 4,4,6-trimethyl-1,3-dioxane. [Link]

  • United Nations Economic Commission for Europe (UNECE). (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). [Link]

  • PubChem. (n.d.). 6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-7-(1-methylethyl)-. [Link]

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Methodological & Application

Application Notes and Protocols for the Laboratory Scale Synthesis of 2-Butyl-4,4,6-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Butyl-4,4,6-trimethyl-1,3-dioxane, a valuable fragrance ingredient known for its fresh, green, and herbaceous aroma.[1] This application note is intended for researchers, scientists, and professionals in the fields of organic synthesis and fragrance development. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed, step-by-step protocol, and discuss key aspects of purification and characterization. By explaining the causality behind the experimental choices, this guide aims to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot similar transformations.

Introduction: The Significance of this compound

This compound, also known by trade names such as Herboxane, is a synthetic fragrance molecule prized for its unique scent profile. It imparts a fresh, vegetable-like note to perfume compositions and is utilized in a wide array of scented products, including soaps, detergents, and cosmetics.[2] The 1,3-dioxane scaffold is a six-membered heterocyclic ring containing two oxygen atoms, which serves as a versatile building block in organic chemistry.

The synthesis of this compound is a classic example of an acid-catalyzed acetalization reaction. This transformation involves the condensation of an aldehyde, in this case, n-pentanal (valeraldehyde), with a 1,3-diol, 2-methyl-2,4-pentanediol (hexylene glycol). The formation of the cyclic acetal protects the carbonyl group of the aldehyde and results in a stable, fragrant molecule. Understanding the principles of this reaction is fundamental for chemists working on the synthesis of fragrance ingredients and other fine chemicals.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via an acid-catalyzed acetalization. The mechanism, illustrated below, is a reversible process, and therefore, the removal of water is crucial to drive the equilibrium towards the product.

Acetalization_Mechanism cluster_activation Aldehyde Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_cyclization Cyclization and Dehydration Aldehyde n-Pentanal Protonated_Aldehyde Protonated n-Pentanal (Oxocarbenium ion character) Aldehyde->Protonated_Aldehyde Protonation Proton H+ Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal Nucleophilic attack by diol Diol 2-Methyl-2,4-pentanediol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal Protonation of -OH Oxonium_Ion Cyclic Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion Intramolecular nucleophilic attack Water H2O Protonated_Hemiacetal->Water Loss of water Product This compound Oxonium_Ion->Product Deprotonation

Figure 1: Mechanism of Acid-Catalyzed Acetalization.

Expertise & Experience: The Choice of Catalyst and Conditions

  • Acid Catalyst: The protocol specifies p-toluenesulfonic acid (p-TsOH), a strong organic acid that is solid, easy to handle, and effective in catalytic amounts. Other strong Brønsted acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can also be employed. Lewis acids like zirconium tetrachloride (ZrCl₄) have also been reported to catalyze acetalization reactions. The choice of catalyst can influence reaction rates and selectivity, but for this specific transformation, p-TsOH is a reliable and commonly used option.

  • Azeotropic Removal of Water: The reaction is reversible. To drive the equilibrium towards the formation of the 1,3-dioxane, the water generated during the reaction must be removed. The use of a solvent that forms an azeotrope with water, such as methylene chloride or toluene, in conjunction with a Dean-Stark apparatus is a standard and efficient method to achieve this. As the azeotrope boils, it is condensed and collected in the side arm of the Dean-Stark trap. The denser, immiscible water separates to the bottom, while the solvent overflows back into the reaction flask.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
2-Methyl-2,4-pentanediolReagentStandard SupplierAlso known as hexylene glycol.
n-PentanalReagentStandard SupplierAlso known as valeraldehyde.
p-Toluenesulfonic acid monohydrateReagentStandard SupplierCatalyst.
Methylene chloride (Dichloromethane)ACS GradeStandard SupplierSolvent for reaction and extraction.
Saturated sodium bicarbonate solution-Prepared in-houseFor neutralization.
Anhydrous magnesium sulfate or sodium sulfateAnhydrousStandard SupplierFor drying the organic phase.
1 L three-necked round-bottom flask-Standard Supplier-
Magnetic stirrer and stir bar-Standard Supplier-
Heating mantle or oil bath-Standard Supplier-
Dean-Stark apparatus with condenser-Standard SupplierFor azeotropic water removal.
Thermometer-Standard Supplier-
Separatory funnel-Standard SupplierFor workup.
Rotary evaporator-Standard SupplierFor solvent removal.
Fractional distillation apparatus-Standard SupplierFor purification.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Chemical Hazards:

    • n-Pentanal: Flammable liquid and vapor. Causes skin and eye irritation and may cause respiratory irritation.[3]

    • 2-Methyl-2,4-pentanediol: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]

    • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[6][7][8]

    • Methylene chloride: Can cause skin and eye irritation. Inhalation of high concentrations can have narcotic effects. It is a suspected carcinogen.

  • Reaction Conditions: The reaction involves heating a flammable solvent. Ensure that the heating apparatus is properly set up and monitored to prevent overheating.

Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of 2-n-butyl-4,4,6-trimethyl-1,3-dioxane.[2]

Synthesis_Workflow Start Start Reagents Charge flask with: - 2-Methyl-2,4-pentanediol (1 mol) - n-Pentanal (1 mol) - Methylene chloride (250 g) Start->Reagents Catalyst Add p-Toluenesulfonic acid (0.05 g) with stirring Reagents->Catalyst Reflux Heat to reflux (approx. 57°C) with azeotropic water removal (approx. 3 hours) Catalyst->Reflux Workup Cool and neutralize with saturated NaHCO₃ solution Reflux->Workup Extraction Separate organic layer and extract aqueous layer with methylene chloride Workup->Extraction Drying Combine organic layers and dry over anhydrous MgSO₄ or Na₂SO₄ Extraction->Drying Solvent_Removal Filter and concentrate under reduced pressure Drying->Solvent_Removal Purification Fractional distillation of the residue (81-82°C at 1 mm Hg) Solvent_Removal->Purification Product Obtain pure this compound Purification->Product

Figure 2: Experimental Workflow for the Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: Assemble a 1 L three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser.

  • Charging Reagents: To the flask, add 118 g (1 mol) of 2-methyl-2,4-pentanediol, 86 g (1 mol) of n-pentanal, and 250 g of methylene chloride.

  • Catalyst Addition: Begin stirring the mixture and add 0.05 g of p-toluenesulfonic acid monohydrate.

  • Azeotropic Distillation: Heat the reaction mixture to reflux. The flask temperature should be approximately 57°C. Continue refluxing for about 3 hours, during which time approximately 18 g of water will be collected in the Dean-Stark trap.

  • Workup - Neutralization: After the reaction is complete (as indicated by the cessation of water collection), cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the p-toluenesulfonic acid. Continue adding the bicarbonate solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of methylene chloride.

  • Workup - Drying and Solvent Removal: Combine all the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the methylene chloride under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at 81-82°C at a pressure of 1 mm Hg. This fraction corresponds to the pure this compound.[2]

Characterization of this compound

For a self-validating protocol, it is imperative to confirm the identity and purity of the synthesized product. The following are the expected characterization data for this compound.

PropertyValue
Molecular FormulaC₁₁H₂₂O₂
Molecular Weight186.29 g/mol
Boiling Point81-82°C at 1 mm Hg[2]
AppearanceColorless liquid
OdorFresh, green, herbaceous[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups), the methyl groups on the dioxane ring (singlets and/or doublets), the protons on the dioxane ring backbone (multiplets), and the proton at the C2 position (a triplet).

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum should display distinct signals for each of the 11 carbon atoms in their unique chemical environments. Key expected shifts include the acetal carbon (C2) in the range of 95-105 ppm, the carbons of the butyl chain, and the carbons of the trimethyl-substituted dioxane ring.

Mass Spectrometry (MS) (Predicted)

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for confirming the molecular weight and observing characteristic fragmentation patterns.

  • Molecular Ion: A molecular ion peak (M⁺) at m/z = 186 is expected, although its intensity may be low.

  • Fragmentation: The fragmentation of 1,3-dioxanes under electron ionization (EI) often involves the cleavage of bonds alpha to the oxygen atoms and the loss of alkyl substituents. Predicted fragmentation data suggests significant peaks corresponding to the loss of a butyl group and other fragments of the dioxane ring.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the laboratory-scale synthesis of the fragrance ingredient this compound. By following the outlined procedures for synthesis, workup, and purification, researchers can reliably obtain this compound. The discussion of the reaction mechanism and the rationale behind the experimental choices are intended to provide a deeper understanding of the chemistry involved. For absolute confirmation of the product's identity and purity, it is essential to perform and interpret the relevant analytical characterization, particularly NMR and MS, and compare the obtained data with the expected values.

References

  • Material Safety Data Sheet - p-Toluenesulfonic Acid TS MSDS. (2005, October 10). Sciencelab.com.
  • Material Safety Data Sheet - p-Toluenesulfonic acid, 12% in acetic acid. Cole-Parmer.
  • MATERIAL SAFETY DATA SHEET P-Toluenesulfonic acid monohydr
  • This compound.
  • N Pentanal Msds. Scribd.
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  • 2-Methyl-2,4-pentanediol - Safety D
  • SAFETY DATA SHEET - 2-Methyl-2,4-pentanediol. (2009, September 22). Fisher Scientific.
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018, May 7). ACS Omega.
  • US Patent 3,884,841 A, 2-n-butyl 4,4,6-trimethyl-1,3 dioxane perfume. (1975).

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Application Notes and Protocols: 2-Butyl-4,4,6-trimethyl-1,3-dioxane as a Protecting Group for 1,3-Diols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Tool for the Synthetic Chemist

In the landscape of multi-step organic synthesis, the strategic deployment of protecting groups is a cornerstone of success, enabling chemists to mask reactive functional groups and achieve desired transformations with high chemoselectivity.[1] Among the arsenal of protecting groups for diols, cyclic acetals, particularly 1,3-dioxanes, offer a robust and reliable option for the temporary masking of 1,3-diol moieties.[2][3] This application note provides a detailed guide to the use of 2-butyl-4,4,6-trimethyl-1,3-dioxane, a sterically hindered cyclic acetal, as a protecting group in organic synthesis.

Formed from the acid-catalyzed reaction of a 1,3-diol with an aldehyde or its equivalent, 1,3-dioxanes are valued for their stability across a wide range of reaction conditions, including basic, nucleophilic, oxidative, and reductive environments.[2] Their lability under acidic conditions allows for straightforward deprotection, making them an attractive choice for complex synthetic routes.[4][5] The this compound protecting group, derived from valeraldehyde and 2-methyl-2,4-pentanediol, offers specific steric features that can influence reactivity and selectivity in advanced synthetic intermediates.

This guide will delve into the practical aspects of using this protecting group, from its formation and cleavage to its stability profile and orthogonality with other common protecting groups. Detailed protocols, mechanistic insights, and troubleshooting advice are provided to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Formation of this compound: The Protection Step

The formation of this compound is typically achieved through the acid-catalyzed acetalization of a 1,3-diol with valeraldehyde (pentanal). The reaction is a reversible equilibrium, and to drive it towards the formation of the dioxane, the removal of water is essential.[5] A common method for this is azeotropic distillation using a Dean-Stark apparatus.

Causality Behind Experimental Choices:
  • Catalyst: A catalytic amount of a strong Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), is commonly employed to protonate the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack by the diol.[5]

  • Solvent: A non-polar solvent that forms an azeotrope with water, such as toluene or benzene, is ideal for facilitating water removal.[5]

  • Temperature: The reaction is typically run at the reflux temperature of the solvent to ensure efficient azeotropic removal of water.

Experimental Protocol: Protection of a Generic 1,3-Diol

This protocol describes a general procedure for the protection of a 1,3-diol using valeraldehyde to form the corresponding 2-butyl-substituted 1,3-dioxane.

Materials:

  • 1,3-Diol (1.0 equiv)

  • Valeraldehyde (1.1-1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (0.02-0.05 equiv)

  • Toluene (or a suitable solvent to form an azeotrope with water)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the 1,3-diol (1.0 equiv), toluene, and valeraldehyde (1.1-1.5 equiv).

  • Add p-toluenesulfonic acid monohydrate (0.02-0.05 equiv) to the mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and thin-layer chromatography (TLC) analysis indicates complete consumption of the starting diol.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and stir for 10-15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-butyl-substituted 1,3-dioxane.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol Validation: The progress of the reaction can be effectively monitored by TLC, observing the disappearance of the more polar diol starting material and the appearance of the less polar dioxane product. The successful formation of the product can be confirmed by spectroscopic methods such as NMR and mass spectrometry.

Deprotection: Regenerating the 1,3-Diol

The cleavage of the this compound protecting group is achieved under acidic conditions, regenerating the 1,3-diol and valeraldehyde. The mechanism is the reverse of the protection step, involving protonation of one of the dioxane oxygens, followed by ring-opening and hydrolysis.[5]

Causality Behind Experimental Choices:
  • Acidic Conditions: A variety of acidic conditions can be employed, ranging from aqueous mineral acids (e.g., HCl) to Lewis acids in the presence of a nucleophile.[5] The choice of acid and reaction conditions can be tuned to be compatible with other functional groups present in the molecule.

  • Solvent System: A protic solvent system, often a mixture of an organic solvent (like THF or acetone) and water, is used to facilitate the hydrolysis.[5]

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol outlines a general method for the deprotection of a 2-butyl-substituted 1,3-dioxane.

Materials:

  • 2-Butyl-substituted 1,3-dioxane (1.0 equiv)

  • Acetone (or THF) and water (e.g., 4:1 v/v)

  • p-Toluenesulfonic acid monohydrate (catalytic amount) or aqueous HCl (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the 2-butyl-substituted 1,3-dioxane (1.0 equiv) in a mixture of acetone and water.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate or a small amount of aqueous HCl.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating may be required for more stable dioxanes.

  • Upon completion, neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diol by flash column chromatography if necessary.

Protocol Validation: The deprotection can be monitored by TLC, observing the disappearance of the starting dioxane and the appearance of the more polar diol product. Spectroscopic analysis (NMR, MS) of the purified product will confirm the successful regeneration of the diol.

Stability and Orthogonality

A key advantage of the 1,3-dioxane protecting group is its stability profile, which allows for a wide range of chemical transformations to be performed on other parts of the molecule while the diol remains protected.

Table 1: Stability of 1,3-Dioxane Protecting Groups [2][5]

Reagent/ConditionStability
Strong Bases (e.g., NaOH, LDA)Stable
Nucleophiles (e.g., Grignard reagents, organolithiums)Stable
Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄)Stable
Catalytic Hydrogenation (e.g., H₂, Pd/C)Stable
Mild Oxidizing Agents (e.g., PCC, PDC)Stable
Strong Oxidizing AgentsMay be cleaved
Acidic Conditions (pH < 5)Labile

The stability of the this compound allows for orthogonal protection strategies in complex molecule synthesis.[6] For instance, it can be used in concert with acid-labile protecting groups that are cleaved under milder conditions, or with base-labile or hydrogenation-labile protecting groups.

Data Presentation and Visualization

While specific spectroscopic data for this compound is not extensively reported in the literature, the expected NMR and mass spectrometry characteristics can be inferred from the general features of substituted 1,3-dioxanes.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the butyl group, the three methyl groups on the dioxane ring, the methylene protons of the ring, and the methine proton at the 2-position. The chemical shifts and coupling patterns would provide information about the stereochemistry of the ring.[7][8]

  • ¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom in the molecule, with the acetal carbon at the 2-position typically appearing in the range of 95-105 ppm.[7][8]

  • Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a molecular ion peak, along with characteristic fragmentation patterns involving cleavage of the butyl group and fragmentation of the dioxane ring.[9][10]

Reaction Workflow Diagrams

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Start_Diol 1,3-Diol Reagents_P Valeraldehyde, p-TsOH (cat.), Toluene, Reflux Start_Diol->Reagents_P Reacts with Product_Dioxane This compound Reagents_P->Product_Dioxane Forms Start_Dioxane This compound Reagents_D Aqueous Acid (e.g., HCl/H₂O/Acetone) Start_Dioxane->Reagents_D Treated with Product_Diol 1,3-Diol Reagents_D->Product_Diol Regenerates

Caption: Workflow for the protection and deprotection of a 1,3-diol using the this compound protecting group.

Mechanism_Protection Aldehyde Valeraldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde H⁺ Hemiacetal Hemiacetal Protonated_Aldehyde->Hemiacetal + 1,3-Diol Diol 1,3-Diol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal H⁺ Oxocarbenium Oxocarbenium Ion Protonated_Hemiacetal->Oxocarbenium - H₂O Dioxane 1,3-Dioxane Oxocarbenium->Dioxane Intramolecular Nucleophilic Attack

Caption: Simplified mechanism of acid-catalyzed formation of a 1,3-dioxane.

Conclusion

The this compound serves as a valuable protecting group for 1,3-diols in organic synthesis, offering a balance of stability and controlled cleavage. Its formation and removal are based on well-established principles of acetal chemistry, providing a reliable tool for synthetic chemists. While specific applications in complex natural product synthesis are not widely documented for this particular derivative, the general principles and protocols outlined in this guide provide a solid foundation for its successful implementation in a variety of synthetic contexts. The steric hindrance provided by the substituents on the dioxane ring may offer unique advantages in terms of directing reactivity and enhancing selectivity in certain applications. As with any protecting group strategy, careful planning and optimization are key to achieving the desired outcomes in a multi-step synthesis.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2007. [Link]

  • Protection of 1,2-/1,3-Diols. Chem-Station Int. Ed. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]

  • Fulmer, G. R.; et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics2010 , 29 (9), 2176–2179. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res. 2024, 16(4):131. [Link]

  • US Patent 3,884,841 A, 2-n-butyl 4,4,6-trimethyl-1,3 dioxane perfume.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag, 2004. [Link]

  • Why are 1,3-diols protected with aldehydes but 1,2-diols are protected with ketones? Chemistry Stack Exchange. [Link]

  • Stowell, J. C.; Keith, D. R.; King, B. T. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Org. Synth.1984 , 62, 140. [Link]

  • NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI. ResearchGate. [Link]

  • Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Commun. Mass Spectrom.2006 , 20 (12), 1871-6. [Link]

  • US Patent 5,888,961 A, 1,3-dioxane and its use in perfumery.
  • US Patent 6,114,301 A, 2,4,6-trimethyl-4-phenyl-1,3-dioxane.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chem. Rev.2023 , 123 (15), 9315–9370. [Link]

  • Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series. Russ. J. Gen. Chem.2012 , 82, 1789–1793. [Link]

  • Mass Spectrometry. MSU chemistry. [Link]

  • BLESSING TUITION & TUTORIAL CENTRE - PUBLIC & REVISION MODEL EXAM (2026) QUESTION PAPER -1 12th STD CHEMISTRY. [Link]

  • Stereoselective Acetalization for the Synthesis of Liquid-Crystal Compounds Possessing a trans-2,5-Disubstituted 1,3-Dioxane Ring with Saturated Aqueous Solutions of Inorganic Salts. Org. Process Res. Dev.2005 , 9 (5), 587–590. [Link]

  • Protecting-group-free synthesis as an opportunity for invention. Nature Chemistry2012 , 4, 166–171. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Org. Synth.2024 , 101, 181-201. [Link]

  • Synthesis of 3,3-Disubstituted Thietane Dioxides. J. Org. Chem.2021 , 86 (21), 15007–15015. [Link]

  • Regioselective and stereoselective cleavage of cis-4-methyl-2-vinyl-l,3-dioxane by alkyllithiums. Chirality2002 , 14 (2-3), 163-5. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.2016 , 20 (4), 716–724. [Link]

Sources

Application Note: GC-MS Analysis of 2-Butyl-4,4,6-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Development Professionals

Abstract

This document provides a comprehensive guide and detailed protocol for the analysis of 2-Butyl-4,4,6-trimethyl-1,3-dioxane, a key fragrance ingredient, using Gas Chromatography-Mass Spectrometry (GC-MS). Known commercially by trade names such as Herboxane, this compound imparts a fresh, herbaceous, and spicy note to fragrance compositions, particularly in fabric care and cleaning products.[1][2][3] Accurate and robust analytical methods are crucial for quality control, stability testing, and safety assessments of the final consumer products.[4] This guide details two primary sample preparation protocols—Liquid-Liquid Extraction (LLE) and Static Headspace (HS) analysis—and provides optimized GC-MS parameters for sensitive and reliable identification and quantification.

Introduction to this compound

This compound is a synthetic cyclic acetal valued for its unique olfactory profile.[5] Its volatility and chemical nature make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[6][7] The GC component separates the analyte from other matrix components based on its boiling point and interaction with the stationary phase, while the MS component provides definitive identification based on its unique mass spectrum and fragmentation pattern.[6] This application note is designed to equip researchers with the foundational knowledge and practical steps to develop and implement a robust analytical method for this compound.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 54546-26-8[1][2]
Molecular Formula C₁₁H₂₂O₂[2][8]
Molecular Weight 186.30 g/mol [2]
Boiling Point 207.1 °C at 760 mmHg[2]
Flash Point 74.9 °C[2]
Appearance Colorless Liquid[1][2]
Odor Profile Fresh, green, spicy, herbaceous[1][3]

Principle of the GC-MS Method

The analysis relies on the synergistic capabilities of Gas Chromatography and Mass Spectrometry.

  • Gas Chromatography (GC): A liquid sample containing the analyte is injected into a heated inlet, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds separate as they travel through the column based on their differential partitioning between the mobile (carrier gas) and stationary phases, which is governed by factors like volatility and polarity.

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to lose an electron and form a positively charged molecular ion (M⁺).[7] This high energy also causes the molecular ion to break apart into smaller, characteristic fragment ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint" for identification. For enhanced sensitivity and quantitative accuracy, Selected Ion Monitoring (SIM) can be employed, where the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte.[9][10]

Experimental Workflow and Protocols

The overall analytical process involves sample preparation, GC-MS analysis, and data interpretation. The choice of sample preparation is critical and depends on the sample matrix.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample (e.g., Fabric Softener, Perfume Oil) Prep_Choice Matrix Type? Sample->Prep_Choice LLE Protocol 1: Liquid-Liquid Extraction (LLE) Prep_Choice->LLE Liquid/Complex HS Protocol 2: Static Headspace (HS) Prep_Choice->HS Volatiles Focus Vial Transfer to 2 mL GC Vial LLE->Vial HS->Vial Autosampler Autosampler Injection Vial->Autosampler GC GC Separation (Capillary Column) Autosampler->GC MS MS Detection (EI, Scan/SIM) GC->MS Chromatogram Generate Chromatogram MS->Chromatogram Identify Identify Peak Chromatogram->Identify Quantify Quantify Analyte (Calibration Curve) Identify->Quantify Match Found Report Final Report Quantify->Report

Caption: Overall workflow for the GC-MS analysis of this compound.

Protocol 1: Liquid-Liquid Extraction (LLE)

Rationale: This technique is ideal for extracting the semi-volatile analyte from complex liquid matrices like lotions, soaps, or fabric conditioners. It separates the target compound into a clean, volatile organic solvent suitable for GC injection, leaving behind non-volatile interferences.[6]

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 1.0 g of the homogenized sample into a 15 mL glass centrifuge tube.

  • Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., 1,4-dichlorobenzene-d4 or a custom deuterated standard). The use of an internal standard is critical for correcting variations in extraction efficiency and injection volume.[11]

  • Solvent Addition: Add 5 mL of a suitable, high-purity organic solvent such as hexane or dichloromethane.[6][12]

  • Extraction: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to break any emulsions and achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette.

  • Concentration (Optional): If higher sensitivity is required, the extract can be concentrated. Place the tube in a sample concentrator and evaporate the solvent under a gentle stream of nitrogen gas to a final volume of approximately 0.5 mL.[13] Avoid complete dryness to prevent loss of the analyte.

  • Final Preparation: Reconstitute the concentrated extract to a final volume of 1.0 mL with the extraction solvent. If any particulate matter is visible, filter the extract through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

Protocol 2: Static Headspace (HS) Analysis

Rationale: Headspace analysis is a clean, solvent-free technique perfect for quantifying volatile compounds in nearly any matrix. It involves analyzing the vapor phase above the sample, which prevents non-volatile matrix components from entering and contaminating the GC system.[6] This method is widely used for analyzing fragrance compounds and similar analytes like 1,4-dioxane in consumer products.[11][14][15]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the sample directly into a 20 mL headspace vial.

  • Internal Standard: Add the internal standard solution directly to the vial.

  • Matrix Modifier: To aid the release of the analyte from the matrix into the vapor phase, add 1 mL of deionized water and approximately 1 g of sodium chloride.[16]

  • Sealing: Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

  • Equilibration: Place the vial in the headspace autosampler's incubator. Heat the sample at 80 °C for 15 minutes to allow the volatile compounds to equilibrate between the sample and the headspace.[15]

  • Injection: Following equilibration, the autosampler will automatically inject a fixed volume (e.g., 1 mL) of the heated headspace gas into the GC inlet.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point for method development and should be optimized for the specific instrumentation in use.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injector TypeSplit/SplitlessUse split mode (e.g., 50:1) for screening concentrated samples and splitless mode for trace analysis to maximize sensitivity.[12]
Inlet Temperature250 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Carrier GasHelium (99.999% purity)Provides good separation efficiency and is inert.
Flow Rate1.2 mL/min (Constant Flow)An optimal flow rate for balancing separation speed and resolution on a standard 0.25 mm ID column.
GC Column5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column that provides excellent separation for a wide range of semi-volatile organic compounds.
Oven ProgramInitial: 70 °C, hold 2 min.Ramp: 15 °C/min to 260 °C.Hold: 5 min.The initial hold separates early-eluting volatiles, while the ramp effectively elutes the target analyte, followed by a hold to clean the column.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard ionization technique providing reproducible fragmentation patterns for library matching.
Ionization Energy70 eVThe industry standard energy that creates stable and extensive fragmentation for structural elucidation.
Ion Source Temp.230 °CA standard temperature to prevent condensation while minimizing thermal degradation.
Quadrupole Temp.150 °CEnsures consistent mass filtering.
Acquisition ModeFull Scan: m/z 40-350SIM: m/z 57, 71, 111, 129 (Quantifier), 186Full Scan is used for initial identification and confirmation by comparing the spectrum to a library (e.g., NIST).[17]SIM mode significantly increases sensitivity for accurate quantification by monitoring only characteristic ions. The proposed ions are based on the expected fragmentation pattern (loss of butyl, methyl, and other alkyl fragments).

Data Analysis and Quality Control

Analyte Identification:

  • The primary identification is achieved by matching the retention time of the peak in the sample chromatogram to that of a pure analytical standard.

  • Confirmation is made by comparing the acquired mass spectrum from the peak with a reference spectrum from a spectral library (e.g., NIST/Wiley) or a previously analyzed standard.

Quantification:

  • Quantification is performed using the internal standard method. A multi-point calibration curve (e.g., 5-7 levels) is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • The concentration of the analyte in the sample is then calculated from this calibration curve. The method should demonstrate excellent linearity, typically with a coefficient of determination (R²) ≥ 0.995.[14]

Quality Control (QC): To ensure the trustworthiness and reliability of the results, a robust QC system must be in place.

  • Method Blank: An aliquot of the extraction solvent (for LLE) or an empty vial (for HS) is run with each batch to check for contamination.[11]

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte is analyzed with each batch to assess the accuracy of the method.[11]

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A pair of sample aliquots are spiked with a known amount of the analyte to evaluate matrix effects on recovery and precision.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed periodically to verify the stability of the instrument's calibration.

Conclusion

This application note provides a comprehensive framework for the successful GC-MS analysis of this compound in various consumer products. By selecting the appropriate sample preparation technique—either Liquid-Liquid Extraction for complex liquids or Static Headspace for a cleaner, volatiles-focused approach—and utilizing the optimized instrumental parameters, researchers can achieve reliable and accurate quantification. The integration of a rigorous quality control system is paramount to ensuring the scientific integrity and validity of the generated data.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from SCION Instruments website. [Link]

  • Hawach. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from Hawach Scientific Co., Ltd. website. [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from Organomation Associates, Inc. [Link]

  • Lee, S., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(7), 841. [Link]

  • Kim, H., et al. (2022). Application of Static Headspace GC-MS Method for Selective 1,4-Dioxane Detection in Food Additives. Foods, 11(15), 2315. [Link]

  • Draper, D. F., et al. (2009). Method development for the analysis of 1,4-dioxane in drinking water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatographic Science, 47(1), 31–39. [Link]

  • OI Analytical. (n.d.). Analysis of 1,4-Dioxane by Purge and Trap and Gas Chromatography/Mass Spectrometry. Retrieved from Xylem Inc. [Link]

  • GERSTEL, Inc. (n.d.). Analysis of 1,4-Dioxane in Consumer Products using Static Headspace and Gas Chromatography with a Triple Quadrupole Mass Spectrometer. Retrieved from GERSTEL website. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (1975). US3884841A - 2-n-butyl 4,4,6-trimethyl-1,3 dioxane perfume.
  • Agilent Technologies. (2021). Analysis of 1,4-Dioxane in Consumer Products by Headspace-Gas Chromatography/Mass Spectrometry. Agilent Application Note. [Link]

  • The Fragrance Conservatory. (n.d.). This compound. Retrieved from The Fragrance Conservatory. [Link]

  • NIST. (n.d.). 1,3-Dioxane, 2,4,6-trimethyl-, (2α,4α,6α)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 54546-26-8. Food and Chemical Toxicology, 194(Suppl 1), 115072. [Link]

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Application Note: Structural and Conformational Analysis of 2-Butyl-4,4,6-trimethyl-1,3-dioxane using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural elucidation and conformational analysis of 2-butyl-4,4,6-trimethyl-1,3-dioxane, a substituted cyclic acetal. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. Herein, we present a comprehensive protocol for sample preparation, data acquisition, and spectral interpretation of one-dimensional ¹H and ¹³C NMR, supported by an analysis of chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities. The data collectively confirm the presence of a chair conformation for the 1,3-dioxane ring and the specific stereochemical arrangement of its substituents. This guide is intended for researchers in organic synthesis, medicinal chemistry, and quality control who require robust methods for molecular characterization.

Introduction

The 1,3-dioxane framework is a key structural motif found in numerous natural products and synthetic molecules with significant biological and commercial applications, including fragrances and pharmaceuticals.[1][2][3] The precise three-dimensional arrangement of substituents on the dioxane ring dictates its physicochemical properties and biological activity. Therefore, rigorous structural and stereochemical characterization is paramount.

This compound is a cyclic acetal formed from the condensation of valeraldehyde (pentanal) and 2-methyl-2,4-pentanediol.[4] Its structure presents several interesting features for NMR analysis, including a chiral center at C6, a quaternary carbon at C4, and diastereotopic protons within the heterocyclic ring. Like cyclohexane, the 1,3-dioxane ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[1] The presence of two heteroatoms, however, alters bond lengths and angles, influencing the conformational equilibrium.[1][5]

This note details the application of ¹H and ¹³C NMR spectroscopy to provide an in-depth characterization of this compound. We will explain how the analysis of chemical shifts, integration, and coupling constants allows for the complete assignment of all proton and carbon signals, confirming the molecular structure and providing insight into its preferred conformation in solution.

Experimental Design and Rationale

The experimental workflow is designed to yield high-quality, unambiguous NMR data for structural confirmation.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis p1 Dissolve ~10-20 mg of This compound in ~0.6 mL of CDCl₃ p2 Add Tetramethylsilane (TMS) as internal standard (0 ppm) p1->p2 p3 Transfer solution to a 5 mm NMR tube p2->p3 a1 Acquire ¹H NMR Spectrum (e.g., 400 MHz spectrometer) p3->a1 Insert into spectrometer a2 Acquire ¹³C NMR Spectrum (e.g., 100 MHz spectrometer) a1->a2 d1 Fourier Transform & Phase Correction a2->d1 d2 Baseline Correction d1->d2 d3 Integration of ¹H signals d2->d3 d4 Peak Picking & Assignment d3->d4 d5 Analysis of Chemical Shifts (δ), Multiplicity, and Coupling Constants (J) d4->d5

Figure 1: General workflow for NMR characterization.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is chosen as the solvent because it is chemically inert, effectively solubilizes the non-polar analyte, and its residual proton signal (at ~7.26 ppm) does not interfere with the analyte's signals.[6]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.[6][7] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal at 0 ppm, which does not overlap with most organic compound signals and provides a reliable reference point.

  • Spectrometer Frequency: A mid-to-high field spectrometer (e.g., 400 MHz for ¹H) is used to achieve better signal dispersion, which is crucial for resolving complex multiplets and accurately measuring coupling constants, particularly for the diastereotopic protons in the dioxane ring.

Detailed Experimental Protocol

  • Sample Preparation:

    • Weigh approximately 15 mg of purified this compound into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

    • Gently vortex the vial until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's receiver coils (typically ~4 cm).

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument on the sample to ensure a homogeneous magnetic field, which is critical for high resolution.

    • For ¹H NMR: Acquire data using a standard pulse program. Typical parameters on a 400 MHz instrument might include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds. A total of 8-16 scans are typically sufficient for a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse program to ensure all carbon signals appear as singlets.[8] Typical parameters on a 100 MHz instrument might include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 512 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) data.

    • Perform phase correction and baseline correction to obtain an accurate spectrum.

    • Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

    • Identify the chemical shift (δ), multiplicity (e.g., s, d, t, q, m), and coupling constants (J, in Hz) for all signals.

Results and Spectral Interpretation

The structure of this compound, with atom numbering for NMR assignment, is shown below. The molecule exists predominantly in a chair conformation that minimizes steric interactions. The bulky butyl group at C2 and the methyl group at C6 are expected to occupy equatorial positions to reduce 1,3-diaxial strain.

structure C2 C2 O3 O3 C2->O3 H2 H-2 C2->H2 Butyl Butyl Group C2->Butyl O1 O1 O1->C2 C4 C4 O3->C4 C5 C5 C4->C5 C4_Me_ax C4-Me (ax) C4->C4_Me_ax C4_Me_eq C4-Me (eq) C4->C4_Me_eq C6 C6 C5->C6 H5a H-5a C5->H5a H5e H-5e C5->H5e C6->O1 H6 H-6 C6->H6 C6_Me C6-Me C6->C6_Me

Sources

antibacterial screening of novel 1,3-dioxane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Hierarchical Screening Strategy for the Identification and Characterization of Novel 1,3-Dioxane Derivatives with Antibacterial Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents with unique scaffolds and mechanisms of action. Compounds featuring the 1,3-dioxane moiety have emerged as a promising class, exhibiting a broad spectrum of biological activities.[1][2][3] Certain derivatives have been identified as novel bacterial topoisomerase inhibitors, while others are thought to act via the oxidation of essential protein thiols, highlighting their potential to circumvent existing resistance mechanisms.[4][5][6] This guide presents a robust, three-tiered hierarchical screening protocol designed to efficiently identify and characterize the antibacterial potential of newly synthesized 1,3-dioxane derivatives. We provide detailed, validated methodologies for primary qualitative screening, secondary quantitative potency determination (MIC), and definitive bactericidal versus bacteriostatic assessment (MBC), grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI).

Introduction: The Rationale for a Tiered Screening Approach

The discovery pipeline for new antibiotics has slowed dramatically, exacerbating the threat posed by multi-drug resistant pathogens.[7][8] High-throughput screening (HTS) of large chemical libraries is a common starting point, but it can be resource-intensive and yield hits that are difficult to optimize.[9][10] A more targeted and logical approach involves the synthesis and evaluation of novel chemical scaffolds like 1,3-dioxanes, which have a demonstrated history of biological relevance.[11][12][13]

A hierarchical, or tiered, screening strategy is an efficient and cost-effective methodology for advancing only the most promising compounds. This approach uses a series of assays with increasing complexity and specificity.

  • Tier 1 (Primary Screen): A rapid, qualitative assay to identify any derivative with detectable antibacterial activity ("hits").

  • Tier 2 (Secondary Screen): A quantitative assay to determine the potency (MIC) of the initial hits.

  • Tier 3 (Mechanism of Action): An assay to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

This structured workflow ensures that resources are focused on compounds with the highest potential for further development.

Tier 1: Primary Qualitative Screening via Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a foundational technique for preliminary antimicrobial screening.[14][15] Its primary advantage is the ability to rapidly and visually assess the activity of multiple compounds against a specific bacterial strain.

Causality Behind the Method: The principle rests on the diffusion of a test compound from a saturated paper disk into an agar medium uniformly inoculated with bacteria.[16] If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk. The diameter of this zone provides a qualitative measure of the compound's activity.

Experimental Protocol: Disk Diffusion Assay

A. Preparation of Bacterial Inoculum

  • From a pure, overnight culture on a non-selective agar plate, select 3-5 morphologically similar colonies using a sterile loop.

  • Suspend the colonies in sterile saline or a suitable broth (e.g., Tryptic Soy Broth).

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is a critical step for reproducibility.[17] A turbidity equivalent to a 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[18] This can be verified using a nephelometer or by visual comparison against a Wickerham card.

B. Inoculation of Agar Plate

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

  • Remove excess liquid by gently pressing the swab against the inside wall of the tube.[17]

  • Streak the swab uniformly across the surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of bacteria. MHA is the recommended medium for routine susceptibility testing due to its reproducibility and low concentration of inhibitors.[19]

  • To ensure even distribution, rotate the plate by 60° and repeat the streaking process twice.[16][17]

  • Allow the plate to dry for 3-5 minutes before applying disks.

C. Application of Disks and Incubation

  • Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the novel 1,3-dioxane derivative. A typical starting concentration is 10-30 µg per disk. The compound should be dissolved in a suitable solvent (e.g., DMSO).

  • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.

  • Include the following self-validating controls on the same plate:

    • Positive Control: A disk with a known antibiotic (e.g., Ciprofloxacin, Vancomycin).

    • Negative Control: A disk impregnated only with the solvent used to dissolve the test compounds. This ensures the solvent has no inherent antibacterial activity.

  • Within 15 minutes of applying the disks, invert the plates and incubate under standard conditions (e.g., 35°C ± 2°C for 18-24 hours for most non-fastidious bacteria).[20]

D. Interpretation of Results

  • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.

  • The negative control (solvent) disk should show no zone of inhibition. The positive control should show a zone consistent with its known activity against the test strain.

  • A zone of inhibition around the test compound disk indicates antibacterial activity.

Diagram 1: Workflow for the Disk Diffusion Assay.
Data Presentation: Tier 1

Summarize the results in a clear table. Compounds showing a significant zone of inhibition (e.g., >10 mm, though this is arbitrary and should be compared to controls) are considered "hits" and advance to Tier 2.

Compound IDConcentration (µ g/disk )Test OrganismZone of Inhibition (mm)Interpretation
Dioxane-00130S. aureus18Hit
Dioxane-00230S. aureus0No Activity
Dioxane-00330E. coli12Hit
Ciprofloxacin10S. aureus25Valid (Positive Control)
DMSO10 µLS. aureus0Valid (Negative Control)

Tier 2: Quantitative Potency Determination via Broth Microdilution (MIC)

Once active compounds ("hits") are identified, the next critical step is to quantify their potency. The Minimum Inhibitory Concentration (MIC) is the gold standard for this measurement.[21] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18]

Causality Behind the Method: This assay exposes a standardized bacterial inoculum to a range of serially diluted compound concentrations in a liquid growth medium.[22] By observing the lowest concentration at which no turbidity (i.e., visible growth) occurs, we can precisely determine the minimum amount of the compound required to inhibit the bacteria. This method is typically performed in a 96-well microtiter plate format for efficiency and to reduce reagent usage.[21]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the standards outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.[23]

A. Preparation of Reagents

  • Test Compounds: Prepare a stock solution of each "hit" 1,3-dioxane derivative in a suitable solvent (e.g., DMSO) at a concentration at least 10x the highest desired test concentration.

  • Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Tier 1 (Section 2.A). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The presence of divalent cations (Ca²⁺ and Mg²⁺) is critical for the activity of certain classes of antibiotics and ensures standardized results.

B. 96-Well Plate Setup and Serial Dilution

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well round-bottom plate.

  • Add 100 µL of the test compound (at 2x the highest desired final concentration) into well 1.

  • Perform a 2-fold serial dilution:

    • Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Transfer 50 µL from well 2 to well 3. Mix thoroughly.

    • Continue this process down to well 10. Discard the final 50 µL from well 10.

  • Well 11 serves as the Growth Control (contains broth and inoculum, but no compound).

  • Well 12 serves as the Sterility Control (contains broth only, no inoculum).

C. Inoculation and Incubation

  • Add 50 µL of the standardized bacterial inoculum (prepared in step A.2 to be at 1 x 10⁶ CFU/mL, which will be diluted to 5 x 10⁵ in the final 100 µL volume) to wells 1 through 11. Do NOT add inoculum to well 12.

  • The final volume in wells 1-11 is now 100 µL.

  • Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

D. Interpretation of Results

  • After incubation, examine the plate visually for turbidity. The Sterility Control (well 12) should be clear. The Growth Control (well 11) should be distinctly turbid.

  • The MIC is the lowest concentration of the compound (the first well from left to right) that shows no visible turbidity.

  • Results can also be read using a microplate reader at 600 nm.

G cluster_plate 96-Well Plate Setup for MIC Assay H1 1 H2 2 H3 3 H4 4 H5 5 H6 6 H7 7 H8 8 H9 9 H10 10 H11 11 H12 12 A1 100µL Cmpd A2 50µL Broth A1->A2 50µL A3 50µL Broth A2->A3 50µL A4 50µL Broth A3->A4 50µL A5 50µL Broth A4->A5 50µL A6 50µL Broth A5->A6 50µL A7 50µL Broth A6->A7 50µL A8 50µL Broth A7->A8 50µL A9 50µL Broth A8->A9 50µL A10 50µL Broth A9->A10 50µL A11 50µL Broth A12 100µL Broth B1 +50µL Inoc. B2 +50µL Inoc. B3 +50µL Inoc. B4 +50µL Inoc. B5 +50µL Inoc. B6 +50µL Inoc. B7 +50µL Inoc. B8 +50µL Inoc. B9 +50µL Inoc. B10 +50µL Inoc. B11 +50µL Inoc. B12 NO Inoculum C1 64 µg/mL C2 32 µg/mL C3 16 µg/mL C4 8 µg/mL C5 4 µg/mL C6 2 µg/mL C7 1 µg/mL C8 0.5 µg/mL C9 0.25 µg/mL C10 0.125 µg/mL C11 Growth Control C12 Sterility Control

Diagram 2: Plate layout for the Broth Microdilution MIC Assay.
Data Presentation: Tier 2

Present the quantitative MIC data clearly. This allows for direct comparison of potency between different derivatives.

Compound IDTest OrganismMIC (µg/mL)
Dioxane-001S. aureus4
Dioxane-003E. coli16
Dioxane-004S. aureus2
VancomycinS. aureus1

Tier 3: Determining Bactericidal vs. Bacteriostatic Activity (MBC)

The MIC value reveals the concentration needed to inhibit growth but does not distinguish between compounds that are bacteriostatic (inhibit growth reversibly) or bactericidal (actively kill bacteria). This distinction is crucial for therapeutic development. The Minimum Bactericidal Concentration (MBC) test is performed as a follow-up to the MIC assay to make this determination.[24]

Causality Behind the Method: The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum over a specified period.[25][26] The principle involves taking aliquots from the clear (no growth) wells of the MIC plate and sub-culturing them onto an antibiotic-free agar medium. If the bacteria were merely inhibited, they will regrow on the fresh medium. If they were killed, no growth will occur.

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

A. Prerequisite

  • Complete the MIC assay as described in Tier 2 and record the MIC value. Keep the MIC plate.

B. Sub-culturing

  • Select the wells from the MIC plate corresponding to the MIC value and at least two higher concentrations (e.g., MIC, 2x MIC, 4x MIC).

  • Using a calibrated loop or pipette, withdraw a small aliquot (typically 10-100 µL) from each selected well.

  • Spread the aliquot evenly over the surface of a fresh, antibiotic-free MHA plate. Be sure to label each plate corresponding to the well concentration it came from.

  • As a control, plate an aliquot from the Growth Control well (diluted appropriately) to confirm the viability of the bacteria.

C. Incubation and Interpretation

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies (CFU) on each plate.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control.[24][25]

  • Interpretation of MBC/MIC Ratio: The relationship between MBC and MIC is informative. An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ≤ 4).[27] If the MBC is significantly higher than the MIC (MBC/MIC > 4), the agent is considered bacteriostatic .

G mic_plate 1. Perform MIC Assay (Determine MIC) select_wells 2. Select Clear Wells (MIC, 2x MIC, 4x MIC) mic_plate->select_wells subculture 3. Sub-culture Aliquots onto Fresh Agar Plates select_wells->subculture incubate 4. Incubate Plates (18-24h) subculture->incubate count 5. Count Colonies (CFU) & Calculate Kill % incubate->count result Is Kill ≥99.9%? count->result bactericidal Bactericidal (MBC Determined) result->bactericidal  Yes bacteriostatic Bacteriostatic at this concentration result->bacteriostatic  No

Diagram 3: Logical workflow from MIC to MBC determination.
Data Presentation: Tier 3

A final summary table allows for a comprehensive assessment of the lead compounds.

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Dioxane-001S. aureus482Bactericidal
Dioxane-004S. aureus23216Bacteriostatic
VancomycinS. aureus122Bactericidal

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the . By employing this hierarchical strategy—from rapid qualitative detection to precise quantitative potency and finally to a determination of bactericidal or bacteriostatic action—researchers can efficiently identify and prioritize lead candidates for further preclinical development. Adherence to standardized protocols, such as those provided by CLSI, and the inclusion of appropriate controls at every stage are paramount to generating reliable, reproducible, and trustworthy data in the critical search for the next generation of antibiotics.

References

  • Title: Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds Source: Molecules (Journal), PMC URL: [Link]

  • Title: Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds Source: PubMed URL: [Link]

  • Title: Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl-1,3-dioxane derivatives Source: Pharmacy & Pharmacology (Journal) URL: [Link]

  • Title: 1,3-Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors: Expanding Structural Diversity and the Antibacterial Spectrum Source: ACS Medicinal Chemistry Letters, NIH URL: [Link]

  • Title: Antibacterial Activity of Substituted 1,3-Dioxolanes Source: ResearchGate URL: [Link]

  • Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: Aging, PMC URL: [Link]

  • Title: Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) Source: PubMed URL: [Link]

  • Title: Disk Diffusion Method for Antibiotic Susceptibility Test Source: Creative Biolabs URL: [Link]

  • Title: Unconventional screening approaches for antibiotic discovery Source: ResearchGate URL: [Link]

  • Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents Source: Frontiers in Microbiology, PMC URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) Test Source: Microbe Investigations URL: [Link]

  • Title: Determination of antimicrobial resistance by disk diffusion Source: FWD AMR-RefLabCap URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Test Source: Microchem Laboratory URL: [Link]

  • Title: Minimal Inhibitory Concentration (MIC) Source: Protocols.io URL: [Link]

  • Title: Disk diffusion test Source: Wikipedia URL: [Link]

  • Title: Antimicrobial Susceptibility Testing | Area of Focus Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: Aging-US URL: [Link]

  • Title: Screening Strategies to Identify New Antibiotics Source: Bentham Science Publishers URL: [Link]

  • Title: Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds Source: Organic and Medicinal Chemistry International URL: [Link]

  • Title: Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl-1,3-dioxane derivatives Source: Pharmacy & Pharmacology (Journal) URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]

  • Title: Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds Source: ResearchGate URL: [Link]

  • Title: Kirby-Bauer Disk Diffusion Susceptibility Test Protocol Source: American Society for Microbiology (ASM) URL: [Link]

  • Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria Source: SEAFDEC/AQD Institutional Repository URL: [Link]

  • Title: Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane Source: International Journal of Chemistry URL: [Link]

  • Title: CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox) Source: ResearchGate URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Test Source: Microbe Investigations URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Assay Source: Creative Diagnostics URL: [Link]

  • Title: Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing Source: Microbe Notes URL: [Link]

  • Title: The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes Source: Journal of Clinical Microbiology, PMC URL: [Link]

  • Title: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) Source: Journal of Visualized Experiments, PMC URL: [Link]

  • Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Islamabad Pakistan URL: [Link]

  • Title: Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors Exhibit Bactericidal Activity against Planktonic and Biofilm Staphylococcus aureus In Vitro Source: Microbiology Spectrum, ASM Journals URL: [Link]

Sources

Application Notes and Protocols for Determining the Antifungal Activity of Substituted 1,3-Dioxanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents and the Promise of 1,3-Dioxanes

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] The current antifungal armamentarium is limited, underscoring the urgent need for the discovery and development of new chemical entities with novel mechanisms of action. Substituted 1,3-dioxanes have emerged as a promising class of heterocyclic compounds, with preliminary studies indicating significant antibacterial and antifungal activities.[3][4][5][6][7] Their synthetic tractability and diverse stereochemical possibilities offer a rich scaffold for chemical exploration and optimization.

This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the evaluation of substituted 1,3-dioxanes as potential antifungal agents. It provides a detailed framework of standardized, validated assays to determine their in vitro antifungal activity, ensuring data integrity, reproducibility, and comparability across different laboratories. The protocols herein are grounded in internationally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI), while also incorporating practical insights to address the specific challenges associated with screening synthetic compounds.[8][9][10][11]

Part 1: Foundational Principles of Antifungal Susceptibility Testing

The primary objective of in vitro antifungal susceptibility testing (AFST) is to determine the lowest concentration of a drug that inhibits the growth of a fungal organism, a value known as the Minimum Inhibitory Concentration (MIC).[1] This metric is a critical determinant of a compound's potency and a key parameter in preclinical development. The choice of assay depends on the specific research question, throughput requirements, and the desired level of detail regarding the compound's activity (e.g., fungistatic vs. fungicidal).

A critical, and often overlooked, aspect when testing synthetic compounds like 1,3-dioxanes is their solubility. Many novel organic molecules exhibit hydrophobicity, which can lead to precipitation in aqueous testing media and result in inaccurate MIC values. It is imperative to determine the solubility of each test compound in the chosen solvent (typically dimethyl sulfoxide - DMSO) and to ensure that the final solvent concentration in the assay does not exceed a level that affects fungal growth (generally ≤1% v/v).

Part 2: Core Antifungal Activity Assays

This section details the protocols for three fundamental assays for assessing the antifungal activity of substituted 1,3-dioxanes: Broth Microdilution for MIC determination, Agar Disk Diffusion for preliminary screening, and Time-Kill Assays to elucidate the nature of the antifungal effect.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for quantitative assessment of antifungal activity, providing a direct measure of the MIC.[2][12] This assay is highly reproducible and amenable to high-throughput screening. The protocol described below is adapted from the CLSI M27-A3 and M38-A2 guidelines.[2][9][11]

  • Medium: RPMI-1640 with L-glutamine and buffered with MOPS is the standard medium for antifungal susceptibility testing.[8][13] Its defined composition ensures reproducibility. The MOPS buffer maintains a stable pH of 7.0, which is crucial as pH fluctuations can affect both fungal growth and compound activity.

  • Inoculum Preparation: A standardized inoculum is paramount for assay reproducibility.[14][15] The use of a 0.5 McFarland standard, verified by spectrophotometry, ensures a consistent starting density of fungal cells.

  • Controls: The inclusion of a solvent control (e.g., DMSO), a positive control (a known antifungal drug like fluconazole or amphotericin B), and a negative control (no compound) is essential for validating the assay.[16]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation_read Incubation & Analysis Fungal_Culture 1. Revive & Culture Fungal Strain Inoculum_Prep 2. Prepare Standardized Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Add_Inoculum 6. Add Fungal Inoculum to appropriate wells Inoculum_Prep->Add_Inoculum Compound_Prep 3. Prepare Serial Dilutions of 1,3-Dioxanes in DMSO Add_Compounds 5. Add Compound Dilutions & Controls to Plate Compound_Prep->Add_Compounds Plate_Setup 4. Add RPMI Medium to all wells Plate_Setup->Add_Compounds Add_Compounds->Add_Inoculum Incubation 7. Incubate at 35°C for 24-48 hours Add_Inoculum->Incubation Read_Plate 8. Visually or Spectrophotometrically Determine Growth Incubation->Read_Plate Determine_MIC 9. Identify MIC: Lowest concentration with significant growth inhibition Read_Plate->Determine_MIC

Caption: Workflow for the Broth Microdilution Assay.

  • Preparation of Fungal Inoculum:

    • From a stock culture, streak the selected fungal strain (e.g., Candida albicans, Aspergillus fumigatus) onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain isolated colonies.[8]

    • Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline (0.9% NaCl).

    • Vortex the suspension for 15 seconds to ensure homogeneity.

    • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (absorbance of 0.08-0.10 at 625 nm), which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.[8]

    • Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density.

  • Preparation of 1,3-Dioxane Dilutions:

    • Prepare a stock solution of each substituted 1,3-dioxane in 100% DMSO (e.g., 10 mg/mL).

    • In a 96-well plate, perform a two-fold serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Assay Plate Setup:

    • Add 100 µL of RPMI-1640 medium to each well of a sterile 96-well flat-bottom microtiter plate.

    • Transfer 1 µL of the serially diluted 1,3-dioxane solutions from the DMSO plate to the corresponding wells of the assay plate. This results in a 1:100 dilution of the compound and a final DMSO concentration of 1%.

    • Controls:

      • Growth Control: Wells containing RPMI-1640 and fungal inoculum only.

      • Solvent Control: Wells containing RPMI-1640, fungal inoculum, and 1% DMSO.

      • Positive Control: Wells containing a known antifungal agent (e.g., fluconazole) at various concentrations.

      • Sterility Control: Wells containing RPMI-1640 only (no inoculum).

    • Add 100 µL of the final fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation and MIC Determination:

    • Cover the plate and incubate at 35°C for 24-48 hours.[8]

    • The MIC is determined as the lowest concentration of the 1,3-dioxane that causes a significant inhibition of visible growth compared to the solvent control.[12] For azoles and other fungistatic compounds, this is typically a ≥50% reduction in growth.[1] For potentially fungicidal compounds like amphotericin B, a 100% inhibition is the endpoint.[1]

Compound IDFungal StrainMIC (µg/mL)Positive Control (Fluconazole) MIC (µg/mL)
Dioxane-AC. albicans ATCC 90028161
Dioxane-BC. albicans ATCC 9002881
Dioxane-AA. fumigatus ATCC 2043053216
Dioxane-BA. fumigatus ATCC 2043051616
Agar Disk Diffusion Assay: A Qualitative Screening Tool

The agar disk diffusion assay is a simple, cost-effective method for preliminary screening of a large number of compounds.[17][18][19][20] It provides a qualitative assessment of antifungal activity based on the size of the growth inhibition zone around a drug-impregnated disk.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_read Incubation & Analysis Inoculum_Prep 1. Prepare Standardized Fungal Inoculum Inoculate_Plate 4. Inoculate Agar Surface with Fungal Suspension Inoculum_Prep->Inoculate_Plate Prepare_Plates 2. Prepare Mueller-Hinton Agar Plates Prepare_Plates->Inoculate_Plate Impregnate_Disks 3. Impregnate Sterile Disks with 1,3-Dioxane Solutions Place_Disks 5. Place Impregnated Disks on Agar Surface Impregnate_Disks->Place_Disks Inoculate_Plate->Place_Disks Incubation 6. Incubate at 35°C for 24-48 hours Place_Disks->Incubation Measure_Zones 7. Measure Diameter of Inhibition Zones (mm) Incubation->Measure_Zones

Caption: Workflow for the Agar Disk Diffusion Assay.

  • Medium Preparation:

    • Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[8] The glucose supports robust fungal growth, while the methylene blue enhances the definition of the inhibition zone edge.[8]

    • Pour the molten agar into sterile petri dishes to a uniform depth of 4 mm and allow to solidify.

  • Inoculum Preparation and Inoculation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Disk Preparation and Application:

    • Apply a known amount of each 1,3-dioxane solution (e.g., 10 µL of a 1 mg/mL solution) onto sterile paper disks (6 mm in diameter).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.

    • Place a solvent control disk (impregnated with DMSO only) and a positive control disk (e.g., fluconazole) on each plate.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 24-48 hours.

    • Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

Time-Kill Assay: Differentiating Fungistatic vs. Fungicidal Activity

While the MIC indicates the concentration required to inhibit growth, it does not reveal whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus). The time-kill assay provides this crucial information by measuring the rate and extent of fungal killing over time.[13][21]

  • Concentrations: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides a comprehensive picture of the concentration-dependent killing activity.

  • Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, illustrating the dynamics of the antifungal effect.

  • Carryover Prevention: It is critical to minimize the carryover of the antifungal agent when plating samples for CFU counting, as residual drug can inhibit growth on the plate and lead to an overestimation of killing.[13] This is achieved by serial dilution of the samples before plating.

Time_Kill_Workflow cluster_prep Preparation cluster_assay Incubation & Sampling cluster_analysis Quantification & Analysis Inoculum_Prep 1. Prepare Standardized Fungal Inoculum Inoculate_Tubes 3. Inoculate Tubes with Fungal Suspension Inoculum_Prep->Inoculate_Tubes Setup_Tubes 2. Prepare Tubes with RPMI, 1,3-Dioxanes (at multiples of MIC), & Controls Setup_Tubes->Inoculate_Tubes Incubate_Agitate 4. Incubate at 35°C with Agitation Inoculate_Tubes->Incubate_Agitate Sampling 5. At Timed Intervals (0, 2, 4, 8, 24h), Remove Aliquots Incubate_Agitate->Sampling Serial_Dilute 6. Perform Serial Dilutions of Aliquots Sampling->Serial_Dilute Plate_Count 7. Plate Dilutions and Count CFUs after Incubation Serial_Dilute->Plate_Count Plot_Data 8. Plot log10 CFU/mL vs. Time Plate_Count->Plot_Data

Caption: Workflow for the Time-Kill Assay.

  • Assay Setup:

    • In sterile tubes, prepare solutions of the 1,3-dioxane in RPMI-1640 medium at concentrations corresponding to 1x, 2x, 4x, and 8x the predetermined MIC.

    • Include a growth control tube (no compound).

    • Prepare a starting fungal inoculum of approximately 1 x 10^5 to 5 x 10^5 CFU/mL in RPMI-1640.

    • Add the inoculum to each tube.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with constant agitation.[13]

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.

  • Quantification of Viable Cells:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

    • Count the number of colonies on plates containing 30-300 colonies to determine the CFU/mL.

  • Data Analysis and Interpretation:

    • Calculate the log10 CFU/mL for each time point and concentration.

    • Plot the mean log10 CFU/mL against time for each concentration to generate time-kill curves.

    • Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

    • Fungistatic activity is characterized by a <3-log10 reduction in CFU/mL from the initial inoculum, with the fungal count remaining relatively stable or slowly declining.

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)16x MIC (log10 CFU/mL)
05.025.015.035.02
45.894.884.123.56
86.754.753.21<2.00
248.124.65<2.00<2.00

Part 3: Data Interpretation and Validation

Interpreting antifungal susceptibility data requires careful consideration of established guidelines and breakpoints, where available.[1][22] For novel compounds like substituted 1,3-dioxanes, clinical breakpoints will not exist. Therefore, interpretation relies on comparison with known antifungal agents and epidemiological cutoff values (ECVs), which differentiate wild-type from non-wild-type strains.[23]

A self-validating system is built upon the consistent performance of controls. The MIC of the positive control drug against the quality control strain (e.g., C. albicans ATCC 90028) must fall within the established acceptable range.[16] The solvent control should show no inhibition of fungal growth, and the sterility control must remain clear. Any deviation from these expected outcomes invalidates the assay results.

Conclusion

The protocols detailed in this application note provide a robust and validated framework for the initial in vitro characterization of the antifungal properties of substituted 1,3-dioxanes. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will be crucial for guiding medicinal chemistry efforts, understanding structure-activity relationships, and advancing promising lead compounds through the drug discovery pipeline. The systematic application of these assays will be instrumental in unlocking the full therapeutic potential of the 1,3-dioxane scaffold in the fight against fungal infections.

References

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  • Rodriguez-Tudela, J. L., et al. (2003). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology, 41(11), 5142-5145. [Link]

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  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]

  • Clinical and Laboratory Standards Institute. ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • Roemer, T., et al. (2011). An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p. PLoS ONE, 6(5), e19634. [Link]

  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]

  • Arendrup, M. C., et al. (2020). How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Clinical Microbiology and Infection, 26(11), 1464-1472. [Link]

  • Coyle, E. A., et al. (2012). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy, 56(6), 3395-3397. [Link]

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  • Le, T., et al. (2023). Development and validation of a colorimetric antifungal susceptibility testing method for the dimorphic fungus Talaromyces marneffei. Medical Mycology, 62(1), myad111. [Link]

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  • Duarte, M. C. T., et al. (2007). The use of standard methodology for determination of antifungal activity of natural products against medical yeasts Candida sp and Cryptococcus sp. Brazilian Journal of Microbiology, 38(1), 1-7. [Link]

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  • Aslan, U., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6806-6815. [Link]

  • Begum, Z., et al. (2019). Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. International Journal of Chemistry, 11(1), 71. [Link]

  • Aslan, U., et al. (2011). Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds. Molecules, 16(8), 6806-6815. [Link]

  • ResearchGate. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]

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Application Notes & Protocols: The Strategic Use of Chiral 1,3-Dioxanes in Modern Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Protection, a Gateway to Asymmetric Induction

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and materials science. Among the diverse strategies for achieving stereocontrol, the use of chiral auxiliaries remains a robust and reliable method.[1][2] A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] After the desired stereocenter(s) have been set, the auxiliary is removed, ideally in a non-destructive manner, to reveal the enantiomerically enriched product.[3]

While the user's query specified 2-butyl-4,4,6-trimethyl-1,3-dioxane, this particular substituted dioxane is principally recognized for its application in the fragrance industry. However, the underlying structural motif—the chiral 1,3-dioxane—is a cornerstone of a powerful class of chiral auxiliaries. This guide, therefore, focuses on the broader, more established application of chiral 1,3-dioxanes and their derivatives as effective controllers in stereoselective carbon-carbon bond-forming reactions. We will delve into the mechanistic rationale, provide detailed protocols for their application, and discuss the analytical methods for verifying their efficacy. Chiral acetals and ketals, such as 1,3-dioxanes, are particularly advantageous as they are derived from readily available chiral 1,3-diols and can be introduced and removed under relatively mild conditions.[4]

The Principle of Stereocontrol with Chiral 1,3-Dioxane Auxiliaries

The efficacy of a chiral 1,3-dioxane auxiliary is rooted in its ability to create a sterically and conformationally biased environment around a reactive center. By attaching a prochiral acyl group to a chiral dioxane, a rigid framework is established. Upon conversion to a reactive intermediate, such as an enolate, the chiral scaffold of the dioxane effectively shields one of the two prochiral faces. This steric hindrance dictates the trajectory of an approaching electrophile, leading to the preferential formation of one diastereomer.[5]

A commonly employed chiral 1,3-diol for the synthesis of these auxiliaries is (2R,4R)-(-)-pentane-2,4-diol, which is commercially available and possesses C₂ symmetry. The resulting dioxane, when acylated and converted to its enolate, adopts a well-defined chair conformation, which is crucial for predictable stereochemical outcomes.

Stereocontrol_Principle cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid Derivative Acylated_Dioxane Chiral Acylated 1,3-Dioxane Prochiral_Acid->Acylated_Dioxane Acylation Chiral_Diol Chiral 1,3-Diol (e.g., (2R,4R)-pentanediol) Chiral_Diol->Acylated_Dioxane Enolate Chiral Enolate (One face shielded) Acylated_Dioxane->Enolate Base (e.g., LDA) Product_Diastereomer Single Diastereomer Product Enolate->Product_Diastereomer Electrophile Electrophile (E+) Electrophile->Product_Diastereomer Facially biased attack Enantioenriched_Product Enantiomerically Enriched Product Product_Diastereomer->Enantioenriched_Product Hydrolysis Recovered_Auxiliary Recovered Chiral Diol Product_Diastereomer->Recovered_Auxiliary

Caption: General workflow for stereoselective synthesis using a chiral 1,3-dioxane auxiliary.

Application in Diastereoselective Enolate Alkylation

The alkylation of enolates is a fundamental C-C bond-forming reaction.[6] The use of a chiral 1,3-dioxane auxiliary provides a reliable method for achieving high diastereoselectivity in this transformation.

Mechanism of Stereodirection

Upon deprotonation with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the acylated chiral dioxane forms a lithium enolate. The lithium cation is believed to chelate to the enolate oxygen and one of the dioxane oxygens, creating a rigid, bicyclic-like structure. This conformation, combined with the steric bulk of the dioxane's substituents (e.g., methyl groups from pentane-2,4-diol), effectively blocks one face of the enolate. Consequently, the incoming electrophile (an alkyl halide) can only approach from the less hindered face, leading to a high degree of stereocontrol.[5]

Alkylation_Mechanism cluster_transition_state Proposed Chelated Transition State ts Electrophile (R-X) approaches the less hindered face of the chelated enolate. Alkylated_Product Alkylated Dioxane (High d.r.) ts->Alkylated_Product Acylated_Dioxane Acylated Chiral Dioxane Enolate Chelated Lithium Enolate Acylated_Dioxane->Enolate LDA, THF, -78 °C Enolate->ts R-X

Caption: Stereodirecting model for the alkylation of a chiral 1,3-dioxane-derived enolate.

Experimental Protocol 1: Diastereoselective Alkylation

Objective: To perform a diastereoselective alkylation of an acylated chiral dioxane derived from (2R,4R)-(-)-pentane-2,4-diol and propanoic acid, using benzyl bromide as the electrophile.

Materials:

  • 2-Ethyl-4,6-dimethyl-1,3-dioxane (synthesized from propanoic acid and (2R,4R)-(-)-pentane-2,4-diol)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet is charged with the 2-ethyl-4,6-dimethyl-1,3-dioxane (1.0 eq). Anhydrous THF (to make a 0.1 M solution) is added via syringe.

  • Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of LDA (1.1 eq) is added dropwise via syringe over 10 minutes. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Benzyl bromide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for 4 hours, with progress monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by silica gel column chromatography. The diastereomeric ratio (d.r.) of the purified product is determined by ¹H NMR spectroscopy or high-performance liquid chromatography (HPLC).[7][8]

Data Presentation: Expected Outcomes for Diastereoselective Alkylation
EntryElectrophile (R-X)BaseSolventTemp (°C)Yield (%)d.r.
1CH₃ILDATHF-78>90>95:5
2BnBrLDATHF-78>85>92:8
3Allyl-BrKHMDSTHF-78>88>94:6

Note: Data are representative and based on analogous systems reported in the literature.

Application in Diastereoselective Aldol Reactions

The aldol reaction is another powerful method for constructing C-C bonds, with the potential to create two new stereocenters simultaneously. Chiral auxiliaries, including those based on the 1,3-dioxane framework, can exert excellent control over the stereochemical outcome of this transformation.[9][10]

Mechanism of Stereodirection: The Zimmerman-Traxler Model

For aldol reactions, boron enolates are often preferred as they lead to highly organized, chair-like six-membered transition states, as described by the Zimmerman-Traxler model.[1] When the acylated chiral dioxane is treated with a dialkylboron triflate and a hindered base (e.g., diisopropylethylamine), a (Z)-boron enolate is typically formed. This enolate then reacts with an aldehyde via a closed transition state where both the enolate oxygen and the aldehyde oxygen coordinate to the boron atom. The substituents on the chair-like transition state arrange themselves to minimize steric interactions (1,3-diaxial interactions), which dictates the stereochemistry of the resulting β-hydroxy carbonyl adduct. The chirality of the dioxane auxiliary determines which facial approach of the aldehyde is favored, thus controlling the absolute stereochemistry of the newly formed stereocenters.[1]

Experimental Protocol 2: Diastereoselective Aldol Reaction

Objective: To perform a diastereoselective aldol reaction between the boron enolate of an acylated chiral dioxane and isobutyraldehyde.

Materials:

  • Acylated chiral 1,3-dioxane (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in DCM (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Isobutyraldehyde (1.5 eq)

  • Phosphate buffer (pH 7), methanol, 30% hydrogen peroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, 250 mL round-bottom flask is charged with the acylated chiral dioxane (1.0 eq) and anhydrous DCM (0.2 M). The flask is cooled to -78 °C.

  • Enolate Formation: Diisopropylethylamine (1.2 eq) is added, followed by the dropwise addition of dibutylboron triflate (1.1 eq). The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional hour.

  • Aldol Addition: The reaction is re-cooled to -78 °C, and isobutyraldehyde (1.5 eq) is added dropwise. The mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quenching and Oxidative Workup: The reaction is quenched by the addition of pH 7 phosphate buffer, followed by methanol. A 30% solution of hydrogen peroxide is added carefully at 0 °C, and the mixture is stirred vigorously for 1 hour.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate and brine, then dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

A crucial final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product.[11] For acylated dioxanes, this is typically achieved by hydrolysis or reduction.

Objective: To cleave the auxiliary from the alkylated product to afford the corresponding carboxylic acid.

Materials:

  • Alkylated chiral dioxane adduct

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)/Water

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Setup: The alkylated dioxane is dissolved in a 4:1 mixture of THF and water in a round-bottom flask and cooled to 0 °C.

  • Hydrolysis: An aqueous solution of lithium hydroxide (4.0 eq) and 30% hydrogen peroxide (4.0 eq) is added dropwise.

  • Reaction: The mixture is stirred at 0 °C for 4 hours.

  • Quench: The reaction is quenched by the addition of an aqueous solution of sodium sulfite (1.5 M, 5.0 eq) and stirred for 30 minutes.

  • Isolation: The THF is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove the recovered chiral diol. The aqueous layer is then acidified to pH 1-2 with 1 M HCl and extracted with ethyl acetate. The combined organic extracts are dried over MgSO₄, filtered, and concentrated to yield the enantiomerically enriched carboxylic acid.

Conclusion

While the specific compound this compound is not a conventional chiral auxiliary, the 1,3-dioxane scaffold is a powerful and versatile platform for stereoselective synthesis. By leveraging readily available chiral 1,3-diols, researchers can construct robust auxiliaries that provide high levels of diastereocontrol in fundamental reactions such as enolate alkylations and aldol additions. The protocols and principles outlined in this guide offer a framework for the practical application of this strategy, enabling the synthesis of complex, enantiomerically pure molecules for research, drug discovery, and beyond.

References

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  • Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. [Link]

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  • Chow, K. H., et al. (2019). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

  • Oppolzer, W., et al. (1995). Asymmetric aldol reactions. A new camphor-derived chiral auxiliary giving highly stereoselective aldol reactions of both lithium and titanium(IV) enolates. Journal of the American Chemical Society, 117(4), 1413-1414. [Link]

  • Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(10), 1484. [Link]

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Application Note: Interrogating the Binding of 1,3-Dioxane Analogs at Target Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,3-Dioxane Scaffold in Drug Discovery

The 1,3-dioxane moiety, a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and potential as modulators of multidrug resistance in cancer.[3][4][5] The stereochemical complexity and synthetic tractability of the 1,3-dioxane ring allow for the precise spatial arrangement of substituents, making it an ideal framework for designing ligands that can selectively interact with specific biological targets.[2][6] Recent studies have highlighted the potential of 1,3-dioxane analogs as potent and selective ligands for various receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels, underscoring their importance in modern drug discovery.[6][7]

This application note serves as a comprehensive guide for researchers investigating the receptor binding properties of novel 1,3-dioxane analogs. We will delve into the principles of receptor-ligand binding assays, provide detailed protocols for widely used techniques, and offer insights into data analysis and interpretation. The causality behind experimental choices will be explained to ensure scientific integrity and the generation of robust, reproducible data.

Principles of Receptor-Ligand Binding Assays

Receptor-ligand binding assays are fundamental tools in pharmacology and drug development for quantifying the interaction between a ligand (e.g., a 1,3-dioxane analog) and its receptor.[8][9][10] These assays allow for the determination of key binding parameters, such as the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), indicating the receptor density in a given preparation.[11] There are several types of binding assays, each with its own advantages and applications.[9][12]

Two of the most common approaches for studying small molecule-receptor interactions are radioligand binding assays and fluorescence-based assays.[13][14]

  • Radioligand Binding Assays: These are considered the gold standard for their sensitivity and robustness.[12] They involve the use of a radiolabeled ligand that binds specifically to the target receptor. The binding of the radioligand can be competed by an unlabeled test compound (the 1,3-dioxane analog), allowing for the determination of its binding affinity (Ki).[12][15]

  • Fluorescence Polarization (FP) Assays: FP is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger molecule, such as a receptor.[16][17] This method is well-suited for high-throughput screening (HTS) due to its simplicity and lack of separation steps.[14]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technology that provides real-time data on the kinetics of binding, including association (kon) and dissociation (koff) rates.[18][19][20][21] This technique is invaluable for detailed characterization of the binding interaction between a small molecule and its immobilized target protein.[19][20]

Experimental Workflows and Protocols

The selection of an appropriate assay depends on the specific research question, the nature of the target receptor, and the available resources. Below are detailed protocols for a competitive radioligand binding assay and a fluorescence polarization assay, which are broadly applicable for the characterization of 1,3-dioxane analogs.

Protocol 1: Competitive Radioligand Binding Assay for a GPCR Target

This protocol describes a filtration-based competitive binding assay to determine the affinity of a 1,3-dioxane analog for a G-protein coupled receptor (GPCR) expressed in a cell membrane preparation.[12][15]

A. Materials and Reagents:

  • Cell Membranes: Prepared from cells stably or transiently expressing the target GPCR.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.

  • Test Compounds: 1,3-Dioxane analogs dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding (NSB) Agent: A high concentration of an unlabeled ligand known to bind to the target receptor.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/C).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

B. Experimental Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubate Membranes, Radioligand & Test Compound in 96-well plate Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Equilibrium Washing Wash filters with ice-cold buffer Filtration->Washing Drying Dry Filters Washing->Drying Scintillation Add Scintillation Cocktail Drying->Scintillation Counting Count Radioactivity Scintillation->Counting Analysis Calculate Specific Binding & Determine IC50/Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

C. Step-by-Step Protocol:

  • Preparation of Reagents:

    • Thaw the frozen cell membrane preparation on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes to the desired concentration in assay buffer.

    • Prepare serial dilutions of the 1,3-dioxane test compounds in assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.

    • Prepare the radioligand solution at a concentration that is typically at or below its Kd value.

    • Prepare the non-specific binding (NSB) solution containing a high concentration of the unlabeled ligand.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding (TB): Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding (NSB): NSB agent, radioligand, and membrane preparation.

      • Competition Binding: Test compound dilution, radioligand, and membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[15] The incubation time should be optimized for each receptor-ligand system.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

D. Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀ and Kᵢ:

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

This protocol outlines a homogeneous FP assay to screen a library of 1,3-dioxane analogs for their ability to displace a fluorescently labeled ligand from a purified receptor.[16][17][22][23]

A. Materials and Reagents:

  • Purified Receptor: The target receptor protein in a suitable buffer.

  • Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the target receptor.

  • Test Compounds: 1,3-Dioxane analogs dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 30 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20.

  • Black, low-binding 96- or 384-well plates.

  • Fluorescence Plate Reader with polarization filters.

B. Experimental Workflow Diagram:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis Receptor_Prep Purified Receptor Dilution Mixing Mix Receptor, Tracer & Test Compound in Plate Receptor_Prep->Mixing Tracer_Prep Fluorescent Tracer Dilution Tracer_Prep->Mixing Compound_Prep Test Compound Serial Dilutions Compound_Prep->Mixing Incubation Incubate to reach equilibrium Mixing->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Equilibrium Analysis Plot mP vs. [Compound] & Determine IC50 Measurement->Analysis

Caption: Workflow for a fluorescence polarization competition assay.

C. Step-by-Step Protocol:

  • Assay Optimization:

    • Determine the optimal concentration of the fluorescent tracer that gives a stable and robust signal.

    • Titrate the purified receptor against a fixed concentration of the tracer to determine the receptor concentration that yields a significant FP window (the difference in polarization between the free and bound tracer).

  • Assay Setup:

    • In a black, low-binding microplate, add the following to each well in triplicate:

      • Free Tracer Control: Assay buffer and fluorescent tracer.

      • Bound Tracer Control: Assay buffer, fluorescent tracer, and purified receptor.

      • Competition Wells: Test compound dilution, fluorescent tracer, and purified receptor.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

D. Data Analysis:

  • Calculate the Assay Window:

    • Assay Window (mP) = mPbound - mPfree.

  • Generate Competition Curve:

    • Plot the mP values against the logarithm of the test compound concentration.

  • Determine IC₅₀:

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation

The results of receptor binding assays are typically presented in a tabular format to facilitate comparison between different 1,3-dioxane analogs.

Table 1: Binding Affinities of 1,3-Dioxane Analogs at Target Receptor X

Compound IDR¹ SubstituentR² SubstituentKᵢ (nM) ± SEMn
Dioxane-01HPhenyl15.2 ± 1.83
Dioxane-02CH₃Phenyl8.7 ± 0.93
Dioxane-03H4-Cl-Phenyl25.4 ± 3.13
Dioxane-04CH₃4-Cl-Phenyl12.1 ± 1.53
Control--5.6 ± 0.53

Kᵢ values were determined by competitive radioligand binding assay using [³H]-Ligand Y. Data are presented as the mean ± standard error of the mean (SEM) from n independent experiments.

The interpretation of these results should focus on structure-activity relationships (SAR). For example, in the hypothetical data above, the addition of a methyl group at the R¹ position (Dioxane-02 vs. Dioxane-01) appears to increase binding affinity. Conversely, the introduction of a chloro- group on the phenyl ring at the R² position seems to decrease affinity.

Signaling Pathway Context

Understanding the functional consequences of receptor binding is crucial. The binding of a 1,3-dioxane analog to its target receptor can either activate (agonist), block (antagonist), or modulate (allosteric modulator) the downstream signaling pathway.

Example: Gαs-Coupled GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane GPCR Gαs-Coupled Receptor G_protein Gαsβγ GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion Ligand 1,3-Dioxane Analog (Agonist) Ligand->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Gene_Expression Target Gene Expression CREB->Gene_Expression Regulation

Caption: Gαs-coupled GPCR signaling pathway activated by an agonist.

If a 1,3-dioxane analog acts as an agonist at a Gαs-coupled receptor, its binding will initiate a cascade of intracellular events, leading to the production of the second messenger cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[24] This can ultimately result in changes in gene expression and cellular function. Functional assays, such as cAMP accumulation assays, are necessary to confirm the agonist or antagonist nature of the test compounds.

Conclusion

The investigation of receptor binding is a critical step in the development of novel therapeutics based on the 1,3-dioxane scaffold. The protocols and principles outlined in this application note provide a solid foundation for researchers to characterize the binding properties of their compounds with high scientific rigor. By carefully selecting the appropriate assay, optimizing experimental conditions, and thoughtfully interpreting the data within the context of relevant signaling pathways, the full potential of 1,3-dioxane analogs in drug discovery can be realized.

References

  • nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]

  • Cytiva Life Sciences. Biacore SPR for small-molecule discovery. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • An efficient synthesis of 1,3-dioxane-4,6-diones. HETEROCYCLES, Vol. 94, No. 6, 2017. Available from: [Link]

  • Cukurova University. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH. Available from: [Link]

  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. Available from: [Link]

  • Thieme. Metal-Free Synthesis of 1,3-Dioxane Derivatives from Aromatic Alkynes and Paraformaldehyde. Available from: [Link]

  • Mtoz Biolabs. Receptor-Ligand Binding Assay. Available from: [Link]

  • Massachusetts Biotechnology Council. Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. Available from: [Link]

  • PubMed. [The pharmacology of some 1,3-dioxolanes, 1,3-oxathiolanes and 1,3-dithiolanes]. Available from: [Link]

  • University of North Carolina at Chapel Hill. GABAA Receptor Binding Assay Protocol. Available from: [Link]

  • American Physiological Society. Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available from: [Link]

  • Gifford Bioscience. About Ligand Binding Assays. Available from: [Link]

  • Creative Biolabs. Receptor Ligand Binding Assay. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. Available from: [Link]

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  • NIH. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC. Available from: [Link]

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  • Springer. Characterization of Small Molecule–Protein Interactions Using SPR Method. Available from: [Link]

  • PubMed. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents. Available from: [Link]

  • Portland Press. A beginner's guide to surface plasmon resonance. The Biochemist. Available from: [Link]

  • NIH. Characterization of GABA Receptors. PMC - PubMed Central. Available from: [Link]

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  • ACS Publications. 1,3-Dioxolane-Based Ligands as a Novel Class of α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available from: [Link]

  • NIH. 1,3-Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors: Expanding Structural Diversity and the Antibacterial Spectrum. Available from: [Link]

  • ACS Publications. Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Available from: [Link]

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  • NIH. A putative binding model of nitazene derivatives at the μ-opioid receptor. PubMed. Available from: [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Butyl-4,4,6-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Butyl-4,4,6-trimethyl-1,3-dioxane. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable advice for optimizing reaction yields and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Synthesis

The synthesis of this compound is a classic acid-catalyzed acetalization reaction. The primary route involves the condensation of n-pentanal (valeraldehyde) with 2-methyl-2,4-pentanediol (hexylene glycol).[1] This reaction is reversible and produces one equivalent of water as a byproduct. Maximizing the yield requires careful control over reaction conditions to shift the equilibrium towards the product side.

Core Reaction Mechanism

The reaction proceeds via a protonated aldehyde intermediate, which is then attacked by the hydroxyl groups of the diol. This process, an example of a Prins reaction, is catalyzed by a Brønsted or Lewis acid.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis?

A: The standard precursors are n-pentanal (valeraldehyde) and 2-methyl-2,4-pentanediol. It is crucial to use reactants of high purity, as impurities can lead to side reactions and complicate purification. For instance, the presence of other aldehydes or ketones can result in the formation of different acetal byproducts.

Q2: Which acid catalyst is most effective?

A: A variety of acid catalysts can be used, ranging from strong mineral acids like sulfuric acid (H₂SO₄) to solid acid catalysts. The choice depends on the scale, desired workup procedure, and sensitivity of the equipment.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous p-Toluenesulfonic acid (PTSA), Sulfuric Acid (H₂SO₄)High activity, low cost.[1][3]Difficult to remove, can cause corrosion and charring, harsh workup.
Heterogeneous Amberlyst-15, Polyaniline-supported acids, ZnAlMCM-41Easily removed by filtration, reusable, milder conditions.[2][4]Higher initial cost, potentially lower activity than H₂SO₄.

For lab-scale synthesis where ease of use is a priority, p-toluenesulfonic acid (PTSA) is a common and effective choice.[1][5] For larger-scale or continuous processes, a solid acid catalyst like Amberlyst-15 is often preferred to simplify purification.

Q3: Why is water removal so critical for this reaction?

A: The acetalization reaction is an equilibrium-limited process that produces water. According to Le Chatelier's principle, the continuous removal of water from the reaction mixture is essential to drive the equilibrium towards the formation of the 1,3-dioxane product, thereby maximizing the conversion and yield.[6] Failure to remove water will result in a low equilibrium concentration of the desired product.

Q4: What is a typical yield for this synthesis?

A: With proper optimization, particularly efficient water removal, yields can be quite high. Reported yields in patent literature and organic synthesis procedures often range from 70% to over 90% after purification.[1][3] However, suboptimal conditions can easily lead to yields below 50%.

Troubleshooting Guide: Optimizing Reaction Yield

This section addresses common issues encountered during the synthesis and provides scientifically grounded solutions.

Problem 1: Low Conversion / Poor Yield

Possible Cause A: Inefficient Water Removal

  • The Science: The reaction has a small equilibrium constant. If the water produced is not removed, the reverse reaction (hydrolysis of the dioxane) will proceed, leading to a low yield.

  • Solution: Employ a Dean-Stark apparatus.[6][7][8] This glassware is specifically designed for azeotropic removal of water. Use a solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane.[5] Ensure the solvent is refluxing vigorously enough to carry water vapor into the trap. For maximum efficiency, the Dean-Stark trap can be insulated with glass wool or cotton to maintain the temperature and prevent premature condensation.[9]

Possible Cause B: Catalyst Inactivity or Insufficient Loading

  • The Science: The catalyst's role is to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol. An insufficient amount of acid or a deactivated catalyst will slow the reaction rate, preventing it from reaching completion in a reasonable time.

  • Solution:

    • Check Catalyst Quality: Use a fresh, unopened bottle of the acid catalyst if possible. Solid catalysts can absorb atmospheric moisture, reducing their activity.

    • Optimize Catalyst Loading: For PTSA, a catalytic amount of 0.01 to 0.05 molar equivalents relative to the limiting reagent is typically sufficient.[1][10] Overloading with strong acids like H₂SO₄ can promote side reactions like polymerization or charring.

    • Consider a Stronger Catalyst: If using a mild solid acid catalyst and conversion is low, consider switching to a more potent catalyst like PTSA or a small amount of H₂SO₄.[11]

Possible Cause C: Incorrect Stoichiometry

  • The Science: While a 1:1 molar ratio of aldehyde to diol is theoretically required, using a slight excess of one reactant can help drive the reaction to completion, especially if one of the reactants is volatile or prone to self-condensation.

  • Solution: Use a slight excess (1.05 to 1.1 equivalents) of the more stable and less expensive reactant, typically the 2-methyl-2,4-pentanediol.

Troubleshooting Workflow: Low Yield

G Start Low Yield Observed Check_Water Is water collecting in Dean-Stark trap? Start->Check_Water No_Water No / Slow Collection Check_Water->No_Water No Yes_Water Yes Check_Water->Yes_Water Yes Check_Catalyst Review Catalyst Catalyst_Inactive Is catalyst old or clumpy? Check_Catalyst->Catalyst_Inactive Check_Temp Is reaction refluxing vigorously? Check_Temp->Check_Catalyst Yes Increase_Heat Increase heating mantle temperature. Ensure proper insulation. Check_Temp->Increase_Heat No No_Water->Check_Temp Yes_Water->Check_Catalyst Check_Stoichiometry Verify reactant stoichiometry. Consider slight excess of diol. Use_Fresh_Catalyst Use fresh catalyst. Ensure anhydrous conditions. Catalyst_Inactive->Use_Fresh_Catalyst Yes Increase_Loading Increase catalyst loading incrementally. Catalyst_Inactive->Increase_Loading No Increase_Loading->Check_Stoichiometry

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Significant Impurity Profile in Crude Product

Possible Cause A: Aldehyde Self-Condensation (Aldol Reaction)

  • The Science: Under acidic (or basic) conditions, aldehydes with α-hydrogens, like n-pentanal, can undergo self-condensation reactions to form β-hydroxy aldehydes and subsequent α,β-unsaturated aldehydes. This is a common side reaction that consumes starting material.

  • Solution:

    • Control Temperature: Maintain the reaction at the lowest temperature that allows for efficient azeotropic water removal. Do not overheat. The flask temperature should be around the boiling point of the azeotrope (e.g., ~84°C for toluene/water).[6]

    • Slow Addition: Add the n-pentanal slowly to the heated mixture of the diol, solvent, and catalyst. This keeps the instantaneous concentration of the aldehyde low, minimizing its opportunity to react with itself.

Possible Cause B: Formation of Dioxolane Isomers or Other Byproducts

  • The Science: If the 2-methyl-2,4-pentanediol starting material is impure and contains other diols (e.g., propylene glycol), isomeric byproducts like dioxolanes can form.[12][13]

  • Solution:

    • Verify Starting Material Purity: Analyze the starting materials via GC-MS or NMR before starting the reaction.

    • Purification: If impurities are detected, purify the reactants by distillation.

Possible Cause C: Product Degradation during Workup or Distillation

  • The Science: The 1,3-dioxane product is an acetal, which is stable to base but sensitive to acid. Residual acid catalyst from the reaction can cause the product to hydrolyze back to the starting materials during workup or, more critically, during distillation at elevated temperatures.[14]

  • Solution:

    • Thorough Neutralization: After the reaction is complete, cool the mixture and wash it thoroughly with a mild base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is no longer acidic.[10] Follow this with a brine wash to remove excess water before drying the organic layer.

    • Vacuum Distillation: Purify the final product by distillation under reduced pressure.[1] This lowers the boiling point, minimizing the risk of thermal degradation. A typical boiling point is 81-82°C at 1 mm Hg.[1]

Experimental Protocols

Standard Protocol for Synthesis of this compound

Materials:

  • 2-Methyl-2,4-pentanediol (118 g, 1.0 mol)

  • n-Pentanal (valeraldehyde) (86 g, 1.0 mol)

  • Toluene (250 mL)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.95 g, 0.005 mol)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a 1-liter round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging the Flask: To the flask, add 2-methyl-2,4-pentanediol (1.0 mol), toluene (250 mL), and PTSA (0.005 mol). Add a few boiling chips or a magnetic stir bar.

  • Reaction: Begin stirring and heat the mixture to reflux using a heating mantle. Once the toluene is refluxing and filling the Dean-Stark trap, begin the dropwise addition of n-pentanal (1.0 mol) over 30 minutes.

  • Water Removal: Continue heating at reflux. Water will begin to collect in the graduated arm of the Dean-Stark trap as an azeotrope with toluene. The reaction is complete when the theoretical amount of water (18 mL, 1.0 mol) has been collected, which typically takes 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer twice with 100 mL portions of saturated NaHCO₃ solution, followed by one wash with 100 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Purification: Remove the toluene solvent using a rotary evaporator. Purify the resulting crude oil by fractional distillation under reduced pressure (e.g., ~1-2 mm Hg) to yield the final product as a colorless liquid.[1]

Reaction Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Purification Setup 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) Charge 2. Charge Flask with Diol, Toluene, and PTSA Setup->Charge Heat 3. Heat to Reflux Charge->Heat Add_Aldehyde 4. Add n-Pentanal Dropwise Heat->Add_Aldehyde Reflux 5. Collect Water (2-4h) Add_Aldehyde->Reflux Cool 6. Cool to Room Temp Reflux->Cool Reaction Complete Wash 7. Neutralize with NaHCO₃ & Wash with Brine Cool->Wash Dry 8. Dry with MgSO₄ & Filter Wash->Dry Evaporate 9. Remove Toluene (Rotary Evaporator) Dry->Evaporate Distill 10. Vacuum Distillation Evaporate->Distill Product Pure Product Distill->Product

Caption: Step-by-step workflow for synthesis and purification.

References

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  • Li, J., et al. (2013). Synthesis of 4-phenyl-1, 3-dioxane catalyzed by phosphotungstic acid via prins condensation in water. Advanced Materials Research, 781-784, 846-849. [Link]

  • List, B., et al. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction. Journal of the American Chemical Society, 143(49), 22464–22470. [Link]

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  • Domínguez de María, P., et al. (2020). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem, 13(17), 4386-4391. [Link]

  • The Fragrance Conservatory. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Kumar, R., et al. (2014). ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins. Dalton Transactions, 43(3), 1363-1376. [Link]

  • Quest International B.V. (1999). U.S. Patent No. 5,888,961. U.S.
  • Stephan, D. W. (2012). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Organometallics, 31(15), 5608-5619. [Link]

  • De Lombaert, S., et al. (1990). Synthesis and Hydrolysis of 2‐(2,6‐Dichlorophenyl)‐4,6‐Dimethyl‐1,3‐Dioxane. Synthetic Communications, 20(10), 1469-1476. [Link]

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Technical Support Center: Purification of 2-Butyl-4,4,6-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-butyl-4,4,6-trimethyl-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful isolation of your target compound.

Introduction

This compound is a cyclic acetal, often synthesized via the acid-catalyzed reaction of n-pentanal and 2-methylpentane-2,4-diol, a process related to the Prins reaction.[1][2][3] While the synthesis is relatively straightforward, achieving high purity of the final product can be challenging due to the presence of various impurities and side products. This guide provides a structured approach to troubleshoot common purification issues and offers detailed protocols for obtaining a highly pure product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My crude reaction mixture is difficult to work with and forms an emulsion during aqueous washes. What is causing this and how can I resolve it?

Answer: Emulsion formation during the initial workup is a common issue, often caused by residual starting materials, the acid catalyst, or amphiphilic side products.

  • Causality: The presence of both polar (e.g., unreacted diol, water) and non-polar (e.g., organic solvent, product) components, sometimes stabilized by the acidic catalyst, can lead to the formation of a stable emulsion.

  • Troubleshooting Steps:

    • Ensure Complete Neutralization: Incomplete neutralization of the acid catalyst (e.g., p-toluenesulfonic acid) is a primary culprit. Ensure you are using a sufficient amount of a weak base solution, such as 5% sodium bicarbonate or sodium carbonate, for the initial wash.[1] Test the aqueous layer with pH paper to confirm it is neutral or slightly basic.

    • Brine Wash: After the bicarbonate wash, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.

    • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.

    • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity, like diethyl ether, can sometimes disrupt the emulsion.

Question 2: After distillation, my final product has a lower than expected boiling point and a sharp, unpleasant odor. What is the likely impurity?

Answer: This is a classic sign of contamination with unreacted n-pentanal.

  • Causality: n-Pentanal has a significantly lower boiling point (around 103°C at atmospheric pressure) than the product (207.1°C at 760 mmHg or 81-82°C at 1 mmHg).[1][4] Its presence as an impurity will depress the boiling point of the mixture and its characteristic aldehyde odor will be apparent. This indicates an incomplete reaction.

  • Troubleshooting Steps:

    • Drive the Reaction to Completion: Ensure the complete removal of water during the reaction using a Dean-Stark apparatus or by adding a drying agent.[1] The reaction is an equilibrium, and water removal is critical for high conversion.

    • Pre-distillation Wash: A wash with a fresh solution of sodium bisulfite can help to remove residual aldehyde by forming a water-soluble adduct.

    • Fractional Distillation: Careful fractional distillation under reduced pressure is essential to separate the lower-boiling aldehyde from the higher-boiling product.[1][5] Use a column with sufficient theoretical plates (e.g., a Vigreux column) and collect fractions at a slow, steady rate.

Question 3: My NMR spectrum shows the presence of multiple, closely related species, even after distillation. What could these be and how can I separate them?

Answer: You are likely observing diastereomers of the product.

  • Causality: The formation of the 1,3-dioxane ring from 2-methylpentane-2,4-diol and n-pentanal can result in the formation of different stereoisomers (cis and trans isomers) depending on the relative orientations of the substituents on the dioxane ring.[5][6] These isomers often have very similar boiling points, making them difficult to separate by standard distillation.

  • Troubleshooting Steps:

    • High-Performance Fractional Distillation: For a more efficient separation, a distillation column with a higher number of theoretical plates (e.g., a spinning band distillation apparatus) may be required.

    • Column Chromatography: If distillation is ineffective, column chromatography on silica gel can be an effective method for separating diastereomers.[7] A non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point. Monitor the fractions carefully by TLC or GC to ensure a clean separation.

    • Characterization is Key: Utilize analytical techniques like GC-MS and NMR to identify and quantify the different isomers present in your mixture.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted Starting Materials: n-pentanal and 2-methylpentane-2,4-diol.

  • Water: From the reaction or incomplete drying.

  • Acid Catalyst: Such as p-toluenesulfonic acid.

  • Prins Reaction Side Products: Depending on the reaction conditions, these can include allylic alcohols and 1,3-diols.[3]

  • Diastereomers: Cis and trans isomers of the final product.[5]

Q2: What is the best method for purifying this compound on a large scale?

A2: For large-scale purification, fractional distillation under reduced pressure is the most practical and cost-effective method.[1][5] It is crucial to have an efficient distillation setup with a good vacuum source and a fractionating column to achieve high purity.

Q3: Can I use column chromatography for purification? What are the recommended conditions?

A3: Yes, column chromatography is a viable, albeit more resource-intensive, method, especially for removing polar impurities and separating isomers.[7]

  • Stationary Phase: Silica gel is a standard choice.

  • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity to elute the product and then any more polar impurities.

Q4: How can I remove trace amounts of water from my final product?

A4: To remove trace water, you can dry the product over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate, followed by filtration. For very stringent dryness requirements, distillation from a drying agent like calcium hydride can be performed, although this should be done with caution. Alternatively, using molecular sieves (e.g., 4Å) can be effective.[9][10]

Q5: My product is clear initially but turns yellow over time. Why is this happening and how can I prevent it?

A5: The yellowing of dioxane derivatives can be due to the formation of peroxides upon exposure to air and light, or the presence of trace acidic impurities catalyzing degradation.[9]

  • Prevention: Store the purified product under an inert atmosphere (e.g., nitrogen or argon), in a dark, cool place. Adding a small amount of a stabilizer like butylated hydroxytoluene (BHT) can also inhibit peroxide formation.

Experimental Protocols

Protocol 1: Standard Purification by Fractional Distillation

This protocol assumes the initial aqueous workup (neutralization and washes) has been completed and the crude product has been dried over a drying agent.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.

  • Heating: Gently heat the distillation flask using a heating mantle with a stirrer.

  • Fraction Collection:

    • Slowly reduce the pressure to the desired vacuum (e.g., 1 mmHg).

    • Gradually increase the temperature.

    • Collect any low-boiling forerun, which may contain residual solvent or n-pentanal.

    • Collect the main fraction at the expected boiling point (81-82°C at 1 mmHg).[1]

    • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive peroxides.

  • Storage: Store the purified product as recommended in FAQ 5.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 100% hexane or a 99:1 hexane:ethyl acetate mixture).

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10 hexane:ethyl acetate) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

ParameterValueReference
Molecular Formula C₁₁H₂₂O₂[11]
Molecular Weight 186.29 g/mol [4]
Boiling Point 81-82°C @ 1 mmHg[1]
Boiling Point 207.1°C @ 760 mmHg[4]
Density 0.856 g/cm³[4]

Visualization

Purification Workflow Diagram

PurificationWorkflow crude Crude Reaction Mixture wash Aqueous Wash (NaHCO3, Brine) crude->wash dry Drying (e.g., MgSO4) wash->dry Organic Layer impurities1 Acid Catalyst, Water-Soluble Impurities wash->impurities1 Aqueous Layer crude_dried Dried Crude Product dry->crude_dried distill Fractional Distillation (Reduced Pressure) crude_dried->distill chrom Column Chromatography (Silica Gel) crude_dried->chrom Alternative pure Pure Product distill->pure Main Fraction impurities2 Low-Boiling Impurities (e.g., n-pentanal) distill->impurities2 Forerun chrom->pure Pure Fractions impurities3 Isomers, Polar Impurities chrom->impurities3 Other Fractions

Caption: Workflow for the purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting start Purification Issue Identified emulsion Emulsion during Wash? start->emulsion low_bp Low Boiling Point / Odor? emulsion->low_bp No sol_emulsion Check Neutralization, Use Brine emulsion->sol_emulsion Yes extra_peaks Extra Peaks in NMR/GC? low_bp->extra_peaks No sol_low_bp Unreacted Aldehyde. Improve Fractional Distillation. low_bp->sol_low_bp Yes sol_extra_peaks Likely Diastereomers. Consider Column Chromatography. extra_peaks->sol_extra_peaks Yes end Pure Product extra_peaks->end No sol_emulsion->low_bp sol_low_bp->extra_peaks sol_extra_peaks->end

Caption: Logic diagram for troubleshooting common purification issues.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Use of 1,4-Dioxane Derivatives in Cycloaddition Reactions.
  • Google Patents. (1975). US3884841A - 2-n-butyl 4,4,6-trimethyl-1,3 dioxane perfume.
  • LookChem. (n.d.). Purification of 1,4-Dioxane - Chempedia.
  • Google Patents. (1986). GB2172887A - Purification of 1,4-dioxane.
  • Díaz-Oviedo, C. D., Maji, R., & List, B. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction. Journal of the American Chemical Society, 143(47), 20598–20604. Retrieved from [Link]

  • Wikipedia. (n.d.). Prins reaction. Retrieved from [Link]

  • EPA. (n.d.). Consumer Peer ML (n=239).
  • Google Patents. (2011). CN102040583A - Method for preparing high-purity liquid-phase chromatographic grade 1,4-dioxane.
  • Indian Academy of Sciences. (n.d.). Investigation of Prins reaction for the synthesis of 2, 4- disubstituted tetrahydropyran derivatives and 1, 3-dioxanes using pol.
  • ResearchGate. (n.d.). Iodine as a mild and versatile reagent for the synthesis of 1,3-dioxane derivatives via the Prins reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). How could I distille dioxane?. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (1999). US5888961A - 1,3-dioxane and its use in perfumery.
  • Benchchem. (n.d.). Characterization of 2,4,4,6-Tetramethyl-1,3-dioxane: A Comparative Guide to Analytical Techniques.
  • Benchchem. (n.d.). Structure Elucidation of 2,4,4,6-Tetramethyl-1,3-dioxane: A Technical Guide.
  • Google Patents. (2000). US6114301A - 2,4,6-trimethyl-4-phenyl-1,3-dioxane.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Butyl-4,4,6-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Butyl-4,4,6-trimethyl-1,3-dioxane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and minimizing side reactions during this common acetalization procedure.

The synthesis of this compound, a valuable fragrance ingredient also known as Herboxane, is typically achieved via the acid-catalyzed reaction of pentanal (valeraldehyde) with 2-methyl-2,4-pentanediol (hexylene glycol).[1][2][3] While seemingly straightforward, this reaction is an equilibrium process governed by the Prins reaction mechanism, which can lead to several side products if not carefully controlled.[4][5] This guide provides a question-and-answer-based approach to troubleshoot common experimental challenges.

Section 1: The Core Synthesis Pathway
Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is an acid-catalyzed acetalization, a specific type of Prins reaction.[5][6] In this process, pentanal reacts with 2-methyl-2,4-pentanediol in the presence of an acid catalyst (commonly p-toluenesulfonic acid) to form the cyclic acetal, this compound.[1][7] The reaction proceeds via protonation of the aldehyde's carbonyl group, which makes it a potent electrophile. The diol's hydroxyl groups then act as nucleophiles, attacking the activated carbonyl carbon, leading to cyclization and the elimination of a water molecule.

G cluster_reactants Reactants cluster_products Products Pentanal Pentanal (Valeraldehyde) Catalyst H+ Catalyst (e.g., p-TsOH) Pentanal->Catalyst + Diol 2-Methyl-2,4-pentanediol (Hexylene Glycol) Diol->Catalyst Dioxane This compound Water Water Dioxane->Water Catalyst->Dioxane Forms

Caption: Primary reaction for this compound synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Issue 1: Low Yield and Recovery of Starting Materials

Q2: My reaction conversion is poor, and I'm recovering significant amounts of pentanal and 2-methyl-2,4-pentanediol. What is the primary cause?

A2: This is the most frequent problem and is almost always related to the equilibrium nature of acetal formation. The reaction produces one molecule of water for every molecule of dioxane formed. If this water is not actively removed from the reaction medium, it will drive the reverse reaction (hydrolysis), preventing the reaction from reaching completion.

Causality & Solution:

  • Inefficient Water Removal: The most effective solution is to perform the reaction in a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane) and use a Dean-Stark apparatus to continuously sequester the water as it is produced.[1][8] This physically removes the water, pulling the equilibrium towards the product side.

  • Insufficient Catalyst: Ensure an adequate amount of acid catalyst is used. A typical loading for p-toluenesulfonic acid (p-TsOH) is 0.1-0.5 mol% relative to the limiting reagent.

  • Reaction Time/Temperature: While higher temperatures favor water removal, excessively high temperatures can promote side reactions. Monitor the reaction progress by TLC or GC to determine the optimal endpoint, which is typically when water evolution in the Dean-Stark trap ceases.

Issue 2: Formation of Unsaturated Byproducts

Q3: My GC-MS analysis shows peaks corresponding to C6H12O and C9H18O isomers, which are not my starting materials or product. What are these impurities?

A3: These are likely dehydration and elimination byproducts. The acidic and potentially warm conditions can cause two main side reactions:

  • Dehydration of the Diol: 2-methyl-2,4-pentanediol can dehydrate to form unsaturated alcohols, primarily 4-methyl-4-penten-2-ol and 4-methyl-3-penten-2-ol.[9]

  • Prins Elimination Product: The key oxocarbenium ion intermediate in the Prins reaction can lose a proton to form an allylic alcohol instead of being trapped by the second hydroxyl group to form the dioxane.[5][10] This pathway is more common in the complete absence of water and at higher temperatures.

Causality & Solution:

  • Harsh Conditions: Strong acids (like sulfuric acid) and high temperatures significantly increase the rate of dehydration and elimination.[6]

  • Mitigation Strategy:

    • Use a milder, non-nucleophilic acid catalyst like p-TsOH or an acidic resin (e.g., Amberlyst-15).[6] These are effective for acetalization while being less prone to causing elimination.

    • Maintain the lowest effective reaction temperature. Refluxing toluene is generally sufficient without being overly harsh.

    • Avoid excessively long reaction times after the completion point is reached.

Issue 3: High-Molecular-Weight, Viscous Impurities

Q4: After the reaction, I'm left with a viscous, difficult-to-distill residue, reducing my isolated yield. What is causing this?

A4: This is characteristic of polymerization or self-condensation products. The likely culprit is the aldehyde, pentanal, undergoing an acid-catalyzed aldol condensation with itself. Aldehydes with alpha-hydrogens are susceptible to this reaction under acidic conditions, leading to the formation of α,β-unsaturated aldehydes and subsequent higher-order polymers.

Causality & Solution:

  • Excessive Acidity/Temperature: Strong acids and high heat can accelerate the rate of aldol condensation.

  • High Aldehyde Concentration: A high initial concentration of pentanal can favor self-condensation.

  • Mitigation Strategy:

    • Control the reaction temperature carefully.

    • Consider adding the pentanal slowly to the heated mixture of the diol, solvent, and catalyst. This keeps the instantaneous concentration of free aldehyde low, favoring the desired reaction with the diol.

    • Ensure the workup procedure effectively neutralizes the acid catalyst to prevent further condensation during distillation.

Issue 4: Multiple Product Isomer Peaks on GC

Q5: My GC analysis shows two or more closely eluting peaks that have the same mass spectrum as my target product. Are these impurities?

A5: Not necessarily. This compound has multiple stereocenters (at C2 and C6), meaning it can exist as diastereomers (typically cis and trans isomers).[7] These isomers often have slightly different physical properties and can be separated by high-resolution gas chromatography. The formation of a mixture of cis and trans isomers is a normal outcome of this reaction, with the trans isomer often being the major product due to thermodynamic stability.[7][11]

Causality & Solution:

  • Stereochemistry of Cyclization: The final ring-closing step determines the relative orientation of the substituents. The reaction typically produces a thermodynamic mixture of isomers.

  • Verification: Unless a specific isomer is required, this mixture is often used directly, particularly in fragrance applications.[7] For confirmation, advanced NMR techniques (like NOESY) can be used to determine the exact stereochemistry of the major and minor isomers.

Section 3: Recommended Experimental Protocol

This protocol is designed to maximize the yield of the desired 1,3-dioxane while minimizing common side reactions.

Protocol: Synthesis of this compound

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.

  • Charging Reactants: To the flask, add 2-methyl-2,4-pentanediol (1.0 eq), toluene (approx. 2 mL per gram of diol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.005 eq).

  • Reaction Initiation: Begin stirring and heat the mixture to reflux using a heating mantle. Allow the toluene to pre-fill the Dean-Stark trap.

  • Aldehyde Addition: Once the mixture is refluxing steadily, add pentanal (1.0 eq) dropwise via an addition funnel over 30 minutes.

  • Azeotropic Distillation: Continue to heat at reflux, actively collecting the water-toluene azeotrope in the Dean-Stark trap. The reaction is complete when water no longer collects in the trap (typically 2-4 hours).[1]

  • Workup & Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Follow with a wash of saturated sodium chloride (brine).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is a pale yellow oil. Purify by vacuum distillation to obtain the final product as a clear, colorless liquid.[1]

Section 4: Visualizing Competing Reaction Pathways

The fate of the key oxocarbenium ion intermediate dictates the product distribution. The following diagram illustrates the desired pathway versus the major side reactions.

G cluster_start Initial Steps cluster_intermediate Key Intermediate cluster_fates Possible Fates Reactants Pentanal + Diol Protonation Protonated Aldehyde Reactants->Protonation H+ Dehydration Side Product: Unsaturated Diol (from starting material) Reactants->Dehydration H+, Heat (Parallel Reaction) Attack Hemiacetal Intermediate Protonation->Attack Nucleophilic Attack by Diol Carbocation Oxocarbenium Ion Attack->Carbocation Loss of H2O Dioxane Desired Product: This compound Carbocation->Dioxane Intramolecular Cyclization (Desired) Elimination Side Product: Allylic Alcohol Carbocation->Elimination Proton Loss (-H+)

Caption: Competing pathways in the acid-catalyzed synthesis of 1,3-dioxane.

Section 5: Summary of Potential Side Products
Side ProductCommon CauseMitigation StrategyKey Analytical Signature (GC-MS)
Unreacted Starting Materials Incomplete reaction (equilibrium)Use Dean-Stark trap for water removalM/z corresponding to pentanal and 2-methyl-2,4-pentanediol
Allylic Alcohols High temperature, strong acidUse milder catalyst (p-TsOH), lower temperatureM/z corresponding to C9H18O, fragmentation shows loss of water (-18)
Unsaturated C6 Alcohols Dehydration of diol starting materialLower temperature, shorter reaction timeM/z corresponding to C6H12O, distinct fragmentation from dioxane isomers
Aldol Condensation Products High aldehyde concentration, high heatSlow addition of aldehyde, controlled temperatureHigh boiling point, complex mass spectra with higher M/z values
Cis/Trans Isomers Inherent to reaction stereochemistryNot a side product, but an expected outcomeIdentical mass spectrum, slightly different GC retention times
References
  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.
  • Identifying and minimizing side products in Prins cyclization. BenchChem Technical Support.
  • US Patent 3884841A: 2-n-butyl 4,4,6-trimethyl-1,3 dioxane perfume. Google Patents.
  • The Catalytic Asymmetric Intermolecular Prins Reaction. Journal of the American Chemical Society.
  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. National Institutes of Health (PMC).
  • Synthesis of 1,3-dioxolanes. Organic Chemistry Portal.
  • Prins reaction. Wikipedia.
  • Prins Reaction. Organic Chemistry Portal.
  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
  • Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series. ResearchGate.
  • Investigation of Prins reaction for the synthesis of 2, 4- disubstituted tetrahydropyran derivatives and 1, 3-dioxanes using pol. Indian Academy of Sciences.
  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Institutes of Health (PMC).
  • Selective Prins Reaction of Styrenes and Formaldehyde Catalyzed by 2,6-Di-tert-butylphenoxy(difluoro)borane. Organic Chemistry Portal.
  • Prins reactions and Applications. The Dong Group.
  • This compound. Environmental Protection Agency (EPA).
  • Prins reaction. ResearchGate.
  • This compound. The Fragrance Conservatory.
  • US Patent 5888961A: 1,3-dioxane and its use in perfumery. Google Patents.
  • 4-METHYL-4-PENTEN-2-OL synthesis. ChemicalBook.
  • US Patent 6114301A: 2,4,6-trimethyl-4-phenyl-1,3-dioxane. Google Patents.

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removal of unreacted starting materials from 1,3-dioxane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 1,3-dioxanes. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials from 1,3-dioxane synthesis reactions. This guide provides in-depth, field-tested solutions and the scientific rationale behind them to ensure the highest purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove after a 1,3-dioxane synthesis?

A: The primary impurities are typically the unreacted starting materials: the carbonyl compound (aldehyde or ketone) and the 1,3-diol. Since the reaction is an equilibrium process, driving it to completion can be challenging, often leaving residual amounts of these precursors in your crude product mixture.[1]

Q2: I'm having trouble removing the unreacted 1,3-diol. Why is it so persistent?

A: Simple 1,3-diols, like propane-1,3-diol, are often highly polar and have high boiling points. This combination makes them difficult to remove by standard techniques. They tend to have low volatility, making them linger during solvent evaporation, and their high polarity can cause them to co-elute with polar 1,3-dioxane products during column chromatography. Furthermore, their high water solubility, while useful for aqueous washes, can sometimes lead to emulsions or require numerous extractions for complete removal.

Q3: How can I best monitor my reaction to minimize the amount of unreacted starting materials?

A: The key is to drive the equilibrium toward the product side. A standard and effective method is using a Dean-Stark apparatus during the reaction to continuously remove the water byproduct, which shifts the equilibrium towards the formation of the 1,3-dioxane.[2] Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy of aliquots can be employed.

Q4: My reaction is complete, but the crude product is a complex mixture. What is the first purification step I should consider?

A: An aqueous workup is almost always the best first step. This involves washing the organic layer containing your crude product with water or a specific aqueous solution. This initial wash can remove water-soluble catalysts (like p-toluenesulfonic acid), and a significant portion of unreacted polar starting materials, particularly excess 1,3-diol.[3] For unreacted aldehydes, a wash with a sodium bisulfite solution is highly effective.[4]

Troubleshooting Guides: Step-by-Step Protocols

Problem 1: Residual Aldehyde or Ketone Detected in the Product

Initial Assessment: The presence of a residual aldehyde or ketone can be confirmed by:

  • 1H NMR Spectroscopy: Look for the characteristic aldehyde proton signal (9-10 ppm) or characteristic signals corresponding to the ketone.

  • TLC Analysis: Co-spot your crude product with the starting aldehyde/ketone. A lingering spot at the same Rf as the starting material indicates its presence. Staining with a permanganate or p-anisaldehyde solution can help visualize the spots.

Causality & Principle: This method leverages the nucleophilic addition of the bisulfite ion to the carbonyl carbon of an aldehyde (and some reactive ketones).[4] This reaction forms a water-soluble bisulfite adduct, which is an ionic salt. This adduct can then be easily separated from the desired organic-soluble 1,3-dioxane product by liquid-liquid extraction.[4][5][6][7]

Experimental Protocol: Bisulfite Wash

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Caution: Vent the funnel frequently, as sulfur dioxide gas can be generated.[5][8]

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer, typically) now contains the aldehyde-bisulfite adduct. Drain and discard the aqueous layer.

  • Washing: Wash the organic layer with deionized water, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to aid in drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified 1,3-dioxane.

Data Presentation: Comparison of Purification Methods for Aldehyde Removal

MethodPrincipleProsCons
Bisulfite Wash Chemical reaction to form a water-soluble adduct.[4]Highly selective for aldehydes, fast, inexpensive, scalable.[6][8]Less effective for sterically hindered ketones, generates SO₂ gas.[8]
Column Chromatography Separation based on differential adsorption to a stationary phase.[9]Highly effective for a wide range of impurities, can provide very high purity.Can be time-consuming, uses large volumes of solvent, potential for product loss on the column.

Causality & Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (an organic solvent or solvent mixture).[9] The 1,3-dioxane product and the unreacted aldehyde/ketone will have different polarities and thus will travel through the column at different rates, allowing for their separation.[10][11]

Experimental Protocol: Column Chromatography

  • TLC Optimization: First, determine an optimal solvent system (eluent) using TLC. The goal is to find a solvent mixture (e.g., a hexane/ethyl acetate mixture) that gives good separation between the 1,3-dioxane spot and the impurity spot, with the product having an Rf value of approximately 0.3.[11]

  • Column Packing: Prepare a chromatography column by packing it with silica gel as a slurry in the chosen eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column, collecting fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure 1,3-dioxane.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Problem 2: Residual 1,3-Diol Detected in the Product

Initial Assessment: The presence of a residual 1,3-diol can be confirmed by:

  • 1H NMR Spectroscopy: Look for the broad hydroxyl (-OH) proton signals and the characteristic signals of the diol's carbon backbone. The addition of D₂O will cause the -OH signals to disappear, confirming their identity.

  • GC-MS Analysis: This technique can definitively identify and quantify the presence of the volatile diol.

Causality & Principle: This is the simplest method and relies on the high water solubility of many common, low molecular weight 1,3-diols. By washing an organic solution of the crude product with water, the polar diol will preferentially partition into the aqueous phase, leaving the less polar 1,3-dioxane in the organic layer.

Experimental Protocol: Water Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of deionized water.

  • Mixing and Separation: Shake the funnel and allow the layers to separate. Drain the aqueous layer.

  • Repeat: Repeat the water wash 2-3 more times to ensure complete removal of the diol.

  • Drying and Concentration: Wash the organic layer with brine, dry it over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Causality & Principle: This technique separates liquids based on differences in their boiling points.[12] If there is a sufficient difference between the boiling point of the 1,3-dioxane product and the unreacted 1,3-diol, fractional distillation can be an effective purification method. This is particularly useful for large-scale purifications where chromatography is impractical.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.

  • Distillation: Heat the crude mixture. The component with the lower boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.

  • Monitoring: Monitor the temperature at the distillation head. A stable temperature during collection indicates a pure fraction.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point of the pure 1,3-dioxane.

Data Presentation: Comparison of Purification Methods for Diol Removal

MethodPrincipleProsCons
Aqueous Extraction Partitioning based on differential solubility in water and organic solvents.Simple, fast, and effective for water-soluble diols.May require multiple extractions, risk of emulsion formation.
Fractional Distillation Separation based on differences in boiling points.[12]Excellent for large-scale purification, solvent-free.Requires a significant boiling point difference between components, potential for thermal degradation of the product.
Recrystallization Purification of a solid based on differences in solubility.Can yield very high purity crystalline products.Only applicable if the 1,3-dioxane is a solid, product loss in the mother liquor.

Visualization of Workflows

Purification Decision Workflow

This diagram outlines the logical steps for selecting an appropriate purification strategy based on the identified impurity.

Purification_Workflow Start Crude 1,3-Dioxane Product Analysis Initial Analysis (TLC, NMR) Start->Analysis Identify Identify Primary Impurity Analysis->Identify Aldehyde Residual Aldehyde/Ketone Identify->Aldehyde Carbonyl signals present Diol Residual 1,3-Diol Identify->Diol Diol/hydroxyl signals present Path_A Select Purification Path A Aldehyde->Path_A Path_B Select Purification Path B Diol->Path_B Wash Aqueous Bisulfite Wash Path_A->Wash Quick & Selective Column_A Column Chromatography Path_A->Column_A High Purity Needed Water_Wash Aqueous Extraction (Water Wash) Path_B->Water_Wash Diol is Water-Soluble Distill Fractional Distillation / Recrystallization Path_B->Distill Large Scale / BP Difference Final Pure 1,3-Dioxane Wash->Final Column_A->Final Water_Wash->Final Distill->Final

Caption: Decision tree for selecting a purification method.

Mechanism of Aldehyde Removal via Bisulfite Wash

This diagram illustrates the chemical transformation that enables the separation of an aldehyde from the organic product.

Bisulfite_Mechanism cluster_org Organic Phase cluster_aq Aqueous Phase Aldehyde R-CHO (Aldehyde) NaHSO3 + NaHSO₃ (aq) Aldehyde->NaHSO3 Dioxane 1,3-Dioxane (Product) Adduct R-CH(OH)SO₃⁻Na⁺ (Water-Soluble Adduct) NaHSO3->Adduct Extraction

Caption: Aldehyde conversion to a water-soluble adduct.

Final Purity Verification

After purification, it is crucial to verify the purity of the final 1,3-dioxane product. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[]

  • Gas Chromatography (GC): Useful for assessing the presence of volatile impurities.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can be used to detect impurities if they are present in sufficient concentration.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[]

By employing these troubleshooting strategies and analytical techniques, researchers can confidently and efficiently obtain high-purity 1,3-dioxanes for their downstream applications.

References

  • Al-Masum, M., & Al-Ameer, M. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(7), 8466-8477. [Link]

  • González, C. C., et al. (2010). Double Intramolecular Transacetalization of Polyhydroxy Acetals: Synthesis of Conformationally-Restricted 1,3-Dioxanes with Axially-Oriented Phenyl Moiety. Molecules, 15(1), 289-305. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]

  • Synfacts. (2017). 1,3-Dioxane Synthesis by Catalytic Prins Reaction. Synthesis, 49(01), 269-274. [Link]

  • Li, J., et al. (2021). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry, 23(16), 5856-5866. [Link]

  • Li, J-T., & Li, T-S. (2017). An efficient synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives. HETEROCYCLES, 94(6), 1115-1122. [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. [Link]

  • Gupte, S. P., & Chaudhari, R. V. (2002). Process for removing a ketone and/or aldehyde impurity.
  • Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Acetals from Primary Alcohols with the Use of Tridentate Proton Responsive Phosphinepyridonate Iridium Ca. [Link]

  • Sci-Hub. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394-1403. [Link]

  • Nichols, L. (2022, February 13). Column Chromatography. YouTube. [Link]

  • Timofeev, V. S., et al. (1995). Process for recovering and cleaning 1,3-dioxolanes.
  • SIELC Technologies. (n.d.). Separation of Acetaldehyde dibenzyl acetal on Newcrom R1 HPLC column. [Link]

  • Analytice. (n.d.). 1,3-Dioxolane - analysis. [Link]

  • Wikipedia. (n.d.). Column chromatography. [Link]

  • NileRed. (2023, December 23). Making 1,3-Dioxolane. YouTube. [Link]

  • Fischer, R., et al. (1998). Process for the preparation of 1,3-dioxane compounds.
  • Lilga, M. A., et al. (2012). Process for the separation and purification of a mixed diol stream.
  • Hrebenar, K., & Tselepis, A. J. (2014).
  • MDPI. (n.d.). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. [Link]

  • National Institutes of Health. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]

  • Slaugh, L. H., & Yeakey, E. L. (2014). Production of cyclic acetals or ketals using solid acid catalysts.
  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

  • Lilga, M. A., et al. (2013). Process for the separation and purification of a mixed diol stream.
  • MDPI. (n.d.). Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation-Hydrolysis Using CeO2 Catalysts: Effects of Crystal Plane and Oxygen Vacancy. [Link]

  • Dubois, J-L., et al. (2008). Method for the synthesis of cyclic acetals by the reactive extraction of a polyol in a concentrated solution.
  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. [Link]

  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

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Sources

preventing hydrolysis of 2-Butyl-4,4,6-trimethyl-1,3-dioxane during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Butyl-4,4,6-trimethyl-1,3-dioxane

A Guide to Preventing Hydrolysis During Aqueous Workup

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, focusing on the prevention of its acid-catalyzed hydrolysis during experimental workup procedures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own work.

Frequently Asked Questions (FAQs)

Q1: After my reaction to synthesize this compound, I'm seeing low yields and my NMR/GC-MS analysis shows contaminants identified as butanal and 3-methyl-1,3-butanediol. What is happening?

A: This is a classic signature of product degradation via acid-catalyzed hydrolysis. Your 1,3-dioxane product, which is a type of cyclic acetal, is likely being exposed to acidic conditions during the aqueous workup phase. Acetals are highly stable in neutral to strongly basic environments but are very sensitive to acid, which catalyzes their rapid decomposition back to the parent aldehyde (butanal) and diol (3-methyl-1,3-butanediol).[1][2][3] The key to preserving your product is to ensure the entire workup process remains at a neutral or slightly basic pH.

Q2: What is the chemical mechanism of this hydrolysis? Why is it so sensitive to acid?

A: The hydrolysis mechanism is initiated by the protonation of one of the oxygen atoms within the 1,3-dioxane ring by an acid catalyst (H₃O⁺). This protonation turns the oxygen into a good leaving group (H₂O). The subsequent steps involve the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and after a final deprotonation step, the ring is cleaved, yielding the original aldehyde and diol. The catalytic nature of the acid means that even a small, residual amount from your reaction can destroy a significant portion of your product.[1][3]

Below is a diagram illustrating the acid-catalyzed hydrolysis pathway.

Caption: Acid-Catalyzed Hydrolysis of 1,3-Dioxane.

Troubleshooting Guide: Identifying the Source of Acid

Before proceeding to the workup, it is critical to identify and neutralize any potential sources of acid. Use this guide to pinpoint the issue.

  • Was an Acid Catalyst Used in the Reaction?

    • Syntheses of 1,3-dioxanes often employ acid catalysts like p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), or acidic resins (e.g., Amberlyst-15).[4]

    • Solution: This catalyst MUST be neutralized before the addition of any bulk aqueous solutions. Failure to do so is the most common cause of hydrolysis during workup.

  • Are Your Solvents or Reagents Contaminated?

    • Older bottles of solvents like THF can form acidic peroxide impurities.

    • Starting materials may contain acidic residues from their own purification.

    • Solution: Use freshly distilled or high-purity solvents. If you suspect contaminated reagents, pre-washing or purification may be necessary.

  • Are You Using a "Simple" Water Wash First?

    • Using deionized water alone is not sufficient if an acid catalyst is present. The water will simply facilitate the hydrolysis reaction.[5]

    • Solution: Never wash the crude reaction mixture with neutral water first. The initial wash must be with a basic solution to neutralize any acid.

Validated Protocol: Hydrolysis-Free Aqueous Workup

This protocol is designed to rigorously exclude acidic conditions, thereby preserving your 1,3-dioxane product. The central principle is to neutralize before you dilute and wash .

Step-by-Step Methodology
  • Step 1: Quench and Neutralize (The Critical Step)

    • Objective: To completely neutralize the acid catalyst from the synthesis reaction.

    • Procedure: a. Cool the crude reaction mixture to room temperature or 0 °C if the reaction was run at elevated temperatures. b. While stirring, slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][7][8] If a strong acid catalyst was used, you will observe CO₂ gas evolution.[9] Continue adding the NaHCO₃ solution portion-wise until gas evolution ceases. This indicates that the acid has been neutralized. c. Self-Validation: After gas evolution stops, you can test the pH of the aqueous layer. Dip a glass stirring rod into the aqueous layer (if one has formed) and touch it to pH paper. The pH should be ≥ 8.

  • Step 2: Dilution and Phase Separation

    • Objective: To dissolve the organic product in a suitable solvent and separate it from the aqueous phase.

    • Procedure: a. Add an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or dichloromethane). b. Transfer the entire mixture to a separatory funnel. c. Allow the layers to separate fully. Drain the lower layer (confirm which layer is which by adding a drop of water) and keep the organic layer.

  • Step 3: Washing the Organic Layer

    • Objective: To remove any remaining water-soluble impurities.

    • Procedure: a. Wash the organic layer again with a fresh portion of saturated aq. NaHCO₃. This ensures complete neutralization.[10][11] b. Follow with a wash using saturated aqueous sodium chloride (brine). The high ionic strength of brine helps to remove dissolved water from the organic layer, a process known as "salting out".[7][12] c. Separate the layers carefully after each wash.

  • Step 4: Drying and Solvent Removal

    • Objective: To remove residual water from the organic solution before concentrating the product.

    • Procedure: a. Transfer the organic layer to an Erlenmeyer flask and add a suitable anhydrous drying agent (e.g., sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)). Na₂SO₄ is neutral and a good choice. b. Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. c. Filter or decant the dried organic solution away from the drying agent. d. Remove the solvent using a rotary evaporator to yield your crude product, now ready for purification (e.g., by distillation or chromatography).

Workup Workflow Diagram

Workup_Workflow Crude Crude Reaction Mixture (Product + Acid Catalyst) Quench Step 1: Quench Add sat. aq. NaHCO₃ Crude->Quench TestPH Validation: Test pH ≥ 8 Quench->TestPH Extract Step 2: Extraction Add Organic Solvent (e.g., Ether) TestPH->Extract  Proceed Wash Step 3: Wash Organic Layer (1) Sat. NaHCO₃ (2) Brine Extract->Wash Dry Step 4: Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Pure Pure Product (Ready for Purification) Concentrate->Pure

Caption: Recommended workflow for a hydrolysis-free workup.

Advanced Topics & Data

Q3: Can I use a stronger base like sodium hydroxide (NaOH) for the neutralization step?

A: It is strongly advised to use a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). While 1,3-dioxanes are stable to strong bases, using NaOH can lead to other complications.[13][14] If your crude reaction mixture contains unreacted butanal, a strong base like NaOH could catalyze undesired side reactions such as aldol condensations, which would complicate your purification. Sodium bicarbonate is sufficiently basic to neutralize common acid catalysts without promoting these side reactions.[6][8]

Table 1: Comparison of Aqueous Washing Reagents
ReagentPurposeKey AdvantagesCautions
Sat. aq. NaHCO₃ Neutralize acid catalystMild base, readily available, CO₂ evolution indicates neutralization.[6][7]Can cause pressure buildup in separatory funnel; vent frequently.[7][9]
Sat. aq. NaCl (Brine) Remove dissolved waterIncreases ionic strength of aqueous phase, "salting out" organic product and removing water.[7][12]Not for neutralization. Use only after acid has been removed.
Deionized Water Remove water-soluble saltsEffective for removing inorganic salts.DO NOT USE as the first wash if acid is present; it will promote hydrolysis.
Dilute aq. NaOH Neutralize acid catalystStronger base, effective for neutralizing large amounts of acid.Can catalyze side reactions (e.g., aldol) with residual aldehydes/ketones. Generally not recommended.

References

  • Brainly. (2023, December 22). During the workup of the reaction, a saturated solution of sodium bicarbonate was added to the cooled. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. Reaction Work-Up I. MITOCW. Retrieved from [Link]

  • Nichols, L. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2020, August 11). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 14.3: Acetal Formation. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 9). Why are acetals stable to bases and nucleophiles?. Retrieved from [Link]

  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • University of York. Theory of Aqueous Workup. Retrieved from [Link]

  • LibreTexts. (2025, February 24). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Chemistry LibreTexts. Retrieved from [Link]

  • Wünsch, B., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 23(10), 2691. Retrieved from [Link]

  • Pihlaja, K., et al. (2001). NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI. REVUE ROUMAINE DE CHIMIE, 46(6-7), 723-730. Retrieved from [Link]

  • Stowell, J. C., & Keith, D. R. (1978). 2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 58, 25. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Identification in 2-Butyl-4,4,6-trimethyl-1,3-dioxane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Butyl-4,4,6-trimethyl-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and mitigating byproducts in this acid-catalyzed acetalization reaction. Our goal is to provide you with the expertise and practical protocols needed to ensure the purity and yield of your target molecule.

Introduction to the Synthesis

The synthesis of this compound is a classic example of a cyclic acetal formation. It involves the acid-catalyzed reaction of n-pentanal (valeraldehyde) with 2-methyl-2,4-pentanediol (hexylene glycol).[1] While the primary reaction is straightforward, the acidic conditions and the nature of the reactants can lead to the formation of several byproducts that may complicate purification and compromise the final product's quality. This guide provides a structured approach to identifying and troubleshooting these impurities.

Core Reaction Pathway

The desired reaction proceeds via the protonation of the aldehyde's carbonyl group, making it more electrophilic. The diol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable six-membered dioxane ring.[2][3] Removing water as it forms is crucial to drive the equilibrium toward the acetal product.[2][4]

Main Synthesis Reaction cluster_reactants Reactants cluster_products Products Pentanal n-Pentanal (Valeraldehyde) Dioxane This compound Pentanal->Dioxane + H⁺ Catalyst - H₂O HexyleneGlycol 2-Methyl-2,4-pentanediol (Hexylene Glycol) HexyleneGlycol->Dioxane + H⁺ Catalyst - H₂O Water Water

Caption: Acid-catalyzed synthesis of the target 1,3-dioxane.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: I'm seeing unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis. What could they be?

Answer: Unexpected peaks are the most common issue and typically arise from unreacted starting materials, side-reactions, or degradation of the diol. The most powerful tool for identifying these is GC-MS, which provides both retention time and mass fragmentation data.[5]

Here is a summary of the most probable byproducts and their characteristics:

Compound NameFormation PathwayLikely GC Retention Time (Relative to Product)Key Mass Fragments (m/z)
n-PentanalUnreacted starting materialEarlier86 (M+), 58, 44, 43, 29
2-Methyl-2,4-pentanediolUnreacted starting materialEarlier118 (M+), 100, 85, 59, 43
2-Propyl-2-heptenalAldol self-condensation of n-pentanalLater140 (M+), 111, 97, 83, 69, 55, 41
4-Methyl-1,3-pentadieneDehydration of 2-methyl-2,4-pentanediolMuch Earlier82 (M+), 67, 55, 41
2-Methyl-1,3-pentadieneDehydration of 2-methyl-2,4-pentanediolMuch Earlier82 (M+), 67, 53, 41

Causality and Actionable Advice:

  • Unreacted Starting Materials: The presence of n-pentanal and 2-methyl-2,4-pentanediol indicates an incomplete reaction. This is often because the equilibrium has not been sufficiently shifted towards the product.

    • Solution: Ensure efficient removal of water during the reaction. Using a Dean-Stark apparatus is highly effective.[4] You can also try increasing the reaction time or using a slight excess of one reactant (typically the less expensive one).

  • Aldol Condensation: Under acidic conditions, aldehydes can undergo self-condensation.[6][7] For n-pentanal, this leads to the formation of 2-propyl-3-hydroxyheptanal, which readily dehydrates to 2-propyl-2-heptenal. This byproduct is often a viscous, high-boiling point liquid.

    • Solution: Maintain a lower reaction temperature. While higher temperatures speed up the main reaction, they disproportionately favor the aldol condensation pathway. Add the aldehyde slowly to the reaction mixture containing the diol and catalyst to keep its instantaneous concentration low.

  • Diol Dehydration: The acid catalyst can also promote the dehydration of the 2-methyl-2,4-pentanediol to form isomeric methylpentadienes.[8][9][10] These are volatile byproducts that will appear as early-eluting peaks in a GC analysis.

    • Solution: Use the minimum effective amount of acid catalyst (e.g., p-toluenesulfonic acid).[1] Overly acidic conditions or high temperatures can accelerate this side reaction.[9]

Question 2: My reaction yield is low, and the crude product is a viscous, yellowish oil. What's the likely cause?

Answer: This combination of symptoms strongly points to the self-condensation of n-pentanal as a major competing reaction.[11][12] The resulting aldol products and their polymers are typically viscous and can impart a yellow color to the mixture.

Byproduct_Formation cluster_main Aldol Condensation Pathway P1 n-Pentanal Intermediate Aldol Adduct (2-propyl-3-hydroxyheptanal) P1->Intermediate + H⁺ P2 n-Pentanal P2->Intermediate Byproduct Aldol Condensation Product (2-propyl-2-heptenal) Intermediate->Byproduct - H₂O Water Water

Caption: Acid-catalyzed self-condensation of n-pentanal.

Troubleshooting Steps:

  • Confirm the Byproduct: Use GC-MS to look for a peak with a molecular ion (M+) at m/z 140, corresponding to 2-propyl-2-heptenal.

  • Optimize Reaction Temperature: Lower the reaction temperature. Acetal formation is often effective at moderate temperatures (e.g., refluxing in methylene chloride at 57°C), whereas aldol condensation is more prevalent at higher temperatures.[1][13]

  • Control Aldehyde Concentration: As mentioned previously, the slow addition of the aldehyde can significantly suppress this bimolecular side reaction.

  • Purification: If aldol products have formed, they can be challenging to remove via distillation due to their high boiling points. Consider column chromatography on silica gel for purification if high purity is required.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst, and can it cause problems? A: The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon much more susceptible to nucleophilic attack by the diol's hydroxyl groups.[2][14] However, an excess of acid or a very strong acid can promote side reactions like the diol dehydration and aldehyde self-condensation.[8][9] It is critical to use a catalytic amount.

Q2: Which analytical techniques are best for identifying these byproducts? A: A combination of techniques provides the most comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for separating volatile compounds and providing structural information from their mass fragmentation patterns.[5] It is the primary tool for identifying unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final, purified product and can be used to identify major impurities in the crude mixture.[15]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust method for quantifying the purity of your product and the relative amounts of byproducts once they have been identified.[5]

Q3: How can I effectively purify the final product? A: Fractional distillation under reduced pressure is the standard method for purifying this compound.[1] Before distillation, it is crucial to neutralize the acid catalyst by washing the reaction mixture with a mild base (e.g., a saturated sodium bicarbonate solution) to prevent acid-catalyzed decomposition (reversion to starting materials) at high temperatures.

Experimental Protocols

Protocol 1: Byproduct Identification Workflow

This protocol outlines the systematic approach to identifying an unknown impurity observed during synthesis.

Identification_Workflow Start Observe Unexpected Peak in Crude Reaction GC Step1 Run GC-MS Analysis on Crude Sample Start->Step1 Step2 Analyze Mass Spectrum: 1. Identify Molecular Ion (M⁺) 2. Compare Fragmentation to Library Step1->Step2 Step3 Hypothesize Structure (e.g., Aldol, Dehydration Product) Step2->Step3 Step4 Compare Retention Time & MS with Authentic Standards (if available) Step3->Step4 Step6 Adjust Reaction Conditions to Mitigate Byproduct Step3->Step6 High Confidence (No Standard) Step5 Confirm Identification Step4->Step5 Match Step5->Step6

Caption: Systematic workflow for byproduct identification.

Protocol 2: Sample Preparation for GC-MS Analysis

Accurate identification begins with proper sample preparation.

  • Quench the Reaction: Take a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Neutralize: Dilute the aliquot in 1 mL of a suitable solvent like dichloromethane or diethyl ether. Wash with 1 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst, which could otherwise cause degradation in the hot GC injector.

  • Dry: Pass the organic layer through a small plug of anhydrous sodium sulfate to remove any residual water.

  • Dilute: Further dilute the sample to a final concentration of approximately 1 mg/mL in the chosen solvent.[5]

  • Analyze: Inject the prepared sample into the GC-MS system. Use a standard non-polar capillary column (e.g., DB-5ms or equivalent) suitable for separating volatile organic compounds.[5]

By following this guide, researchers can better anticipate, identify, and mitigate the formation of byproducts in the synthesis of this compound, leading to higher yields and product purity.

References

  • Naarden International N.V. (1975). U.S. Patent No. 3,884,841. Google Patents.
  • Grokipedia. (n.d.). Prins reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Prins reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Prins Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Xu, L., et al. (2012). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Asian Journal of Chemistry, 24(9), 3847-3850.
  • Murzin, D. Y., et al. (2019). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides.
  • Ipatieff, V. N., & Pines, H. (1945). Dehydration of 2-Methyl-2,4-pentanediol and 4-Methyl-x-penten-2-ol Under Pressure and in the Presence of Dilute Aqueous Salt Sol. Journal of the American Chemical Society, 67(11), 1931–1934.
  • Chad's Prep. (2021). 19.4a Formation of Hemiacetals and Acetals (Nucleophilic Addition of Alcohols). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration of valeraldehyde and its self- and cross-condensation.... Retrieved from [Link]

  • ResearchGate. (n.d.). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link]

  • EduBirdie. (2019). Dehydration of an Alcohol, 4-methyl-2-pentanol. Retrieved from [Link]

  • Clariant GmbH. (2006). U.S. Patent Application No. 2006/0058561 A1. Google Patents.

Sources

improving the stability of 2-Butyl-4,4,6-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Butyl-4,4,6-trimethyl-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for maintaining the stability and integrity of this compound during experimental use and storage.

Introduction

This compound is a cyclic acetal used in various applications, including as a fragrance component in consumer products and as a potential building block in organic synthesis.[1][2][3] Like all acetals, its stability is highly dependent on environmental conditions. The primary challenge encountered by researchers is its susceptibility to degradation, which can compromise experimental results and product quality. This guide provides a systematic approach to understanding and mitigating these stability issues.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: I've stored my sample of this compound for a few weeks, and my latest GC-MS analysis shows a significant decrease in purity. What is the likely cause?

Answer: The most probable cause is acid-catalyzed hydrolysis. This compound is a cyclic acetal, a functional group known to be stable under neutral to basic conditions but highly sensitive to acid.[4][5] Trace amounts of acidic impurities in your solvent, on glassware, or from the atmosphere (like CO₂) can catalyze the breakdown of the dioxane ring.

The reaction mechanism involves the protonation of one of the ring's oxygen atoms, which converts it into a good leaving group.[6] This initiates a ring-opening process that ultimately cleaves the molecule back into its original starting materials: n-pentanal (valeraldehyde) and 2-methyl-2,4-pentanediol .[1] This reaction is reversible and is driven forward by the presence of water.[7]

Question 2: My GC-MS analysis shows two new major peaks that weren't present in the fresh sample. How can I identify them?

Answer: Based on the hydrolysis degradation pathway, the two new peaks almost certainly correspond to the parent aldehyde and diol used in the synthesis of the dioxane.

  • Peak 1: n-Pentanal (also known as valeraldehyde)

  • Peak 2: 2-Methyl-2,4-pentanediol

You can confirm their identities by comparing their retention times and mass spectra with those of authentic standards. The presence of these specific degradation products is a strong indicator that acid-catalyzed hydrolysis is the issue.

Question 3: My reaction is performed in a mildly acidic aqueous buffer (pH 5.0), and I'm seeing rapid disappearance of the starting material. Is this expected?

Answer: Yes, this is entirely expected. The rate of acetal hydrolysis is dramatically accelerated at acidic pH.[8] While cyclic acetals are generally more stable than their acyclic counterparts, they are still readily cleaved under these conditions.[9][10] Studies on similar acetal structures have shown that decreasing the pH from 7.4 to 5.0 can increase the rate of hydrolysis by several orders of magnitude.[11][12] For any experiment requiring acidic conditions, this compound should be considered an unstable reactant. If the dioxane structure is essential for your final product, it should be introduced at a later, non-acidic stage of the synthesis.

Frequently Asked Questions (FAQs) for Proactive Stability Management

This section provides answers to broader questions to help you proactively design experiments and storage protocols that preserve the integrity of your compound.

FAQ 1: What is the primary chemical pathway for the degradation of this compound?

The primary degradation pathway is acid-catalyzed hydrolysis . This is a classic reaction for acetals and ketals. The process begins with protonation of an ether oxygen, followed by ring cleavage to form a resonance-stabilized oxonium ion intermediate.[4][13] This intermediate is then attacked by water, and after a series of proton transfers, the molecule cleaves into the parent aldehyde and diol.

Hydrolysis_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 Dioxane This compound ProtonatedDioxane Protonated Dioxane Dioxane->ProtonatedDioxane + H+ Carbocation Resonance-Stabilized Oxonium Ion ProtonatedDioxane->Carbocation Slow (Rate-Determining) Hemiacetal Protonated Hemiacetal Carbocation->Hemiacetal + H2O Products n-Pentanal + 2-Methyl-2,4-pentanediol Hemiacetal->Products - H+

Caption: Acid-catalyzed hydrolysis of this compound.

FAQ 2: How significantly does pH impact the stability of the compound?

The impact of pH is critical. The stability of the dioxane decreases exponentially as the pH drops below 7. Acetals are generally considered stable for long-term storage only under neutral or slightly basic conditions (pH > 7.5).

pHRelative Hydrolysis RateExpected Stability
3.0Very HighExtremely unstable (minutes to hours)
5.0HighUnstable (hours to a few days)[11]
7.0Very LowGenerally stable, but sensitive to trace acids
9.0NegligibleHigh stability[14]
Caption: Table illustrating the qualitative relationship between pH and the stability of a typical cyclic acetal.

FAQ 3: What are the ideal long-term storage conditions?

To maximize shelf-life, you must rigorously control the storage environment to exclude moisture and acid.

  • Temperature: Store at low temperatures (2-8°C) to reduce the rate of any potential degradation reactions.[15]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to displace air and moisture.[16] Oxygen can also lead to slower, long-term oxidative degradation pathways.

  • Solvent/Matrix: If stored in solution, use a high-purity, anhydrous, aprotic, and non-acidic solvent. If possible, add a small amount of a non-nucleophilic base (e.g., proton sponge or a hindered amine like triethylamine at ~0.01% v/v) to scavenge any trace acidity.

  • Container: Use clean, dry amber glass vials with PTFE-lined caps to prevent light exposure and leaching of contaminants. Ensure glassware is neutralized (e.g., rinsed with a dilute base solution followed by DI water and thoroughly dried) before use.

FAQ 4: Can antioxidants improve the stability of this compound?

While hydrolysis is the primary concern, oxidative degradation can also occur over extended periods, especially if the sample is exposed to air and light. The tertiary carbon atoms in the dioxane ring can be susceptible to radical-initiated oxidation.

Adding a small amount (100-500 ppm) of a synthetic antioxidant like Butylated Hydroxytoluene (BHT) or a natural antioxidant such as quercetin or tocopherol (Vitamin E) can help mitigate this secondary degradation pathway by scavenging free radicals.[17][18][19] However, this will not prevent acid-catalyzed hydrolysis. Therefore, antioxidant use should be considered a secondary stabilization measure after ensuring an acid-free environment.

FAQ 5: What analytical methods are best for monitoring the stability and purity of my sample?

Gas Chromatography (GC) is the most suitable technique for analyzing this volatile compound.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Excellent for routine purity checks and quantification. It is robust, reliable, and provides accurate concentration data when calibrated with a standard.[20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for both identification and quantification. It allows for the definitive identification of the parent compound and any degradation products (like n-pentanal and 2-methyl-2,4-pentanediol) by comparing their mass spectra to library data.[21][22]

For either method, a non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is typically used.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Sample Storage

This protocol outlines the steps for preparing a solution of this compound for optimal stability.

  • Glassware Preparation: Thoroughly wash a 2 mL amber glass vial and its PTFE-lined cap. Rinse with deionized water, then with acetone, and dry completely in an oven at 120°C for at least 4 hours. Allow to cool to room temperature in a desiccator.

  • Solvent Preparation: Use a high-purity, anhydrous, aprotic solvent (e.g., cyclohexane or ethyl acetate). To ensure the solvent is acid-free, pass it through a small plug of basic alumina immediately before use.

  • Stabilizer Addition (Optional): If desired, add BHT to the prepared solvent to a final concentration of 200 ppm.

  • Sample Preparation: Accurately prepare your desired concentration of this compound in the prepared solvent inside the vial.

  • Inert Atmosphere Purging: Gently bubble dry argon or nitrogen gas through the solution for 2-3 minutes to displace dissolved air and moisture.

  • Sealing and Storage: Immediately cap the vial tightly. Seal the cap with parafilm for extra protection. Store the vial in a refrigerator at 2-8°C, protected from light.

Storage_Workflow start Start: High-Purity Dioxane Sample prep_vial Prepare Neutralized, Dry Amber Vial start->prep_vial prep_solvent Prepare Anhydrous, Acid-Free Solvent (+ Optional Antioxidant) start->prep_solvent dissolve Dissolve Sample in Solvent prep_vial->dissolve prep_solvent->dissolve purge Purge with Inert Gas (Ar or N2) dissolve->purge seal Seal Vial Tightly and Wrap with Parafilm purge->seal store Store at 2-8°C, Protected from Light seal->store end_node End: Stabilized Sample store->end_node

Caption: Workflow for preparing this compound for storage.

Protocol 2: Quantitative Stability Monitoring by GC-FID

This protocol provides a framework for a stability study to quantify degradation over time.

  • Sample Preparation: Prepare samples for storage as described in Protocol 1. Prepare an initial "Time 0" sample for immediate analysis.

  • Standard Preparation: Prepare a series of calibration standards of this compound in the same solvent, ranging from 0.01 mg/mL to 1.0 mg/mL. Also prepare standards for the expected degradation products (n-pentanal and 2-methyl-2,4-pentanediol) if quantification is desired.

  • GC-FID Instrument Parameters (Example):

    • Instrument: Agilent 8890 GC or equivalent

    • Column: HP-5, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet: Split/Splitless, 250°C, Split ratio 50:1

    • Injection Volume: 1 µL

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program: 50°C hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min

    • Detector: FID, 280°C

  • Analysis:

    • Analyze the calibration standards to generate a calibration curve for each compound.

    • Analyze the "Time 0" sample.

    • At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a stored sample, allow it to warm to room temperature, and analyze it using the same GC-FID method.

  • Data Interpretation:

    • Use the calibration curves to calculate the concentration of this compound and its degradation products at each time point.

    • Plot the concentration of the parent compound versus time to determine the degradation rate.

References

  • Chemistry LibreTexts. (2019, August 12). 10.4: Acetals and Ketals. [Link]

  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals.... [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]

  • Rogue Chem. (2024, May 28). Aldehydes & Ketones: Acetal / Ketal Hydrolysis. YouTube. [Link]

  • Ghosal, S., et al. (2013). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society. [Link]

  • Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. (2004). Acetals as pH-sensitive linkages for drug delivery. Bioconjugate Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. [Link]

  • Fife, T. H., & Natarajan, R. (1986). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society. [Link]

  • Google Patents. (1975). US3884841A - 2-n-butyl 4,4,6-trimethyl-1,3 dioxane perfume.
  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

  • ResearchGate. (n.d.). Relative hydrolysis kinetics of ketal 3 at different pH. [Link]

  • IntechOpen. (2020). Bio-Based Antioxidants and Thermal Stabilizers. [Link]

  • ChemTube 3D. (n.d.). Cyclic acetal formation. [Link]

  • Hilaris Publisher. (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective. [Link]

  • ACS Publications. (2021, December 29). Improved Air Processability of Organic Photovoltaics Using a Stabilizing Antioxidant to Prevent Thermal Oxidation. [Link]

  • MDPI. (n.d.). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. [Link]

  • National Institutes of Health (NIH). (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]

  • The Fragrance Conservatory. (n.d.). This compound. [Link]

  • Google Patents. (1999). US5888961A - 1,3-dioxane and its use in perfumery.
  • Scribd. (n.d.). Glycol Ethers Storage and Handling Guide. [Link]

  • ResearchGate. (n.d.). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). [Link]

  • ResearchGate. (n.d.). Effect of temperature on THF and 1,4-dioxane biodegradation. [Link]

  • National Institutes of Health (NIH). (n.d.). Analytical Methods - Toxicological Profile for 1,4-Dioxane. [Link]

  • Agilent. (2021, April 7). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. [Link]

Sources

troubleshooting GC-MS fragmentation patterns of 1,3-dioxanes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,3-dioxanes. This guide is designed to provide you, the researcher, with field-proven insights and robust troubleshooting strategies to navigate the complexities of these common cyclic acetals. As compounds frequently used as protecting groups in organic synthesis and found in various industrial applications, their accurate identification is paramount. This document moves beyond simple procedural lists to explain the underlying chemistry, helping you make informed decisions to overcome analytical challenges.

Part 1: Understanding the Fundamentals - Why Do 1,3-Dioxanes Fragment This Way?

Before troubleshooting, it's crucial to understand the characteristic fragmentation behavior of the 1,3-dioxane ring under Electron Ionization (EI). The molecule's structure, with its two oxygen atoms, dictates a predictable, yet sometimes complex, series of bond cleavages and rearrangements.

The primary fragmentation is initiated by the loss of a non-bonding electron from one of the oxygen atoms, creating a radical cation. The subsequent fragmentation pathways are driven by the stabilization of this charge. Key pathways include:

  • Alpha-Cleavage: The most dominant pathway often involves the cleavage of a C-C bond adjacent to the oxygen atom (alpha-cleavage). This leads to the formation of a stable oxonium ion.

  • Loss of Substituents: Cleavage of bonds at the C2, C4, C5, and C6 positions results in the loss of substituent groups.

  • Ring Opening & Rearrangement: The molecular ion can undergo ring-opening, followed by hydrogen rearrangements and further fragmentation, leading to a complex pattern of lower mass ions.

This inherent reactivity is the primary reason why the molecular ion (M+) peak is often weak or entirely absent in the spectra of 1,3-dioxanes, which is a common source of confusion for analysts.

Part 2: Troubleshooting Guide & FAQs

This section is formatted to address the specific issues you may encounter during your analysis.

Category 1: Issues with the Molecular Ion (M+)

Question: My mass spectrum for a known 1,3-dioxane is missing the molecular ion peak. Is my instrument malfunctioning?

Answer: Not necessarily. This is the most common challenge when analyzing 1,3-dioxanes with standard 70 eV Electron Ionization (EI).

  • Causality: The 70 eV ionization energy is significantly higher than the energy required to ionize the molecule (typically 5-15 eV).[1] This excess energy is imparted to the newly formed molecular ion, making it highly unstable. For structures like 1,3-dioxanes, this energy is rapidly dissipated through fragmentation, often before the ion can even reach the detector.[2][3] The fragmentation is so efficient that the M+ peak can be less than 0.1% of the base peak, or completely absent.[4]

  • Troubleshooting Workflow:

    Caption: Workflow for addressing an absent molecular ion.
  • Expert Insight:

    • Chemical Ionization (CI): This is the most reliable solution. CI is a "softer" technique where a reagent gas (like methane or ammonia) is ionized first. These reagent ions then transfer a proton to your analyte in a much lower-energy reaction.[3] This process forms a stable protonated molecule ([M+H]+), which serves as a proxy for the molecular ion and confirms the molecular weight.

    • Low-Energy EI: Reducing the ionization voltage from 70 eV to a lower value (e.g., 10-20 eV) can decrease fragmentation and enhance the M+ peak. However, this comes at the cost of significantly lower overall ion production, potentially making it unsuitable for trace analysis.[4][5]

Category 2: Differentiating Isomers

Question: I have two isomers of a substituted 1,3-dioxane that co-elute or have very similar retention times. Their 70 eV EI mass spectra look nearly identical. How can I differentiate them?

Answer: Differentiating isomers, especially stereoisomers, is a classic mass spectrometry challenge because they often have identical fragmentation patterns under high-energy EI.

  • Causality: Standard EI mass spectra reflect the fragmentation of a high-energy molecular ion. Positional isomers and stereoisomers often pass through common intermediate structures after initial fragmentation, leading to very similar mass spectra that are difficult to distinguish.[6]

  • Recommended Strategies:

    • Chromatographic Optimization: The first and best approach is to improve the GC separation.

      • Change the Temperature Program: Decrease the oven ramp rate (e.g., from 10°C/min to 2°C/min) to increase the separation between the peaks.

      • Select a Different Column Phase: If you are using a standard non-polar column (like a DB-5ms), switching to a more polar phase (e.g., a wax column or a phenyl-substituted column) can alter the elution order and improve resolution. The different interaction mechanisms with the stationary phase can often separate isomers that co-elute on a non-polar column.

    • Mass Spectrometric Approaches (If Chromatography Fails):

      • Differential Mass Spectrometry: This advanced technique involves comparing the mass spectra from the leading edge, apex, and tailing edge of the chromatographic peak. Subtle differences in fragmentation probabilities between isomers can sometimes be observed.[6]

      • Tandem Mass Spectrometry (MS/MS): If available, MS/MS can be a powerful tool. By isolating the molecular ion (or a primary fragment ion) and subjecting it to collision-induced dissociation (CID), you can generate a secondary fragmentation pattern. The relative abundances of these "daughter" ions may differ significantly between isomers, providing a basis for differentiation.

Technique Principle Pros Cons
GC Method Optimization Varies analyte interaction with stationary phase.Most definitive and accessible method.May require significant method development time.
Chemical Ionization (CI) Soft ionization.Confirms co-eluting peaks have the same MW.Fragmentation is often too low to provide structural differences.
Tandem MS (MS/MS) Isolates an ion and fragments it further.Can reveal subtle structural differences.Requires specialized instrumentation (e.g., QQQ or QTOF).
Category 3: Contamination and Column Bleed

Question: I am seeing persistent peaks at m/z 73, 147, 207, and 281 in my blanks and samples. What are these?

Answer: These ions are highly characteristic of siloxane contamination, which typically comes from two sources: the GC column stationary phase ("column bleed") or the septa.

  • Causality:

    • Column Bleed: Most GC columns use a polysiloxane-based stationary phase. At high temperatures, small fragments of this polymer can elute from the column, get ionized, and appear in your spectrum. This is a normal process that increases with column age and operating temperature.[7]

    • Septum Bleed: The inlet septum is also made of a silicone polymer. Each time the syringe needle punctures it, tiny particles can be introduced into the inlet, leading to siloxane peaks.

  • Troubleshooting Steps:

    • Verify the Source: Run a "no-injection" blank. If the siloxane peaks are still present, the issue is likely column bleed. If they only appear after an injection, the septum or syringe contamination is more likely.

    • Condition the Column: Heat the column to its maximum recommended temperature (or 20-30°C above your method's max temp) for a few hours with the carrier gas flowing, but disconnected from the MS detector, to bake out contaminants.

    • Trim the Column: The first 0.5-1 meter of the column accumulates the most non-volatile residue. Trimming this section can often restore performance.[8][9]

    • Replace Consumables: Regularly replace the inlet septum and liner. Use high-quality, low-bleed septa.

    Caption: Decision tree for diagnosing siloxane contamination.

Part 3: Key Experimental Protocols

Protocol 1: Standard GC-MS Method for 1,3-Dioxane Screening

This protocol provides a robust starting point for the analysis of unknown samples containing 1,3-dioxane derivatives.

  • Sample Preparation:

    • Dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

    • Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates.

  • Gas Chromatography (GC) Conditions:

    • System: Agilent 8890 GC or equivalent.

    • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for general screening.[10]

    • Inlet: Split/Splitless injector at 250°C.

    • Injection Mode: Split (e.g., 20:1 ratio) for concentrations >10 µg/mL. Use Splitless for trace analysis.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-550.

    • Solvent Delay: 3 minutes (or until after the solvent peak has eluted).

  • Data Analysis:

    • Identify peaks of interest and examine their mass spectra.

    • Compare the fragmentation patterns to a validated mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for tentative identification.[11]

    • Confirm the identity by running an authentic standard under the same conditions.

References

  • Paul, G. J. C., Bourg, S., & Bertrand, M. J. (n.d.). Fast-atom bombardment of the cyclic acetals: Evidence indicating the predominant involvement of condensed-phase processes in ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane. Doc Brown's Chemistry. [Link]

  • Werkhoff, P., Bretschneider, W., Emberger, R., Güntert, M., Hopp, R., & Köpsel, M. (1999). Novel 1,3-dioxanes From Apple Juice and Cider. Journal of Agricultural and Food Chemistry, 47(12), 5178–5183. [Link]

  • NIST. (n.d.). 1,3-Dioxane. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • ResearchGate. (2025). Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry. ResearchGate. [Link]

  • Touboul, D., Sparrapan, R., & Laprévote, O. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004–1010. [Link]

  • LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

  • Chemistry LibreTexts. (2022). Electron Ionization. Chemistry LibreTexts. [Link]

  • AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. AZoM. [Link]

  • Chromatography Forum. (2024). GC Mass : Molecular ion peak issue in EI mode. Chromatography Forum. [Link]

  • ResearchGate. (n.d.). Mass spectrum and fragmentation patterns of 1,4-dioxane. ResearchGate. [Link]

  • Shimadzu. (n.d.). Determination of 1,4-Dioxane in Shampoo Using the OPTIC-4 Multimode Inlet. Shimadzu Application Note. [Link]

  • LCGC International. (2020). Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). The LCGC Blog. [Link]

  • ResearchGate. (2021). GC-MS ion 73: A Bleeding Troubleshoot Odyssey. ResearchGate. [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent Webinar. [Link]

Sources

Technical Support Center: Efficient 1,3-Dioxane Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the efficient synthesis of 1,3-dioxanes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical knowledge, troubleshooting advice, and practical protocols to navigate the complexities of 1,3-dioxane formation. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection and reaction optimization for 1,3-dioxane synthesis, primarily through the Prins reaction and direct acetalization.

Q1: What are the primary catalytic strategies for synthesizing 1,3-dioxanes?

A1: The two most prevalent acid-catalyzed methods for forming 1,3-dioxanes are the Prins reaction and the direct acetalization of a 1,3-diol with an aldehyde or ketone.[1]

  • Prins Reaction: This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene.[2] The outcome is highly dependent on the reaction conditions. In the presence of excess aldehyde at lower temperatures, the reaction favors the formation of a 1,3-dioxane.[2][3]

  • Acetalization: This is a direct condensation reaction between a 1,3-diol and a carbonyl compound.[4] This method is often preferred for its straightforwardness when the corresponding diol is readily available.

Q2: What are the main classes of catalysts used for 1,3-dioxane formation?

A2: A range of acid catalysts can be employed, broadly categorized as follows:

  • Brønsted Acids: Protic acids like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl) are commonly used.[5]

  • Lewis Acids: These are electron-pair acceptors and are highly effective. Common examples include boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and zinc(II) chloride (ZnCl₂).[5][6]

  • Solid Acids (Heterogeneous Catalysts): These offer significant advantages in terms of ease of separation, reusability, and often milder reaction conditions.[7] Examples include ion-exchange resins like Amberlyst-15, zeolites, and acidic clays such as Montmorillonite K10.[6][8][9]

  • Iodine-Based Catalysts: Molecular iodine (I₂) has emerged as an effective catalyst, particularly for the Prins reaction, often in combination with other reagents.[6]

Q3: How does the choice of catalyst influence the reaction outcome?

A3: The catalyst choice is critical and can affect reaction rate, yield, and selectivity.

  • Acidity: Stronger acids generally lead to faster reaction rates but may also promote side reactions or degradation of sensitive substrates.[3]

  • Homogeneous vs. Heterogeneous: Homogeneous catalysts (e.g., H₂SO₄, BF₃·OEt₂) are often highly active but can be difficult to remove from the reaction mixture, complicating purification. Heterogeneous catalysts (e.g., Amberlyst-15) are easily filtered off, simplifying workup and allowing for catalyst recycling.[7][8]

  • Stereoselectivity: For the synthesis of chiral 1,3-dioxanes, the choice of a chiral catalyst, such as a confined imidodiphosphoric acid, can induce high diastereo- and enantioselectivity in the Prins cyclization.[10]

Q4: Why is water removal important in 1,3-dioxane synthesis?

A4: The formation of 1,3-dioxanes via acetalization is a reversible equilibrium reaction that produces water as a byproduct.[4] According to Le Chatelier's principle, the removal of water from the reaction mixture shifts the equilibrium towards the product, thereby increasing the yield of the desired 1,3-dioxane. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent.[4]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of 1,3-dioxanes.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Product Formation 1. Inactive Catalyst: The catalyst may have degraded due to moisture or improper storage. Solid catalysts can lose activity after multiple uses. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached. 4. Presence of Water: For acetalization reactions, water in the starting materials or solvent can inhibit the reaction by shifting the equilibrium back to the reactants.1. Use fresh or freshly activated catalyst. For solid catalysts like Amberlyst-15, activation by heating can remove adsorbed water and restore activity.[8] 2. Increase catalyst loading incrementally. Monitor the reaction progress by TLC or GC to find the optimal amount. 3. Gradually increase the reaction temperature. Be mindful that excessive heat can lead to side reactions.[11] 4. Use anhydrous solvents and reagents. Dry solvents over appropriate drying agents. For reactions sensitive to water, employ a Dean-Stark trap or add a chemical water scavenger.[4]
Formation of Side Products 1. Allylic Alcohols (in Prins reaction): This occurs when the carbocation intermediate eliminates a proton instead of being trapped by a second aldehyde molecule. This is more common in the absence of a suitable nucleophile.[2] 2. Oligomerization/Polymerization of Aldehyde or Alkene: This can be promoted by strong acid catalysts and higher temperatures. 3. Formation of other cyclic ethers (e.g., tetrahydropyrans): The reaction pathway can be influenced by the substrate and reaction conditions.1. Increase the concentration of the aldehyde. A higher concentration of the trapping agent favors the desired cyclization. Lowering the reaction temperature can also disfavor the elimination pathway.[2] 2. Use a milder catalyst or lower the catalyst loading. Consider a solid acid catalyst which often provides better selectivity.[7] Maintain a lower reaction temperature. 3. Carefully control the stoichiometry and temperature. The formation of different ring sizes is often thermodynamically controlled.
Poor Diastereoselectivity 1. Inappropriate Catalyst: The catalyst may not provide sufficient steric or electronic control over the transition state. 2. Reaction Temperature: Higher temperatures can lead to equilibration of diastereomers, resulting in lower selectivity. 3. Oxonia-Cope Rearrangement: In some Prins reactions, a competing rearrangement can lead to racemization or a mixture of diastereomers.[12]1. Screen different catalysts. For asymmetric synthesis, a chiral catalyst is necessary.[10] Even for achiral reactions, the size and nature of the Lewis acid can influence the diastereochemical outcome.[13] 2. Lower the reaction temperature. This can help to kinetically trap the desired diastereomer.[13] 3. Choose substrates and catalysts that disfavor this rearrangement. For example, certain silyl-Prins cyclizations can offer higher selectivity.[14]
Difficulty in Product Purification 1. Removal of Homogeneous Catalyst: Acidic catalysts like H₂SO₄ or BF₃·OEt₂ can be challenging to remove completely. 2. Similar Polarity of Product and Byproducts: Co-elution during column chromatography can occur.1. Perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) to neutralize and remove the acid catalyst. 2. Optimize the solvent system for chromatography. Test different solvent mixtures with varying polarities to achieve better separation on TLC before scaling up to column chromatography.
Catalyst Deactivation (Heterogeneous Catalysts) 1. Fouling: Deposition of carbonaceous material (coke) or polymers on the catalyst surface can block active sites.[15] 2. Poisoning: Strong adsorption of impurities from the reactants or solvent onto the active sites.[15] 3. Sintering: Agglomeration of active particles at high temperatures, leading to a loss of surface area and activity.[16]1. Regenerate the catalyst by calcination (controlled heating in air or oxygen) to burn off organic deposits. The regeneration conditions should be carefully controlled to avoid damaging the catalyst structure.[17] 2. Purify reactants and solvents before use. 3. Operate at the lowest effective temperature to minimize sintering.

Section 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the synthesis of 1,3-dioxanes using representative catalysts.

Protocol 1: Synthesis of 4-Phenyl-1,3-dioxane using Amberlyst-15 (Solid Acid Catalyst)

Rationale: This protocol utilizes a heterogeneous catalyst, Amberlyst-15, which simplifies product purification and allows for catalyst recycling. The reaction is a direct acetalization.

Materials:

  • Styrene (1.0 eq)

  • Paraformaldehyde (2.2 eq)

  • Amberlyst-15 (20 wt% of styrene)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Amberlyst-15 (pre-activated by heating at 110 °C under vacuum for 4 hours).

  • Add anhydrous dichloromethane, followed by styrene and paraformaldehyde.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the Amberlyst-15 catalyst. Wash the catalyst with dichloromethane. The catalyst can be reactivated and reused.

  • Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 4-phenyl-1,3-dioxane.

Protocol 2: Synthesis of a 1,3-Dioxane Derivative using Boron Trifluoride Etherate (Lewis Acid Catalyst)

Rationale: This protocol employs a potent Lewis acid catalyst, BF₃·OEt₂, which often leads to high conversion in shorter reaction times. This is an example of a Prins-type reaction.

Materials:

  • An alkene (e.g., 1-octene) (1.0 eq)

  • Paraformaldehyde (2.5 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.2 eq)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.

  • Under an inert atmosphere, add the alkene and anhydrous dichloromethane to the flask and cool the mixture to 0 °C using an ice bath.

  • Add paraformaldehyde to the cooled solution.

  • Slowly add BF₃·OEt₂ dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 4: Data Presentation & Visualization

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of 1,3-dioxanes under different conditions. This data is compiled from multiple literature sources to provide a comparative overview.

CatalystReactantsTemperature (°C)Time (h)Yield (%)Reference
Amberlyst-15 Styrene, ParaformaldehydeReflux (CH₂Cl₂)585[18]
BF₃·OEt₂ Stilbene derivative, Paraformaldehyde25390[6]
Iodine Styrene, Paraformaldehyde25192[6]
ZnAlMCM-41 Styrene, Paraformaldehyde120696[19]
p-TsOH Aldehyde, 1,3-diolReflux (Toluene)1297[4]
Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Prins Reaction Mechanism for 1,3-Dioxane Formation

Prins_Mechanism cluster_activation Catalyst Activation cluster_cyclization Electrophilic Attack & Cyclization cluster_product Product Formation Aldehyde Aldehyde (RCHO) Oxocarbenium Oxocarbenium Ion Aldehyde->Oxocarbenium + H+ Catalyst Acid Catalyst (H+) Alkene Alkene Oxocarbenium->Alkene Carbocation Carbocation Intermediate Alkene->Carbocation + Oxocarbenium Ion Cyclic_Intermediate Cyclic Intermediate Carbocation->Cyclic_Intermediate + RCHO Second_Aldehyde Second Aldehyde Dioxane 1,3-Dioxane Cyclic_Intermediate->Dioxane - H+

Caption: Generalized mechanism of the acid-catalyzed Prins reaction for 1,3-dioxane synthesis.

Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow start Start: Define Reaction Scope (Substrates, Solvent) catalyst_selection Select Catalysts for Screening (e.g., Brønsted, Lewis, Solid Acids) start->catalyst_selection reaction_setup Set up Parallel Reactions (Constant Temperature, Stoichiometry) catalyst_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, NMR) reaction_setup->monitoring workup Quench and Work-up monitoring->workup analysis Analyze Crude Product (Yield, Selectivity via GC/NMR) workup->analysis optimization Identify Best Catalyst(s) & Optimize Conditions analysis->optimization optimization->catalyst_selection Re-screen if necessary end End: Optimized Protocol optimization->end

Caption: A systematic workflow for screening and optimizing catalysts for 1,3-dioxane formation.

References

  • Synthesis and investigation of new cyclic molecules using the stilbene scaffold. (2018). Arabian Journal of Chemistry, 11(6), 845-855. [Link]

  • ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins. (2014). Dalton Transactions, 43(3), 1255-1266. [Link]

  • Prins reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. (2016). Journal of the American Chemical Society, 138(43), 14264–14267. [Link]

  • The Catalytic Asymmetric Intermolecular Prins Reaction. (2021). Journal of the American Chemical Society, 143(49), 20513–20519. [Link]

  • Recent Advances in the Prins Reaction. (2022). ACS Omega, 7(36), 31751–31759. [Link]

  • 1,3-Dioxane. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Prins reaction. (n.d.). chemeurope.com. [Link]

  • Diastereoselective Prins carbocyclizations with secondary alcohol reactants. (2020). Tetrahedron, 76(19), 131135. [Link]

  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (2021). Catalysts, 11(1), 103. [Link]

  • Catalyst Deactivation and Regeneration. (2019). Catalysts, 9(7), 603. [Link]

  • Catalyst Deactivation. (2015). In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Beilstein Journal of Organic Chemistry, 17, 932-963. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Beilstein Journals. [Link]

  • 1,3-Dioxane. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Amberlyst-15 in organic synthesis. (2012). ARKIVOC, 2012(i), 570-609. [Link]

  • Investigation of Prins reaction for the synthesis of 2, 4- disubstituted tetrahydropyran derivatives and 1, 3-dioxanes using pol. (2013). Journal of Chemical Sciences, 125(3), 623-630. [Link]

  • Prins Reaction. (n.d.). NROChemistry. [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2012). Molecules, 17(12), 14698-14711. [Link]

  • Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation-Hydrolysis Using CeO2 Catalysts: Effects of Crystal Plane and Oxygen Vacancy. (2018). Catalysts, 8(11), 501. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-Butyl-4,4,6-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification and structural elucidation of chemical compounds are foundational to progress. In this context, mass spectrometry stands out as a powerful analytical technique. This guide provides an in-depth analysis of the expected mass spectrometric fragmentation pattern of 2-Butyl-4,4,6-trimethyl-1,3-dioxane, a substituted cyclic acetal. While specific experimental data for this compound is not widely published, this guide will deduce its fragmentation behavior based on established principles of mass spectrometry and data from analogous structures. We will compare its expected fragmentation to that of other 1,3-dioxanes and provide a comprehensive experimental protocol for its analysis.

Introduction to this compound and Mass Spectrometry

This compound (C11H22O2), with a molecular weight of 186.30 g/mol , is a colorless liquid known for its use in fragrance compositions, imparting a fresh, herbaceous, and spicy note.[1][2] Its structure, a cyclic acetal, presents a unique fragmentation pattern in mass spectrometry that can be used for its identification and characterization.

Gas chromatography-mass spectrometry (GC-MS) is the analytical method of choice for volatile and semi-volatile compounds like this compound.[3] In GC-MS, the sample is first separated from other components in a mixture by gas chromatography and then introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique where high-energy electrons bombard the molecule, leading to the formation of a positively charged molecular ion (M+•) and subsequent fragmentation into smaller, characteristic ions.[4] The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions.

Predicted Electron Ionization (EI) Fragmentation of this compound

The fragmentation of 1,3-dioxane derivatives is significantly influenced by the nature and position of their substituents.[5] The initial ionization of this compound will produce a molecular ion at m/z 186. This molecular ion is often unstable and will undergo a series of fragmentation reactions to form more stable ions.[6]

The primary fragmentation pathways for substituted 1,3-dioxanes typically involve:

  • Alpha-cleavage: The cleavage of a carbon-carbon bond adjacent to an oxygen atom.[7]

  • Loss of substituents: The elimination of alkyl groups from the dioxane ring.[5]

  • Ring cleavage: The opening and subsequent fragmentation of the 1,3-dioxane ring.

For this compound, the following fragmentation pathways are proposed:

  • Loss of the Butyl Group: A primary and highly probable fragmentation pathway is the cleavage of the bond between the C2 carbon of the dioxane ring and the butyl group. This results in the loss of a butyl radical (•C4H9) and the formation of a stable, resonance-stabilized oxonium ion at m/z 129 . This ion is expected to be a significant peak in the mass spectrum.

  • Loss of a Methyl Group: The molecule can also lose one of its methyl groups, most likely from the C4 or C6 position, to form an ion at m/z 171 (M-15). While possible, this fragmentation is generally less favorable than the loss of the larger butyl group at the C2 position.

  • Ring Cleavage Pathways: The dioxane ring itself can undergo cleavage. One likely pathway involves the cleavage of the C4-C5 and O1-C6 bonds, leading to the expulsion of a neutral molecule of 2-methyl-1-propene (isobutylene) from the C4 and its methyl groups, resulting in an ion at m/z 130 .

  • Further Fragmentation of Primary Ions: The initially formed fragment ions can undergo further fragmentation. For example, the m/z 129 ion could lose a molecule of formaldehyde (CH2O) to produce an ion at m/z 99 .

Based on these principles, a predicted mass spectrum would show a weak or absent molecular ion peak at m/z 186, with the most prominent peaks corresponding to the stable fragment ions. The base peak (the most abundant ion) is likely to be at m/z 129 due to the favorable loss of the butyl radical.

Proposed Fragmentation Scheme

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Butyl-4,4,6-trimethyl-1,3-dioxane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with complex organic molecules, the precise determination of stereochemistry is a critical aspect of molecular characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the three-dimensional structure of molecules in solution. This technical guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of the cis and trans isomers of 2-butyl-4,4,6-trimethyl-1,3-dioxane, supported by established principles of conformational analysis and spectral interpretation.

The 1,3-dioxane ring system is a common motif in many natural products and pharmacologically active compounds. Like cyclohexane, it predominantly adopts a chair conformation to minimize steric and torsional strain.[1] The orientation of substituents on this ring, whether axial or equatorial, profoundly influences the chemical environment of the nuclei and, consequently, their NMR spectral parameters. This guide will delve into the nuanced differences in chemical shifts and coupling constants that allow for the unambiguous assignment of the cis and trans isomers of this compound.

Conformational Analysis: The Foundation of Spectral Differences

The key to differentiating the cis and trans isomers of this compound lies in their preferred chair conformations. The bulky butyl group at the C2 position will strongly prefer an equatorial orientation to minimize 1,3-diaxial interactions. The stereochemical difference then arises from the relative positions of the methyl groups at C4 and C6 with respect to the butyl group at C2.

  • cis-isomer (2,4,6-cis): In this isomer, the butyl group at C2 and the methyl group at C6 are on the same side of the ring. To accommodate the equatorial preference of the large butyl group, the C6-methyl group will be forced into an axial position, while the C4-methyl groups remain in their geminal arrangement.

  • trans-isomer (2,4,6-trans): In the trans configuration, the butyl group at C2 and the methyl group at C6 are on opposite sides of the ring. This allows for a conformation where both the C2-butyl group and the C6-methyl group can occupy equatorial positions, leading to a more stable conformation.

These conformational differences are the primary determinants of the observed variations in the NMR spectra.

cluster_cis cis-Isomer Conformation cluster_trans trans-Isomer Conformation cis cis-2-Butyl-4,4,6-trimethyl-1,3-dioxane (Chair Conformation) cis_C2 C2-Butyl (Equatorial) cis->cis_C2 cis_C6_Me C6-Methyl (Axial) cis->cis_C6_Me cis_C4_Me C4-Methyls cis->cis_C4_Me trans trans-2-Butyl-4,4,6-trimethyl-1,3-dioxane (Chair Conformation) trans_C2 C2-Butyl (Equatorial) trans->trans_C2 trans_C6_Me C6-Methyl (Equatorial) trans->trans_C6_Me trans_C4_Me C4-Methyls trans->trans_C4_Me

Caption: Conformational preferences of cis and trans isomers.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following outlines a typical procedure for the analysis of this compound isomers.

cluster_workflow NMR Analysis Workflow start Start sample_prep Sample Preparation: Dissolve 5-10 mg of isomer in ~0.7 mL of CDCl3 start->sample_prep data_acq Data Acquisition: Acquire 1H and 13C spectra on a 400 MHz (or higher) spectrometer sample_prep->data_acq processing Data Processing: Fourier transform, phase correction, and baseline correction data_acq->processing analysis Spectral Analysis: Assign chemical shifts and measure coupling constants processing->analysis end End analysis->end

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.[2] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and an appropriate spectral width.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The chemical shifts are referenced to the solvent peak (CDCl₃ at δ ≈ 77.16 ppm).[3]

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

¹H NMR Spectral Comparison

The most significant differences in the ¹H NMR spectra of the cis and trans isomers will be observed for the protons on the dioxane ring, particularly the proton at C2 and the protons and methyl group at C6.

Proton cis-Isomer (Predicted δ, ppm) trans-Isomer (Predicted δ, ppm) Rationale for Difference
H-2 (methine) ~4.5~4.5The chemical shift of the C2 proton is primarily influenced by its equatorial position and the presence of two adjacent oxygen atoms. This environment is similar in both isomers.
H-6 (methine) ~4.0 (equatorial)~3.5 (axial)In the cis-isomer, the C6-proton is equatorial, leading to a downfield shift. In the trans-isomer, the C6-proton is axial and is expected to be shielded, resulting in an upfield shift.
C6-CH₃ (doublet) ~1.2 (axial)~1.1 (equatorial)An axial methyl group in the cis-isomer experiences greater shielding compared to an equatorial methyl group in the trans-isomer.
C4-(CH₃)₂ (singlets) Two distinct singletsTwo distinct singletsThe geminal methyl groups at C4 are diastereotopic and will appear as two separate singlets in both isomers. The exact chemical shifts may vary slightly due to minor conformational differences.
Butyl Group Protons Multiplets in the range of 0.9-1.6Multiplets in the range of 0.9-1.6The signals for the butyl group are expected to be similar in both isomers, appearing as complex multiplets in the aliphatic region of the spectrum.
H-5 (methylene) Two distinct multiplets (axial and equatorial)Two distinct multiplets (axial and equatorial)The axial and equatorial protons at C5 are diastereotopic and will show distinct chemical shifts and coupling patterns. The axial proton is generally more shielded (upfield) than the equatorial proton.

Coupling Constants: A key diagnostic feature will be the coupling constant between the H-2 and H-6 protons, which is not directly observable due to the intervening oxygen atoms. However, the coupling constants of the C6-proton with the C5-protons will be informative. In the trans-isomer, the axial H-6 will exhibit a large axial-axial coupling (J ≈ 10-13 Hz) with the axial H-5 and a smaller axial-equatorial coupling (J ≈ 2-5 Hz) with the equatorial H-5. In the cis-isomer, the equatorial H-6 will show small equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz) with the C5 protons.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra will also exhibit characteristic differences, particularly for the carbons of the dioxane ring.

Carbon cis-Isomer (Predicted δ, ppm) trans-Isomer (Predicted δ, ppm) Rationale for Difference
C-2 ~100-102~100-102The chemical shift of the acetal carbon at C2 is expected to be similar in both isomers.
C-4 ~70-72~70-72The quaternary carbon at C4 is in a similar environment in both isomers.
C-6 ~65-67~70-72The C6 carbon in the cis-isomer bears an axial methyl group, which induces a shielding (upfield) effect compared to the C6 carbon in the trans-isomer with an equatorial methyl group. This is a manifestation of the gamma-gauche effect.
C-5 ~40-42~40-42The chemical shift of the C5 methylene carbon is not expected to differ significantly between the two isomers.
C6-CH₃ ~18-20~21-23The axial methyl carbon in the cis-isomer is significantly shielded compared to the equatorial methyl carbon in the trans-isomer.
C4-(CH₃)₂ Two distinct signalsTwo distinct signalsThe diastereotopic geminal methyl groups at C4 will give rise to two separate signals in both isomers.
Butyl Group Carbons Four distinct signalsFour distinct signalsThe four carbons of the butyl group will have similar chemical shifts in both isomers, appearing in the typical aliphatic region.

Conclusion

The stereochemical assignment of the cis and trans isomers of this compound can be confidently achieved through a detailed analysis of their ¹H and ¹³C NMR spectra. The key distinguishing features arise from the different conformational preferences of the substituents on the 1,3-dioxane ring. In the ¹H NMR spectrum, the chemical shift and coupling patterns of the C6 proton and the chemical shift of the C6-methyl group are the most diagnostic reporters of stereochemistry. In the ¹³C NMR spectrum, the upfield shifts of the C6 carbon and the C6-methyl carbon in the cis-isomer, due to the gamma-gauche effect of the axial methyl group, provide unambiguous confirmation of its structure. By carefully applying the principles of conformational analysis and NMR spectroscopy, researchers can reliably differentiate between these and other similarly substituted 1,3-dioxane stereoisomers.

References

  • BenchChem. (2025). Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide.
  • Doc Brown's Chemistry. (2025). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation.
  • ResearchGate. (2010). (PDF) Conformational analysis of 5-substituted 1,3-dioxanes.
  • ACS Publications. (1997). Conformational Analysis of 5-Substituted 1,3-Dioxanes. 7. Effect of Lithium Bromide Addition,1. The Journal of Organic Chemistry.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation.
  • ResearchGate. (n.d.). NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI.
  • MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.
  • Unknown Source. (n.d.). 2. NMR Spectra and Molecular Structure.
  • Journal of the American Chemical Society. (n.d.). Conformational analysis. XXIII. 1,3-Dioxolanes.
  • ResearchGate. (2015). (PDF) Study of thermodynamic and NMR properties of some cyclohexane derivatives.
  • Beilstein Journals. (n.d.). Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams Reaction optimizati.
  • BenchChem. (2025). Characterization of 2,4,4,6-Tetramethyl-1,3-dioxane: A Comparative Guide to Analytical Techniques.

Sources

A Comparative Guide to the Reactivity of 1,3-Dioxanes and 1,3-Dioxolanes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly within pharmaceutical and natural product synthesis, the selection of an appropriate protecting group is a decision of paramount strategic importance. Among the most ubiquitous choices for the protection of carbonyls and diols are the cyclic acetals: 1,3-dioxanes (six-membered rings) and 1,3-dioxolanes (five-membered rings).[1][2][3][4] While structurally similar, their subtle differences in ring size induce significant variations in conformational behavior and, consequently, chemical reactivity. This guide provides a detailed comparative analysis of their reactivity, grounded in mechanistic principles and experimental data, to empower researchers to make informed decisions for their synthetic strategies.

The Foundational Difference: Structure and Conformation

The divergent reactivity of these two classes of cyclic acetals is fundamentally rooted in their conformational preferences and inherent ring strain.

  • 1,3-Dioxanes (Six-Membered Ring): Much like cyclohexane, the 1,3-dioxane ring overwhelmingly adopts a stable chair conformation to minimize angle and torsional strain.[1][5] However, the presence of two oxygen atoms, with C-O bond lengths being shorter than C-C bonds, results in more pronounced 1,3-diaxial interactions compared to cyclohexane.[1] This typically forces non-hydrogen substituents at the acetal carbon (C2) into a thermodynamically favored equatorial position.[1] This well-defined, low-energy conformation is the key to its general stability.

  • 1,3-Dioxolanes (Five-Membered Ring): The five-membered ring cannot achieve the ideal bond angles of a planar structure without significant eclipsing interactions. To alleviate this torsional strain, 1,3-dioxolanes adopt puckered envelope or twist conformations.[6] Despite this puckering, the ring system possesses inherent angle and torsional strain, making it thermodynamically less stable than the corresponding 1,3-dioxane.[7][8] This stored strain energy is a primary driver for its enhanced reactivity in ring-opening reactions.

G cluster_0 Structural Comparison a O b C a->b c O b->c d C c->d e C d->e e->a f O g C f->g h C g->h i O h->i j C i->j k C j->k k->f

Caption: Conformational differences between 1,3-dioxolane and 1,3-dioxane.

Comparative Reactivity: Hydrolysis and Cleavage

The most critical point of comparison lies in the acid-catalyzed hydrolysis, the standard method for deprotection. Both proceed through a common A1-type mechanism involving protonation and rate-determining formation of a resonance-stabilized oxocarbenium ion.[9][10][11][12] However, their rates differ significantly based on the parent carbonyl.

Acid-Catalyzed Hydrolysis

The relative rates of hydrolysis present a nuanced picture:

  • Aldehyde-Derived Acetals: 1,3-Dioxolanes are more labile and hydrolyze significantly faster than the corresponding 1,3-dioxanes.[1]

  • Ketone-Derived Acetals: The trend reverses; 1,3-Dioxanes are more labile and hydrolyze faster than the corresponding 1,3-dioxolanes.[1]

This dichotomy can be explained by the interplay of ring strain, steric effects, and the stability of the transition state leading to the oxocarbenium ion. For aldehyde acetals, the relief of the five-membered ring's strain is the dominant factor, accelerating the hydrolysis of the 1,3-dioxolane.[13] For ketone acetals, however, steric hindrance from the two substituents at C2 can destabilize the transition state for the 1,3-dioxolane more significantly, making the more flexible 1,3-dioxane ring opening more favorable.[14]

This differential reactivity allows for selective deprotection, as demonstrated in complex molecule synthesis where a terminal 1,3-dioxolane can be cleaved in the presence of an internal 1,3-dioxane under carefully controlled, low-temperature conditions.[1]

Acetal TypeParent CarbonylRelative Hydrolysis RatePrimary Influencing Factor
1,3-Dioxolane AldehydeFaster Relief of Ring Strain
1,3-Dioxane AldehydeSlowerGreater Thermodynamic Stability
1,3-Dioxolane KetoneSlowerSteric Hindrance in Transition State
1,3-Dioxane KetoneFaster Less Steric Hindrance
Reductive Cleavage

Under Lewis acid-mediated reductive conditions (e.g., LiAlH₄–AlCl₃), a similar trend is observed. 1,3-Dioxolanes undergo hydrogenolysis to the corresponding hydroxy ether faster than 1,3-dioxanes.[10] This is again attributed to the greater ease of forming the key oxocarbenium ion intermediate from the more strained five-membered ring system.[10]

Kinetic vs. Thermodynamic Control in Acetal Formation

The principles of kinetic and thermodynamic control are highly relevant to the formation of these cyclic acetals.[15][16][17]

  • Kinetic Product: The formation of 1,3-dioxolanes from 1,2-diols is often the kinetically favored process. This is because 1,2-diols are generally more reactive than 1,3-diols, and the intramolecular ring-closing to form the five-membered ring is rapid.[1][18]

  • Thermodynamic Product: Given sufficient time and/or higher temperatures to allow for equilibrium, the formation of 1,3-dioxanes is often favored, as it results in the more stable, strain-free six-membered ring product.[19][20]

Therefore, mild, low-temperature conditions will tend to favor 1,3-dioxolane formation, while more vigorous conditions (e.g., reflux with a Dean-Stark trap) can drive the reaction toward the thermodynamically preferred 1,3-dioxane.[19]

G cluster_conditions Reaction Conditions cluster_products Product Formation start Start Synthesis (Carbonyl + Diol) kinetic Mild Conditions (Low Temp, Short Time) start->kinetic kinetically controlled thermo Vigorous Conditions (High Temp, Long Time) start->thermo thermodynamically controlled dioxolane 1,3-Dioxolane (Kinetic Product) kinetic->dioxolane Favors dioxane 1,3-Dioxane (Thermodynamic Product) thermo->dioxane Favors dioxolane->dioxane Equilibration

Caption: Kinetic vs. Thermodynamic control in cyclic acetal formation.

Experimental Protocols

Protocol 1: General Acid-Catalyzed Deprotection of a 1,3-Dioxolane

This protocol describes a standard method for the cleavage of a 1,3-dioxolane to regenerate the parent carbonyl compound.

Materials:

  • 2-Phenyl-1,3-dioxolane

  • Acetone

  • Water

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or 2M HCl

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 2-phenyl-1,3-dioxolane (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) or a suitable amount of aqueous acid to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude benzaldehyde. Purify by column chromatography if necessary.

Causality: The use of excess water and an acid catalyst drives the equilibrium of the acetal formation reaction in reverse, leading to hydrolysis.[11] Acetone can also act as a scavenger for the liberated diol via transacetalization, further pushing the equilibrium.[19]

Protocol 2: Selective Hydrolysis of a 1,3-Dioxolane in the Presence of a 1,3-Dioxane

This protocol is based on the principle of differential reactivity and requires careful temperature control.[1]

Materials:

  • Substrate containing both 1,3-dioxolane and 1,3-dioxane moieties

  • Acetic acid (80% aqueous solution)

  • Tetrahydrofuran (THF)

  • Ice/salt bath or cryocooler

Procedure:

  • Dissolve the substrate (1.0 eq) in a mixture of THF and 80% aqueous acetic acid.

  • Cool the reaction vessel to a low temperature (e.g., -5 °C to 0 °C) using an appropriate cooling bath.

  • Maintain this temperature and stir the reaction, closely monitoring the selective disappearance of the 1,3-dioxolane starting material by high-resolution TLC or LC-MS.

  • The reaction may require an extended period (e.g., 24-48 hours) to achieve reasonable conversion while minimizing the cleavage of the 1,3-dioxane.

  • Upon reaching the desired conversion, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Proceed with a standard aqueous workup and extraction as described in Protocol 1.

  • Purification by column chromatography will be necessary to separate the desired product from unreacted starting material and any byproducts from dioxane cleavage.

Causality: The lower activation energy for the hydrolysis of the strained 1,3-dioxolane allows its cleavage to proceed at a reasonable rate at low temperatures, whereas the more stable 1,3-dioxane requires more thermal energy to overcome its higher activation barrier for hydrolysis.

Conclusion and Strategic Recommendations

The choice between a 1,3-dioxane and a 1,3-dioxolane is not arbitrary but a strategic decision based on the required stability and desired deprotection conditions.

G start Need to Protect a Carbonyl? q1 Is the substrate a 1,2-diol or a 1,3-diol? start->q1 diol12 Use 1,2-diol for 1,3-Dioxolane q1->diol12 1,2-diol diol13 Use 1,3-diol for 1,3-Dioxane q1->diol13 1,3-diol q2 Is mild acid deprotection critically required? diol12->q2 diol13->q2 yes_mild Choose 1,3-Dioxolane (especially for aldehydes) q2->yes_mild Yes no_mild Is high stability to acidic traces needed? q2->no_mild No yes_stable Choose 1,3-Dioxane (more robust) no_mild->yes_stable Yes no_stable Either may be suitable. Consider other factors. no_mild->no_stable No

Caption: Decision workflow for selecting a cyclic acetal protecting group.

Choose 1,3-Dioxolanes when:

  • Protecting a 1,2-diol.

  • A very mild and rapid acid-catalyzed deprotection is required, particularly for aldehyde-derived acetals.

  • Kinetic reaction conditions are being employed for the protection step.

Choose 1,3-Dioxanes when:

  • Protecting a 1,3-diol.

  • Greater stability towards acidic conditions is necessary during subsequent synthetic steps.

  • The parent carbonyl is a ketone, and you desire a more labile protecting group compared to the corresponding 1,3-dioxolane.

By understanding the fundamental principles of ring strain and conformational analysis, chemists can leverage the distinct reactivity profiles of 1,3-dioxanes and 1,3-dioxolanes to navigate complex synthetic pathways with greater precision and efficiency.

References

  • Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide. Benchchem.
  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.
  • A Comparative Analysis of 1,3-Dithiolane and 1,3-Dioxolane Stability: A Guide for Researchers. Benchchem.
  • Acetal Hydrolysis Mechanism. Chemistry Steps.
  • Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane deriv
  • Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety. Benchchem.
  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
  • 1,3-Dioxanes, 1,3-Dioxolanes. Scribd.
  • The Relative Ease of Reductive Cleavage of 1,3-Dioxolanes and 1,3-Dioxanes in Ether Solution by LiAlH4–AlCl3. Canadian Journal of Chemistry.
  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules.
  • Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones. Benchchem.
  • Steric Effects in Ketal Hydrolysis. Journal of the American Chemical Society.
  • Thermodynamic versus kinetic reaction control. ChemEurope.
  • Acetals Formation and Hydrolysis. Organic Chemistry Tutor.
  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
  • Conformational analysis. XXIII. 1,3-Dioxolanes. Journal of the American Chemical Society.
  • Cyclic Acetal / Ketal Form
  • Thermodynamic and Kinetic Products. Master Organic Chemistry.
  • Cyclic acetal form
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Ring strain. Wikipedia.
  • Kinetic and Thermodynamic Control. Dalal Institute.
  • Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation.
  • A Brief Introduction to Ring Strain. YouTube.

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A Senior Application Scientist's Guide to Differential Scanning Calorimetry of 1,3-Dioxane Derivatives: From Synthesis to Solid-State Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and materials science, a profound understanding of a molecule's solid-state properties is not merely academic—it is a cornerstone of rational design and formulation. Among the vast chemical scaffolds available, 1,3-dioxane derivatives have emerged as versatile intermediates in organic synthesis and are integral components of various biologically active molecules.[1][2] Their utility as protecting groups for carbonyls and 1,3-diols is well-established, offering stability under a range of reaction conditions.[2][3] This guide, curated from the perspective of a Senior Application Scientist, delves into the application of Differential Scanning Calorimetry (DSC) for the comprehensive thermal analysis of these compounds. We will explore how DSC provides critical insights into purity, polymorphism, and stability, thereby informing and accelerating the drug development process.

The Symbiotic Relationship Between 1,3-Dioxane Derivatives and DSC

The 1,3-dioxane ring, a six-membered heterocycle, imparts specific conformational constraints and physicochemical properties to a molecule.[4] These structural nuances directly influence the compound's thermal behavior, making DSC an indispensable tool for its characterization. DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This allows for the precise determination of thermal transitions such as melting, crystallization, glass transitions, and solid-solid phase transitions, which are critical parameters in drug development.[6][7]

For 1,3-dioxane derivatives, DSC is particularly insightful for:

  • Purity Assessment: The melting point depression and broadening of the melting endotherm can provide a rapid and accurate estimation of sample purity.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound will exhibit distinct melting points and enthalpies of fusion, which are readily detectable by DSC.[6][8] Identifying and characterizing polymorphs is crucial as they can have different solubilities, stabilities, and bioavailabilities.

  • Stability Studies: DSC can be employed to assess the thermal stability of 1,3-dioxane derivatives and their compatibility with excipients in a formulation.[7][9] Incompatibility may be observed as a shift, appearance, or disappearance of thermal events.

  • Phase Behavior of Liquid Crystalline Derivatives: For certain substituted 1,3-dioxanes that exhibit liquid crystalline properties, DSC is essential for identifying and characterizing the various mesophase transitions.[10]

A Comparative Look: 1,3-Dioxanes vs. Other Cyclic Acetals

The choice of a protecting group in a synthetic route is a strategic decision. While 1,3-dioxanes are six-membered rings, their five-membered counterparts, 1,3-dioxolanes, are also commonly used. A key differentiator is their relative stability, which has implications for their thermal properties. Generally, 1,3-dioxanes are thermodynamically more stable and more resistant to acidic hydrolysis compared to 1,3-dioxolanes.[11][12] This enhanced stability of the six-membered ring can translate to higher melting points and different polymorphic landscapes, which can be quantitatively compared using DSC.

Feature1,3-Dioxane (Six-Membered Ring)1,3-Dioxolane (Five-Membered Ring)
Thermodynamic Stability Generally more stableGenerally less stable
Resistance to Acid Hydrolysis More resistant[12]Less resistant[12]
Conformational Flexibility Adopts a stable chair conformation[2]Adopts an envelope or twist conformation
Implication for DSC Analysis May exhibit higher melting points and distinct polymorphic behaviorMay exhibit lower melting points; thermal behavior can be influenced by ring strain

Experimental Protocol: A Step-by-Step Guide to DSC Analysis of a Novel 1,3-Dioxane Derivative

The following protocol outlines a typical DSC experiment for the characterization of a newly synthesized 1,3-dioxane derivative. The causality behind each step is explained to provide a deeper understanding of the methodology.

Objective: To determine the melting point, enthalpy of fusion, and assess the purity and potential polymorphism of a novel 1,3-dioxane derivative.

Materials:

  • Novel 1,3-dioxane derivative (3-5 mg)

  • DSC instrument (e.g., Shimadzu DSC-60, TA Instruments Q2000)

  • Aluminum crucibles and lids

  • Crimper for sealing the crucibles

  • High-purity indium standard for calibration

Methodology:

  • Instrument Calibration:

    • Why: To ensure the accuracy of the temperature and enthalpy measurements.

    • How: Calibrate the DSC instrument using a high-purity indium standard. The onset of melting for indium is 156.6 °C, and its enthalpy of fusion is 28.45 J/g.

  • Sample Preparation:

    • Why: Proper sample preparation is critical for obtaining high-quality, reproducible data.

    • How: Accurately weigh 3-5 mg of the 1,3-dioxane derivative into an aluminum crucible. A smaller sample size minimizes thermal gradients within the sample. Seal the crucible hermetically using a crimper. This prevents any loss of sample due to sublimation or decomposition.

  • Experimental Conditions:

    • Why: The heating rate can influence the appearance of the thermogram. A standard heating rate allows for comparison with literature data.

    • How: Place the sealed sample crucible and an empty reference crucible in the DSC cell. Heat the sample from ambient temperature to a temperature well above the expected melting point at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min). The nitrogen purge creates an inert atmosphere, preventing oxidative degradation.

  • Data Analysis:

    • Why: To extract quantitative information from the DSC thermogram.

    • How: Analyze the resulting thermogram to determine the onset temperature of melting, the peak temperature of melting, and the enthalpy of fusion (ΔHfus), which is the area under the melting endotherm.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation Calibrate 1. Calibrate DSC with Indium Weigh 2. Weigh 3-5 mg of Sample Seal 3. Seal in Aluminum Crucible Weigh->Seal Load 4. Load Sample & Reference Crucibles Seal->Load Heat 5. Heat at 10°C/min under Nitrogen Load->Heat Record 6. Record Heat Flow vs. Temperature Heat->Record Analyze 7. Analyze Thermogram for Tm, ΔHfus Record->Analyze Assess 8. Assess Purity & Polymorphism Analyze->Assess Compatibility_Logic Start Analyze DSC of 1,3-Dioxane API Alone Compare Compare Thermograms Start->Compare Excipient Analyze DSC of Excipient Alone Excipient->Compare Mixture Analyze DSC of API-Excipient Mixture Mixture->Compare NoChange No Significant Change Compare->NoChange Result Change Significant Change (Shifted/New Peaks) Compare->Change Result Compatible Compatible NoChange->Compatible Incompatible Potentially Incompatible Change->Incompatible

Caption: Logic diagram for drug-excipient compatibility testing using DSC.

Phase Diagrams for Co-crystals and Eutectic Mixtures

DSC can be used to construct phase diagrams of binary systems, such as a 1,3-dioxane derivative with a co-former or another drug. This is valuable for the development of co-crystals or eutectic mixtures, which can enhance the solubility and bioavailability of poorly soluble drugs.

Conclusion

Differential Scanning Calorimetry is a cornerstone technique for the solid-state characterization of 1,3-dioxane derivatives. Its ability to provide rapid and accurate data on melting, purity, polymorphism, and stability makes it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the principles of DSC and the nuances of its application to this important class of compounds, we can accelerate the development of safer and more effective medicines.

References

  • Nishikawa, H., et al. (2021). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. RSC Advances, 11(54), 34263-34270. [Link]

  • Wikipedia (2023). 1,3-Dioxane. Wikipedia. [Link]

  • Shimadzu (n.d.). Analysis of Polymorphism by DSC. Shimadzu Application Note No. T152. [Link]

  • IJSDR (2019). A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. International Journal of Scientific Development and Research, 4(6). [Link]

  • Harja, F., et al. (2025). Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry. ResearchGate. [Link]

  • Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(7), 2568-2580. [Link]

  • MDPI (2019). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 24(18), 3298. [Link]

  • Georg Thieme Verlag (2014). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]

  • ACS Omega (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5345-5352. [Link]

  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444-3458. [Link]

  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Research Journal of Pharmacy and Technology (2023). An Overview on Structural and Functional Characterization of Drug-Excipient Compatibility Studies by FTIR, DSC, XRD and TGA. Research Journal of Pharmacy and Technology, 16(11), 5435-5441. [Link]

  • ResearchGate (2017). Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at pH 5. ResearchGate. [Link]

  • Lewis, E. A., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Physical Chemistry B, 119(41), 12845-12856. [Link]

  • ResearchGate (2025). Study of Polymorphism From DSC Melting Curves; Polymorphs of Terfenadine. ResearchGate. [Link]

  • ResearchGate (2025). Compatibility studies of trioxsalen with excipients by DSC, DTA, and FTIR. ResearchGate. [Link]

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comparing the efficacy of different catalysts for 1,3-dioxane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,3-Dioxanes and the Role of Catalysis

1,3-dioxanes are six-membered heterocyclic compounds that serve as crucial building blocks and intermediates in a multitude of applications, ranging from fragrances and solvents to pharmaceuticals and polymer chemistry.[1] Their synthesis is most commonly achieved through the acid-catalyzed acetalization of an aldehyde or ketone with a 1,3-diol, or via the Prins reaction, which involves the condensation of an alkene with an aldehyde.[2] The choice of catalyst in these transformations is paramount, as it dictates the reaction's efficiency, selectivity, and overall sustainability. This guide provides an in-depth comparison of various catalytic systems for 1,3-dioxane synthesis, supported by experimental data, to empower researchers in selecting the optimal catalyst for their specific needs.

Mechanism of 1,3-Dioxane Synthesis: An Overview

The formation of 1,3-dioxanes from carbonyl compounds and 1,3-diols proceeds through a reversible acid-catalyzed acetalization mechanism. The catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of the 1,3-diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a carbocation, which is then attacked by the second hydroxyl group of the diol, leading to the cyclized 1,3-dioxane ring after deprotonation.

In the case of the Prins reaction, an acid catalyst activates an aldehyde, which then reacts with an alkene to form a carbocation intermediate. This intermediate can then be trapped by a nucleophile, such as water or the conjugate base of the acid, followed by cyclization to yield the 1,3-dioxane.[2]

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst for 1,3-dioxane synthesis is evaluated based on several key performance indicators, including conversion of reactants, selectivity towards the desired 1,3-dioxane, reaction time, and the reusability of the catalyst. Here, we compare the performance of prominent homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Traditional and Effective

Homogeneous catalysts, such as Brønsted and Lewis acids, are widely employed for 1,3-dioxane synthesis due to their high activity.

  • p-Toluenesulfonic Acid (p-TSA): A commonly used, inexpensive, and effective Brønsted acid catalyst. It is typically used in stoichiometric or catalytic amounts and often requires azeotropic removal of water to drive the equilibrium towards product formation.[3]

  • Trifluoromethanesulfonic Acid (TfOH): A superacid that can catalyze the Prins cyclization even with aqueous formaldehyde (formalin), which is economically and safely advantageous.[4]

While highly effective, homogeneous catalysts present challenges in separation from the reaction mixture and are often not recyclable, leading to environmental concerns and increased operational costs.

Heterogeneous Catalysts: The Green Chemistry Approach

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact.[5]

  • Amberlyst-15: A strongly acidic, macroreticular, polymer-based ion-exchange resin. It has demonstrated high catalytic activity in various organic transformations, including acetalization.[6][7] Its porous structure allows for good accessibility of reactants to the active sulfonic acid sites.

  • Zeolites: Microporous aluminosilicate minerals with well-defined pore structures and strong Brønsted and/or Lewis acid sites. Zeolites like HZSM-5 and Hβ have been investigated for 1,3-dioxane synthesis, offering shape selectivity and high thermal stability.[8][9]

  • Mesoporous Materials: Materials like ZnAlMCM-41 have shown exceptional activity and selectivity in the Prins cyclization for the synthesis of 4-phenyl-1,3-dioxane.[8] Their large pore size allows for the conversion of bulkier substrates compared to microporous zeolites.

Data Presentation: A Comparative Overview of Catalyst Performance

The following table summarizes the performance of various catalysts in the synthesis of 4-phenyl-1,3-dioxane via the Prins reaction between styrene and formaldehyde, a well-studied model reaction.

CatalystReactant 1Reactant 2Temp. (°C)Time (h)Styrene Conversion (%)4-Phenyl-1,3-dioxane Selectivity (%)Reference
Phosphotungstic AcidStyreneFormalin903.087.398.9[4]
HZSM-5StyreneFormalin903.0LowLow[4]
Sulfonated Resin CT-252StyreneFormalin903.0LowLow[4]
ZnAlMCM-41StyreneParaformaldehyde100895>99[8]
AlMCM-41StyreneParaformaldehyde10088598[8]
Hβ ZeoliteStyreneParaformaldehyde10087896[8]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed experimental protocol for the synthesis of 4-phenyl-1,3-dioxane using a heterogeneous catalyst, Amberlyst-15, which exemplifies a green and efficient approach.

Synthesis of 4-Phenyl-1,3-dioxane using Amberlyst-15

Materials:

  • Styrene

  • Paraformaldehyde

  • Amberlyst-15 resin (pre-activated by drying at 110 °C for 4 hours)

  • Toluene (anhydrous)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask, add styrene (e.g., 10 mmol), paraformaldehyde (e.g., 30 mmol, as a source of formaldehyde), and Amberlyst-15 (e.g., 1 g).

  • Add 50 mL of anhydrous toluene to the flask.

  • Assemble the reflux condenser with a Dean-Stark trap and fill the trap with toluene.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours, when no more water is collected), cool the mixture to room temperature.

  • Filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with toluene, dried, and reused.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 4-phenyl-1,3-dioxane.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficacy of different catalysts for 1,3-dioxane synthesis.

G cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Evaluation cluster_recycling Catalyst Recyclability (for Heterogeneous) reactants Select Reactants (Aldehyde/Ketone & 1,3-Diol) setup Reaction Setup (Solvent, Temp, Time) reactants->setup catalysts Select Catalysts (Homogeneous & Heterogeneous) catalysts->setup monitoring Reaction Monitoring (TLC, GC, NMR) setup->monitoring workup Product Isolation & Purification monitoring->workup characterization Product Characterization (NMR, MS) workup->characterization recovery Catalyst Recovery (Filtration/Centrifugation) workup->recovery performance Catalyst Performance Evaluation (Conversion, Selectivity, Yield) characterization->performance activity_check Activity & Leaching Analysis performance->activity_check reuse Catalyst Reuse in Subsequent Cycles recovery->reuse reuse->activity_check

Caption: Workflow for comparing catalyst efficacy in 1,3-dioxane synthesis.

Conclusion: Towards Greener and More Efficient Synthesis

The synthesis of 1,3-dioxanes is a fundamental transformation in organic chemistry, and the choice of catalyst is a critical factor in achieving high efficiency and sustainability. While traditional homogeneous catalysts offer high activity, the trend is shifting towards the use of heterogeneous catalysts like Amberlyst-15, zeolites, and mesoporous materials. These solid acid catalysts not only provide excellent yields and selectivities but also offer the significant advantages of easy separation and recyclability, aligning with the principles of green chemistry.[5][10] The comparative data and experimental protocols presented in this guide are intended to assist researchers in making informed decisions for the development of robust and environmentally benign synthetic routes to valuable 1,3-dioxane derivatives.

References

  • Selvaraj, M., et al. (2015). ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins. Dalton Transactions, 44(39), 17332-17345. [Link]

  • PrepChem. (n.d.). Synthesis of 1,3-dioxane. Retrieved from [Link]

  • Sun, C., et al. (2008). Efficient synthesis of 1,3-dioxanes catalyzed by trifluoromethanesulfonic acid using formalin as formaldehyde source. Synthetic Communications, 38(13), 2193-2200. [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). 1,3-dioxane Preparation Process. Retrieved from [Link]

  • Dimitrov, L., et al. (2015). Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Catalysis Today, 258, 269-277. [Link]

  • Griesbeck, A. G., & Stadtmüller, S. (2006). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis (Vol. 29, pp. 581-644). Thieme.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

  • Schreiner, P. R., et al. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction. Journal of the American Chemical Society, 143(48), 20598-20604. [Link]

  • List, B., et al. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction. MPG.PuRe. [Link]

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  • Google Patents. (n.d.). EP0866065A1 - Process for the preparation of 1,3-dioxane compounds.
  • Organic Chemistry Portal. (2001). Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Retrieved from [Link]

  • Bergbreiter, D. E., et al. (2014). Fully Recyclable Brønsted Acid Catalyst Systems. Organic Letters, 16(14), 3752-3755. [Link]

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A Researcher's Guide to the Structure-Activity Relationship of Substituted 1,3-Dioxanes: Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-dioxane scaffold, a six-membered heterocyclic ring containing two oxygen atoms, is a privileged structure in medicinal chemistry. Its prevalence in numerous natural products and synthetic bioactive molecules underscores its importance. The conformational flexibility of the 1,3-dioxane ring, coupled with the diverse substitution patterns it can accommodate, provides a versatile framework for the design of novel therapeutic agents. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of substituted 1,3-dioxanes, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this promising chemical space.

The biological activity of substituted 1,3-dioxanes is profoundly influenced by the nature, position, and stereochemistry of the substituents on the dioxane ring.[1][2] These structural modifications dictate the molecule's overall shape, polarity, and ability to interact with biological targets.[3] Understanding these relationships is paramount for the rational design of potent and selective drug candidates.

The Conformational Landscape: A Key Determinant of Activity

Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize steric and torsional strain.[1][4] However, the presence of two oxygen atoms introduces shorter C-O bond lengths compared to C-C bonds, leading to more pronounced 1,3-diaxial interactions.[4] This distinction is critical, as it influences the energetic preference for equatorial versus axial positioning of substituents.

The chair conformation can undergo ring-flipping to an alternative chair form, passing through higher-energy twist and boat intermediates.[1] For substituted 1,3-dioxanes, the two chair conformers are often not energetically equivalent. The molecule will preferentially adopt the conformation that minimizes unfavorable steric interactions, and this preferred conformation is often the bioactive one.[2][5]

Caption: Conformational equilibria of the 1,3-dioxane ring.

The conformational preferences of substituted 1,3-dioxanes can be elucidated using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.[1][6] Vicinal coupling constants (³J) obtained from ¹H NMR spectra are particularly informative for determining the dihedral angles between adjacent protons, which in turn reveals the ring's conformation and the orientation of substituents.[6][7]

Structure-Activity Relationships Across Therapeutic Areas

The versatility of the 1,3-dioxane scaffold is evident in the wide range of biological activities exhibited by its derivatives. These include antimicrobial, anticancer, and neurological effects.[3][8][9]

Antimicrobial Activity

Substituted 1,3-dioxanes have emerged as a promising class of antimicrobial agents.[10][11] The antimicrobial efficacy is often linked to the hydrophilic-hydrophobic balance of the molecule, which can be fine-tuned by altering the substituents.[10]

For instance, a study on a series of 5-acyl-5-isopropyl-1,3-dioxane derivatives revealed that the presence of a carbonyl group was associated with antimicrobial activity against Gram-negative bacteria.[11] In contrast, reduction of the carbonyl to a hydroxyl group in 1-(5-isopropyl-1,3-dioxan-5-yl)ethanol led to a significant increase in antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 2 µg/mL, while diminishing its antibacterial effects.[11]

CompoundSubstituent at C5MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. Gram-negative bacteria
5-Acyl-5-isopropyl-1,3-dioxaneAcyl and Isopropyl>10025
1-(5-Isopropyl-1,3-dioxan-5-yl)ethanolHydroxyethyl and Isopropyl2100
Data synthesized from a study on substituted 1,3-dioxacycloalkanes.[11]

This highlights a critical SAR principle: subtle changes in a substituent's functional group can dramatically shift the biological activity profile.

Anticancer Activity

The 1,3-dioxane moiety is also found in compounds with potent anticancer properties.[12][13] One area of significant interest is in the development of modulators to overcome multidrug resistance (MDR) in cancer cells, often caused by the overexpression of P-glycoprotein (P-gp).[12][13]

A study investigating a series of 2,2-diphenyl-1,3-dioxane derivatives as MDR modulators found that the nature of the linker and the basic moiety attached to the dioxane core were crucial for activity.[12] These compounds were shown to resensitize multidrug-resistant Caco-2 cells to chemotherapy at low concentrations, with some derivatives exhibiting better effects than the established modulator trifluoperazine.[12][13]

Caption: Key structural components for MDR reversal activity.

Neurological Activity

Substituted 1,3-dioxanes have been extensively studied for their interactions with receptors in the central nervous system, particularly σ₁ receptors and the NMDA receptor.[9][14] These receptors are implicated in a variety of neurological disorders, including neuropathic pain and neurodegenerative diseases.[9]

The stereochemistry and substitution pattern of 1,3-dioxanes are critical for their affinity and selectivity for these receptors.[14] For example, a series of 4-(aminoethyl)-1,3-dioxanes showed high affinity for the σ₁ receptor.[9] The (2S,4R)-configured enantiomer was identified as the eutomer, with a Kᵢ value of 6.0 nM.[9] Further modifications, such as homologation of the aminoethyl side chain, led to a decrease in σ₁ affinity, demonstrating the importance of the spatial relationship between the amino group and the dioxane ring.[9]

Conformationally restricted 1,3-dioxanes have been synthesized to probe the bioactive conformation for receptor binding.[2][5] A benzylamine derivative with an equatorially oriented aminoethyl moiety in a conformationally restricted system exhibited a high σ₁ affinity (Kᵢ = 5.9 nM) and increased selectivity over the σ₂ receptor.[5] This underscores the importance of conformational analysis in designing selective ligands.

CompoundKey Structural Featuresσ₁ Receptor Affinity (Kᵢ)
Racemic 4-(aminoethyl)-1,3-dioxaneBenzylamine at C419 nM
(2S,4R)-4-(aminoethyl)-1,3-dioxaneEutomer with specific stereochemistry6.0 nM
Conformationally restricted benzylamine derivativeEquatorially oriented aminoethyl moiety in a rigid system5.9 nM
Data compiled from studies on 1,3-dioxane-based receptor ligands.[5][9]

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of substituted 1,3-dioxanes are provided below.

Synthesis of Substituted 1,3-Dioxanes

A common and versatile method for the synthesis of 1,3-dioxanes is the acid-catalyzed condensation of a carbonyl compound (aldehyde or ketone) with a 1,3-diol.[15][16]

Protocol: Synthesis of 2-Substituted 1,3-Dioxanes

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 mmol) and 1,3-propanediol (1.2 mmol) in a suitable solvent such as toluene or dichloromethane (20 mL) in a round-bottom flask, add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 mmol) or a Lewis acid.[15]

  • Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[15]

  • Reaction Monitoring: Reflux the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified 1,3-dioxane by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.[17][18]

Caption: General workflow for the synthesis of 1,3-dioxanes.

Biological Evaluation: Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized 1,3-dioxanes can be determined using standard microbroth dilution methods to ascertain the Minimum Inhibitory Concentration (MIC).[8][19]

Protocol: Microbroth Dilution Assay for MIC Determination

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).[8]

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microtiter plate.[8]

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include positive controls (microorganism in broth without compound) and negative controls (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Conclusion

The 1,3-dioxane scaffold represents a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the structure-activity relationships, with a particular emphasis on conformational analysis, is crucial for the successful design of potent and selective drug candidates. The interplay between the substitution pattern on the dioxane ring and the resulting three-dimensional structure dictates the biological activity. By leveraging the insights and protocols presented in this guide, researchers can more effectively explore the vast chemical space of substituted 1,3-dioxanes and unlock their full therapeutic potential.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Butyl-4,4,6-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of laboratory chemicals are paramount to protecting personnel and the environment. This guide provides a detailed protocol for the safe disposal of 2-Butyl-4,4,6-trimethyl-1,3-dioxane, synthesizing technical data with field-proven best practices. While specific data for this compound is limited, this document establishes a conservative and robust framework based on its chemical properties and information from structurally related compounds.

Understanding the Hazard Profile

Table 1: Key Safety and Regulatory Information

ParameterValue/InformationSource
GHS Hazard Statement H412: Harmful to aquatic life with long lasting effects[1][2]
Precautionary Statement P273: Avoid release to the environment[1]
Disposal Statement P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[1]
Potential Hazards May form explosive peroxides upon prolonged storage and exposure to air.Inferred from related dioxane compounds[3][5][6]
Primary Exposure Routes Inhalation, skin contact, eye contact[1][5]
Pre-Disposal and Handling Protocol

Proper handling is the first step in safe disposal. The causality behind these steps is rooted in minimizing exposure and preventing accidental release.

Step-by-Step Handling Procedure:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation of vapors[5][7].

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

    • Eye Protection: Wear chemical safety goggles and a face shield[8].

    • Hand Protection: Use nitrile or butyl rubber gloves. Given the potential for degradation, it is advisable to double-glove and inspect them frequently[8].

    • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory to protect against accidental splashes[5][8].

  • Peroxide Detection: For containers that have been opened and stored for an extended period, it is best practice to test for the presence of peroxides using peroxide test strips before handling or disposal[4]. If peroxides are detected or suspected (e.g., crystal formation around the cap), do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately[3][4].

  • Date Opened Containers: To mitigate the risk of peroxide formation, it is crucial to date all containers of this compound upon opening[4].

Segregation and Waste Accumulation

Proper segregation of chemical waste prevents dangerous reactions and ensures compliant disposal.

Waste Segregation and Storage:

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound waste.

  • Container Material: The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other components in the waste stream.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from ignition sources and incompatible materials[4].

  • Closed Container: Keep the waste container tightly closed except when adding waste[4][5][7].

Disposal Procedure: A Step-by-Step Guide

Disposal must be conducted in strict adherence to institutional and regulatory guidelines. The following workflow provides a general framework.

Step 1: Waste Characterization

  • Based on its properties, waste this compound is likely to be classified as a hazardous waste. While a specific EPA waste code is not listed, it may fall under generic codes based on its characteristics (e.g., ignitability if it has a low flashpoint, or toxicity)[9][10]. Your institution's EHS department will make the final determination.

Step 2: Requesting Waste Pickup

  • Follow your institution's established procedure for hazardous waste pickup. This typically involves submitting an online or paper form to the EHS department.

  • Provide accurate information on the waste manifest, including the chemical name, quantity, and container size.

Step 3: Preparing for Transport

  • Ensure the waste container is securely sealed and the label is legible.

  • If required by your institution, place the waste container in secondary containment for transport to the central accumulation area.

Step 4: Final Disposal

  • Your institution's EHS professionals will arrange for the final disposal of the hazardous waste through a licensed and approved hazardous waste disposal facility[3]. The primary method of disposal for organic solvents like this is typically high-temperature incineration.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Small Spill (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material in a sealed container and label it as hazardous waste.

    • Clean the spill area with soap and water.

  • Large Spill (>100 mL):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if there is a fire or explosion risk.

    • Contact your institution's emergency response team or EHS from a safe location[4].

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1].

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1].

    • Inhalation: Move the affected person to fresh air[1].

    • Ingestion: Do not induce vomiting. Rinse the mouth with water[1].

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. [5]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Pre-Disposal & Handling cluster_waste Waste Accumulation cluster_disposal Disposal Process start Start: Handling of this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood check_peroxides Check for Peroxides (if previously opened) fume_hood->check_peroxides peroxide_positive Peroxides Detected? check_peroxides->peroxide_positive contact_ehs Contact EHS Immediately peroxide_positive->contact_ehs Yes peroxide_negative Proceed with Use/Disposal peroxide_positive->peroxide_negative No collect_waste Collect Waste in Designated Container peroxide_negative->collect_waste label_container Label Container Correctly collect_waste->label_container store_safely Store in Satellite Accumulation Area label_container->store_safely request_pickup Request Waste Pickup from EHS store_safely->request_pickup prepare_transport Prepare for Transport request_pickup->prepare_transport ehs_disposal EHS Manages Final Disposal prepare_transport->ehs_disposal

Caption: Disposal workflow for this compound.

By adhering to these protocols, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and scientific integrity.

References

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A Senior Application Scientist's Guide to Handling 2-Butyl-4,4,6-trimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling, use, and disposal of 2-Butyl-4,4,6-trimethyl-1,3-dioxane (CAS No. 54546-26-8). As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the why behind each safety protocol. The principles outlined here are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of your research.

While this compound is primarily known for its use as a fragrance ingredient with a fresh, herbaceous note, its chemical structure as a dioxane derivative necessitates a cautious and informed approach.[1][2][3] Safety data for this specific compound is not extensively detailed in publicly accessible databases; therefore, our protocols are grounded in the established safety profiles of structurally similar dioxane and ether compounds, adopting a conservative stance to maximize safety.[4]

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the foundation of safe laboratory practice. For this compound, the primary documented hazard is environmental.[5]

  • Environmental Hazard: Classified as H412 - Harmful to aquatic life with long-lasting effects.[6] This necessitates stringent disposal protocols to prevent environmental release.

  • Inferred Hazards (Based on Structural Analogs): Prudence dictates we consider potential hazards associated with similar dioxane compounds.

    • Skin and Eye Irritation: Dioxane derivatives can cause skin irritation and serious eye damage.[7] Direct contact must be avoided.

    • Flammability: The flash point is 74.9 °C, indicating it is a combustible liquid.[1] Similar compounds are classified as flammable liquids, requiring precautions against ignition sources.[8]

    • Peroxide Formation: Like other ethers, dioxane compounds have the potential to form explosive peroxides upon prolonged exposure to air and light.[9] Containers should be dated upon receipt and opening, and stored properly.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your last and most critical line of defense against exposure. The following recommendations are based on a comprehensive evaluation of the potential risks.

PPE CategoryMinimum RequirementRecommended for High-Risk Tasks (e.g., Spill, Bulk Transfer)Rationale
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields.Snug-fitting chemical splash goggles and a full-face shield.Protects against splashes of a potentially severe eye irritant. Dioxane analogs are known to cause serious eye damage.[10]
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.Double-gloving with nitrile or butyl rubber gloves.Provides robust protection against skin contact. Nitrile and butyl rubber offer good resistance to ethers.[4] Inspect gloves for any signs of degradation before and during use.
Body Protection Flame-retardant laboratory coat, long pants, and closed-toe shoes.Chemical-resistant apron over a flame-retardant lab coat.Protects skin from accidental splashes and addresses the flammability risk associated with related compounds.[4][11]
Respiratory Protection Not required for small-scale use in a certified chemical fume hood.NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges.Required for work outside of a fume hood, in poorly ventilated areas, or during a spill cleanup to prevent inhalation of vapors.[4][11]

Operational Plan: From Preparation to Disposal

A systematic workflow minimizes risk at every stage of handling. This process flow is designed to be a closed loop, accounting for the chemical from the moment it enters the lab to its final disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_area Verify Fume Hood Certification & Airflow gather_ppe Assemble & Inspect All Required PPE spill_kit Confirm Spill Kit Accessibility don_ppe Don PPE (Gloves last) spill_kit->don_ppe Proceed to Handling handle_chem Handle Chemical Inside Fume Hood don_ppe->handle_chem close_container Securely Close Container handle_chem->close_container decontaminate Wipe Down Work Area close_container->decontaminate Proceed to Cleanup dispose_waste Segregate & Label Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE (Gloves first) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safely Handling this compound.

Step-by-Step Protocol
  • Area Preparation:

    • Ensure all work is conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Verify that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[11]

    • Prepare all necessary equipment and reagents before introducing the chemical to the work area.

    • Keep containers away from heat, sparks, and open flames. Use grounding and bonding for container transfers to prevent static discharge.[12]

  • Handling the Chemical:

    • Don the appropriate PPE as detailed in the table above.

    • When handling, always keep the container tightly closed when not in use.[9]

    • Dispense the liquid carefully to avoid splashes or aerosol generation.

    • Date the container upon opening to monitor for potential peroxide formation. Do not use if crystals are visible or if the liquid appears discolored.[9]

  • Waste Disposal:

    • This chemical is harmful to aquatic life and must be disposed of as hazardous waste.[5][6] Do not pour down the drain.

    • Collect all waste, including contaminated consumables (e.g., pipette tips, gloves), in a clearly labeled, sealed hazardous waste container.

    • Follow all institutional and local regulations for hazardous chemical waste disposal.[5]

  • Decontamination and Cleanup:

    • Wipe down the work surface with an appropriate solvent (e.g., ethanol) followed by soap and water.

    • Properly doff PPE, removing gloves first and avoiding contact with the outer surface.

    • Wash hands thoroughly with soap and water after completing the work and removing PPE.

Emergency Response Protocols

Spill Response:

  • Evacuate and Alert: Immediately alert colleagues and evacuate the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and activate the emergency alarm.

  • Assess: From a safe distance, assess the extent of the spill. Only personnel trained in hazardous spill cleanup should proceed.

  • Protect: Don the high-risk task level of PPE, including respiratory protection.[11]

  • Contain: Confine the spill using absorbent materials like sand, vermiculite, or a commercial spill kit.[11]

  • Clean: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11][12]

  • Decontaminate: Clean the spill area thoroughly.

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][9]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5][9]

By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and your research.

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Retrosynthesis Analysis

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2-Butyl-4,4,6-trimethyl-1,3-dioxane
Reactant of Route 2
2-Butyl-4,4,6-trimethyl-1,3-dioxane

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